Biotin-PEG36-PFP ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H164F5N3O40S/c92-84-85(93)87(95)90(88(96)86(84)94)139-83(101)5-7-103-9-11-105-13-15-107-17-19-109-21-23-111-25-27-113-29-31-115-33-35-117-37-39-119-41-43-121-45-47-123-49-51-125-53-55-127-57-59-129-61-63-131-65-67-133-69-71-135-73-75-137-77-78-138-76-74-136-72-70-134-68-66-132-64-62-130-60-58-128-56-54-126-52-50-124-48-46-122-44-42-120-40-38-118-36-34-116-32-30-114-28-26-112-24-22-110-20-18-108-16-14-106-12-10-104-8-6-97-82(100)4-2-1-3-81-89-80(79-140-81)98-91(102)99-89/h80-81,89H,1-79H2,(H,97,100)(H2,98,99,102)/t80-,81-,89-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYVPYFUIPTAQ-ALQFVSDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H164F5N3O40S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2067.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG36-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-PFP ester is a high-purity, versatile biotinylation reagent and a long-chain polyethylene (B3416737) glycol (PEG) linker. It is an invaluable tool in bioconjugation, proteomics, and the burgeoning field of targeted protein degradation. This molecule features three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin and avidin, a 36-unit polyethylene glycol (PEG36) spacer arm to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester for efficient and stable covalent bond formation with primary and secondary amines.
The PFP ester is a highly reactive functional group that offers greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a well-defined molecule with consistent physical and chemical characteristics crucial for reproducible experimental outcomes.
| Property | Value | Reference(s) |
| Chemical Formula | C91H164F5N3O40S | [5][6] |
| Molecular Weight | 2067.4 g/mol | [5] |
| Purity | Typically ≥98% | [5] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[5][6] Sparingly soluble in aqueous buffers. | [5][6] |
| Storage | Store at -20°C, desiccated, and protected from moisture.[5][7] Equilibrate to room temperature before opening to prevent moisture condensation.[3] | [3][5][7] |
Reaction Mechanism
The core utility of this compound lies in its ability to covalently link to biomolecules. The PFP ester moiety reacts with nucleophilic primary and secondary amines, commonly found on the side chains of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction proceeds efficiently under mild basic conditions (pH 7.2-9.0), with the release of pentafluorophenol (B44920) as a byproduct.[8][9]
Caption: Reaction of this compound with a primary amine.
Key Applications
The unique properties of this compound make it suitable for a range of advanced applications in life science research and drug development.
Biotinylation of Proteins and Antibodies
Biotinylation is the process of attaching biotin to a molecule of interest. The long, hydrophilic PEG36 spacer of this compound enhances the accessibility of the biotin moiety for binding to streptavidin or avidin, which is crucial for various detection and purification assays such as ELISA, Western blotting, immunohistochemistry, and affinity chromatography.[10][11]
Proteolysis-Targeting Chimeras (PROTACs)
This compound serves as a versatile linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[13][14][15] The PEG linker in PROTACs is crucial for modulating the molecule's solubility, cell permeability, and the spatial orientation of the target protein and E3 ligase to form a productive ternary complex.[16][17]
Cross-Linking Mass Spectrometry (XL-MS)
In XL-MS, chemical cross-linkers are used to create covalent bonds between amino acid residues that are in close proximity in a protein or protein complex.[18] The resulting cross-linked peptides can be identified by mass spectrometry, providing valuable information about protein structure and protein-protein interactions.[19][20][21] Biotin-containing cross-linkers like this compound enable the enrichment of low-abundance cross-linked peptides from complex mixtures using streptavidin affinity purification, thereby simplifying the mass spectrometry analysis.[1][18][19][20]
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
General Protocol for Protein Biotinylation
This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using this compound. Optimization may be required for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: If the protein solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free reaction buffer.[22][23] Adjust the protein concentration to 2-5 mg/mL.[8]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[10][22]
-
Biotinylation Reaction:
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[10]
-
Purification: Remove the excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.[11][22]
-
Analysis: The degree of biotinylation can be quantified using methods such as the HABA assay.[24] The biotinylated protein can be analyzed by SDS-PAGE.
References
- 1. iscrm.uw.edu [iscrm.uw.edu]
- 2. creativepegworks.com [creativepegworks.com]
- 3. broadpharm.com [broadpharm.com]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 6. This compound | 2353409-51-3 [amp.chemicalbook.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of Biotin Tagged Chemical Cross-linkers and Their Applications for Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. preveligelab.org [preveligelab.org]
- 21. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drmr.com [drmr.com]
- 23. dianova.com [dianova.com]
- 24. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Biotin-PEG36-PFP Ester: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG36-PFP ester, a versatile heterobifunctional crosslinker used extensively in bioconjugation, drug delivery, and proteomics. This document details its chemical structure, physicochemical properties, and common applications, along with detailed experimental protocols for its use.
Core Structure and Properties
This compound is a molecule composed of three key functional components: a biotin (B1667282) moiety, a 36-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester reactive group. This unique combination of components imparts desirable properties for biological applications, including high water solubility and specific reactivity towards primary and secondary amines.
The biotin group provides a high-affinity binding site for avidin (B1170675) and streptavidin, making it an excellent tool for detection, purification, and immobilization of biomolecules.[1] The long PEG36 spacer enhances the water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and minimizes immunogenicity.[1][2] The PFP ester is a highly reactive group that efficiently forms stable amide bonds with amine groups on proteins, peptides, and other biomolecules.[3][4] Notably, PFP esters exhibit greater resistance to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient and reproducible conjugation reactions in aqueous environments.[3][4][5]
Chemical Structure
The fundamental structure of this compound is characterized by the covalent linkage of these three components.
Diagram: Logical Structure of this compound
Caption: Logical components of the this compound molecule.
Physicochemical and Quantitative Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉₁H₁₆₄F₅N₃O₄₀S | [6][7][8] |
| Molecular Weight | 2067.33 g/mol | [6][9][] |
| CAS Number | 2353409-51-3 | [7] |
| Purity | ≥95% - 98% | [1][2][7] |
| Solubility | Soluble in DMSO, DMF, DCM | [7][11] |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
| Shipping Conditions | Ambient Temperature | [7] |
Mechanism of Action and Reaction Pathway
The primary utility of this compound lies in its ability to covalently attach biotin to molecules containing primary or secondary amines. The reaction proceeds via nucleophilic acyl substitution, where the amine group of the target molecule attacks the carbonyl carbon of the PFP ester. The pentafluorophenol (B44920) group is an excellent leaving group, facilitating the formation of a stable amide bond.
This reaction is typically carried out in an aqueous buffer at a pH range of 7.0 to 9.0.[5][12] While the PFP ester is more resistant to hydrolysis than NHS esters, the rate of hydrolysis increases with pH.[12] Therefore, maintaining the optimal pH is crucial for maximizing conjugation efficiency.
Diagram: Biotinylation Reaction Pathway
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 8. This compound | C91H164F5N3O40S | CID 137700723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG36-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotin-PEG36-PFP ester is a high-performance biotinylation reagent designed for the efficient and stable labeling of proteins, peptides, and other amine-containing biomolecules. This guide details the core mechanism of action, which hinges on the highly reactive pentafluorophenyl (PFP) ester, a flexible PEG36 spacer, and the high-affinity biotin (B1667282) tag. We provide a comparative analysis of its chemical properties, detailed experimental protocols for its use, and quantitative data to inform experimental design. Furthermore, this document includes workflow and reaction mechanism diagrams to visually articulate its function and application in modern research and drug development.
Introduction: The Tripartite Structure and Function
This compound is a covalent labeling reagent composed of three key functional moieties:
-
Pentafluorophenyl (PFP) Ester: An amine-reactive functional group responsible for forming a stable, covalent amide bond with the target biomolecule. PFP esters are noted for their high reactivity and increased resistance to hydrolysis compared to other common amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability leads to more efficient and reliable conjugation reactions, particularly in aqueous environments.[4][5][6]
-
Polyethylene (B3416737) Glycol (PEG) Spacer (PEG36): A 36-unit polyethylene glycol linker. This long, hydrophilic spacer arm improves the solubility of the reagent and the resulting conjugate, reduces the potential for steric hindrance when the biotin tag interacts with avidin (B1170675) or streptavidin, and minimizes aggregation of the labeled protein.[7]
-
Biotin: A high-affinity ligand for streptavidin and avidin proteins. Once covalently attached to a target molecule, the biotin moiety serves as a robust tag for detection, purification, and quantification in a wide array of biological assays.
The combination of these three components makes this compound a versatile tool in fields ranging from proteomics and immunology to targeted drug delivery and diagnostics.[4] It is also utilized as a PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of molecules designed to induce targeted protein degradation.[8][][10]
Core Mechanism of Action
The fundamental mechanism of this compound is a nucleophilic acyl substitution reaction. The PFP ester acts as a highly efficient acylating agent.
-
Nucleophilic Attack: A primary or secondary amine on a biomolecule (e.g., the epsilon-amine of a lysine (B10760008) residue in a protein) acts as a nucleophile.[4][11][12] It attacks the electrophilic carbonyl carbon of the PFP ester.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure: The pentafluorophenoxide ion, a very stable leaving group, is eliminated.
-
Amide Bond Formation: The result is the formation of a highly stable and irreversible amide bond, covalently linking the Biotin-PEG36 moiety to the target molecule.[1][4] The reaction releases pentafluorophenol (B44920) as a byproduct.[1]
This reaction is most efficient in a slightly alkaline pH range, typically between 7.2 and 9.0, which deprotonates the primary amines, thereby increasing their nucleophilicity.[1][11]
Quantitative Data and Reagent Properties
While direct side-by-side quantitative comparisons of conjugation efficiency are limited in published literature, the chemical properties of PFP esters provide a clear advantage over more traditional NHS esters.[1]
| Property | This compound | Biotin-NHS Ester (for comparison) |
| Target Group | Primary and Secondary Amines[4][11][12] | Primarily Primary Amines |
| Optimal pH Range | 7.2 - 9.0[1][13] | 7.2 - 8.5[1] |
| Bond Formed | Amide[1][4] | Amide |
| Hydrolytic Stability | More stable than NHS esters; less susceptible to spontaneous hydrolysis in aqueous buffers.[1][2][3][4] | Prone to hydrolysis, especially at higher pH.[1] |
| Solubility | Requires initial dissolution in an organic solvent (e.g., DMSO, DMF) before addition to aqueous reaction buffer.[2][5][11] | Generally requires an organic solvent. |
| Key Advantage | Higher resistance to hydrolysis leads to potentially more efficient and reproducible reactions.[1][4][5][6] | Well-established chemistry with a wide range of available derivatives. |
Experimental Protocols
Below are detailed methodologies for the use of this compound in a typical protein labeling experiment.
Protocol 1: General Protein Biotinylation
This protocol outlines a general procedure for labeling an antibody (IgG) or other protein.
A. Materials Required:
-
This compound
-
Protein to be labeled (e.g., IgG)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[1][5]
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))[2][5]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[1]
-
Purification system (e.g., desalting column or dialysis cassette) for removing excess, non-reacted biotin.[2][5]
B. Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free reaction buffer at a concentration of 1-10 mg/mL.[1] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the PFP ester.[2][5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.[1] Do not prepare stock solutions for long-term storage, as the PFP ester moiety will hydrolyze over time when exposed to moisture.[2][5]
-
Initiate the Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester solution to the protein solution.[1] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature (20-25°C) or overnight at 4°C.[14] Incubation can also be performed for 30 minutes at 37°C or for two hours on ice.[5][6] The optimal time and temperature may need to be determined empirically for each specific application.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM. This will consume any unreacted PFP ester. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove excess, non-reacted this compound and reaction byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).[2][5]
-
Quantify Biotin Incorporation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is based on the displacement of HABA from avidin by the biotinylated protein.[2]
Visualizing Mechanisms and Workflows
Diagram 1: Chemical Reaction Mechanism
Caption: Nucleophilic attack by a protein's primary amine on the PFP ester.
Diagram 2: Experimental Workflow for Biotinylation and Detection
Caption: Step-by-step workflow from protein labeling to final detection.
Diagram 3: Functional Relationship of Molecular Components
Caption: The relationship between the reagent's structure and its function.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. cephamls.com [cephamls.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. precisepeg.com [precisepeg.com]
The Strategic Advantage of Pentafluorophenyl Esters for Biotinylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to proteins, nucleic acids, or other macromolecules, is a cornerstone technique for purification, detection, and assay development. While various amine-reactive chemistries exist, the use of pentafluorophenyl (PFP) esters for biotinylation offers significant advantages over traditional N-hydroxysuccinimide (NHS) esters, leading to more robust and reproducible results. This technical guide delves into the core advantages of PFP esters, providing quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.
Core Advantages of PFP Esters in Biotinylation
The superiority of PFP esters primarily lies in two key areas: their enhanced stability in aqueous environments and their accelerated reaction kinetics with primary and secondary amines.[1][2] This combination translates to more efficient and reliable conjugation reactions, a critical factor when working with precious or limited quantities of biomolecules.[1]
Increased Resistance to Hydrolysis
A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous solutions.[1][3] This competing reaction reduces the concentration of the active ester available for conjugation, often necessitating the use of a larger excess of the biotinylating reagent.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis.[1][4][5][6][7] This increased stability ensures a higher concentration of the active reagent is available to react with the target molecule, leading to more efficient reactions and improved reproducibility.[1]
Superior Reaction Kinetics
Kinetic studies have demonstrated the superior reactivity of PFP esters in aminolysis, the desired reaction with amine groups on biomolecules.[1] This higher reactivity allows for faster and more efficient labeling.[8][9][10] The primary reaction involves the nucleophilic attack of a primary or secondary amine on the ester, resulting in the formation of a stable amide bond and the release of pentafluorophenol.[11]
Quantitative Comparison of Active Esters
To illustrate the kinetic advantage of PFP esters, the following table summarizes comparative data on reaction rates.
| Active Ester Platform | Pseudo-First-Order Rate Constant for Aminolysis (s⁻¹) | Relative Coupling Speed |
| Poly(pentafluorophenyl acrylate) (PFP) | 2.46 x 10⁻¹[1] | ~70x faster than NHS-based platform[1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) (NHS) | 3.49 x 10⁻³[1] | - |
| Pentachlorophenyl ester (OPCP) | - | PFP is ~32x faster[1] |
| Nitrophenyl ester (ONp) | - | PFP is ~111x faster[1] |
Visualizing the PFP Ester Advantage
The logical flow of benefits when using PFP esters for biotinylation can be visualized as follows:
The Biotinylation Reaction: PFP Ester Mechanism
The fundamental chemistry involves the reaction of the PFP ester with a primary amine on a target biomolecule.
Experimental Protocols for PFP Ester Biotinylation
The following protocols provide a general framework for the biotinylation of proteins using PFP esters. Optimization may be required based on the specific protein and experimental goals.
Materials
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).[4][5][6][12]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][10][12]
-
Purification column (e.g., size-exclusion chromatography, dialysis cassette).[4][5][12]
General Procedure for Protein Biotinylation
Detailed Steps:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration typically greater than 1 mg/mL for efficient labeling.[13] Ensure the pH is between 7.2 and 8.5 for optimal reactivity.[6][12] Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the target protein for reaction with the PFP ester.[4][5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the Biotin-PFP ester in a minimal amount of anhydrous DMSO or DMF.[4][5][12] It is not recommended to prepare stock solutions for storage as the PFP ester is moisture-sensitive and will hydrolyze over time.[4][5][9][12]
-
Initiate the Conjugation Reaction: Add the dissolved Biotin-PFP ester solution to the protein solution.[4][5] A molar ratio of PFP ester to free amine between 2:1 and 10:1 is a good starting point for optimization.[6]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C for more sensitive biomolecules.[6] Incubation times and temperatures can be varied to optimize the degree of biotinylation.[4][5]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) can be added.[6][12]
-
Purification: Remove excess, non-reacted biotinylation reagent using size-exclusion chromatography (desalting column) or dialysis.[4][5]
-
Quantification of Biotinylation: The degree of biotin incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] This assay relies on the displacement of HABA from avidin (B1170675) by biotin, which results in a measurable change in absorbance at 500 nm.[4]
Applications in Research and Drug Development
The enhanced efficiency and reliability of PFP ester-mediated biotinylation make it a valuable tool across various scientific disciplines.
-
Proteomics: Biotinylation is widely used for affinity purification of protein complexes for subsequent analysis by mass spectrometry. The efficiency of PFP esters ensures a higher yield of biotinylated proteins, improving the sensitivity of these experiments.[8]
-
Diagnostics: The development of robust and sensitive diagnostic assays often relies on the stable conjugation of biotin to antibodies or other detection molecules.[8][14] The stability of the amide bond formed by PFP esters contributes to the longevity and reliability of these assays.
-
Drug Delivery: Biotinylated molecules can be used for targeted drug delivery to cells expressing biotin receptors.[8][14] The efficient and stable conjugation provided by PFP esters is crucial for the development of effective targeted therapies.[8]
Conclusion
Pentafluorophenyl esters offer a compelling alternative to NHS esters for the biotinylation of biomolecules. Their superior stability towards hydrolysis and faster reaction kinetics lead to more efficient and reproducible conjugations.[1] By understanding the principles and protocols outlined in this guide, researchers can leverage the advantages of PFP esters to enhance the quality and reliability of their experimental outcomes in a wide range of applications, from basic research to drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. chemimpex.com [chemimpex.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cephamls.com [cephamls.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
The Strategic Role of the PEG36 Spacer in Biotin Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences. The exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin enables a multitude of applications, including affinity purification, immunoassays, and targeted drug delivery. The efficacy of these applications, however, is significantly influenced by the accessibility of the biotin moiety. The introduction of a polyethylene (B3416737) glycol (PEG) spacer arm between biotin and its reactive group has revolutionized biotinylation reagents. This in-depth technical guide focuses on the pivotal role of the long-chain PEG36 spacer, providing a comprehensive overview of its advantages, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their experimental design and execution.
Core Concepts: The Advantages of the PEG36 Spacer
The PEG36 spacer is a hydrophilic chain composed of 36 ethylene (B1197577) glycol units. Its unique properties address several challenges associated with traditional biotinylation reagents that utilize shorter or more hydrophobic spacer arms.
Enhanced Solubility
One of the primary advantages of the PEG36 spacer is its ability to confer enhanced aqueous solubility to the biotinylated molecule.[1][2][3] Many biomolecules, particularly proteins, are prone to aggregation when modified with hydrophobic reagents. The hydrophilic nature of the PEG36 chain helps to prevent this aggregation, ensuring that the biotinylated molecules remain soluble and functional in aqueous buffers.[3] This is particularly crucial for maintaining the biological activity of sensitive proteins and for the preparation of stable conjugates for in vivo applications.[4]
Reduction of Steric Hindrance
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[5] When biotin is attached directly or via a short spacer to a large biomolecule, steric hindrance can significantly impede its interaction with the binding pocket of avidin or streptavidin. The extended and flexible nature of the PEG36 spacer arm physically distances the biotin from the surface of the labeled molecule, thereby minimizing steric hindrance and facilitating more efficient binding.[6][7] This leads to improved sensitivity and performance in various assays.
Improved Biocompatibility and Reduced Immunogenicity
For in vivo applications, such as targeted drug delivery, the biocompatibility of the labeling reagent is paramount. PEG is well-established as a non-toxic and non-immunogenic polymer.[4][8] The incorporation of a PEG36 spacer can shield the biotinylated molecule from the host's immune system, reducing the likelihood of an immune response and increasing the circulation half-life of the conjugate.[9]
Minimized Non-Specific Binding
The hydrophilic PEG36 spacer creates a hydrated shell around the biotinylated molecule, which can reduce non-specific binding to surfaces and other proteins.[10] This is particularly advantageous in applications like immunoassays and affinity purification, where minimizing background signal is critical for achieving high signal-to-noise ratios.
Quantitative Data Presentation
The selection of a biotinylation reagent is often guided by its specific physical and chemical properties. The following tables summarize the available quantitative data for PEG36-biotin reagents and compare them with reagents featuring different spacer arms.
| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Purity |
| Biotin-PEG36-Acid | 1901.3 | ~125.9 | Water, DMSO | >98% |
| Biotin-PEG36-PFP ester | 2067.4 | ~125.9 | DMSO, DMF, DCM | >98% |
| Biotin-PEG36-NHS Ester | Not specified | Not specified | Not specified | >90% |
| Biotin-PEG12-Acid | 844 | ~42.0 | Water, DMSO | >96% |
| NHS-LC-Biotin | 454.54 | 22.4 | DMF, DMSO | Not specified |
| NHS-Biotin | 341.38 | 13.5 | DMF, DMSO | Not specified |
Data compiled from product datasheets and technical resources.[2][11][12][13][14][15]
| Feature | No Spacer | Short Alkyl Spacer (e.g., LC-Biotin) | Long PEG Spacer (e.g., PEG36-Biotin) |
| Steric Hindrance | High | Moderate | Low |
| Solubility of Conjugate | Dependent on target molecule | Can decrease | Generally increased |
| Non-Specific Binding | Can be high | Moderate | Low |
| Immunogenicity | Dependent on target molecule | Can be immunogenic | Reduced |
| Binding Efficiency to Avidin/Streptavidin | Potentially reduced | Improved over no spacer | Significantly improved |
This table provides a qualitative comparison based on established principles of biotinylation and PEGylation.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Overcoming Steric Hindrance with a PEG36 Spacer.
Caption: General Workflow for Protein Biotinylation using NHS-PEG36-Biotin.
Caption: Workflow for Cell Surface Protein Labeling and Pull-down.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin-PEG36-acid, 948595-11-7 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. updates.reinste.com [updates.reinste.com]
- 10. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- 12. proteochem.com [proteochem.com]
- 13. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 14. Biotin-PEG36-NHS Ester [sigmaaldrich.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Biotin-PEG36-PFP Ester: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG36-PFP ester, a critical biotinylation reagent for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.
Core Properties and Applications
This compound is a long-chain, PEGylated biotinylation reagent that features a pentafluorophenyl (PFP) ester functional group. The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines on proteins, peptides, and other biomolecules.[1] The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of 36 ethylene (B1197577) glycol units, enhances the water solubility of the molecule and the resulting conjugate, reduces steric hindrance, and minimizes aggregation of labeled proteins.[1]
A significant advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) esters is its increased stability and reduced susceptibility to hydrolysis in aqueous solutions, leading to more efficient and reliable biotinylation reactions.[1][2] This reagent is widely used in bioconjugation, targeted drug delivery, and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][][5]
Quantitative Data Summary
The following tables summarize the known quantitative data regarding the solubility and stability of this compound.
Table 1: Solubility Data
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7] |
| Dimethylformamide (DMF) | Soluble | [6][7] |
| Dichloromethane (DCM) | Soluble | [6][7] |
| Aqueous Buffers | Described as "aqueous soluble," though PFP esters are generally less soluble than NHS esters due to the hydrophobic PFP group. Use of water-miscible organic co-solvents is recommended. | [6][8] |
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Source(s) |
| Solid Form | ||
| Storage Temperature | -20°C | [7] |
| Long-term Stability | Stable for at least 2 years when stored as directed. Protect from moisture and store with a desiccant. | [9] |
| In Solution | ||
| Recommended Solvents | Anhydrous DMSO or DMF | [10] |
| Storage of Stock Solutions | Prepare fresh for immediate use. For short-term storage, some sources suggest -80°C for up to 6 months or -20°C for 1 month. Avoid multiple freeze-thaw cycles. | [11] |
| pH for Conjugation | Optimal pH range for reaction with amines is 7.2-8.5. PFP esters are more stable against hydrolysis at this pH compared to NHS esters. | [8][12] |
Experimental Protocols
Protocol 1: General Protein Biotinylation
This protocol outlines a general procedure for the biotinylation of a target protein using this compound.
Materials:
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a concentration of 1-10 mg/mL.
-
This compound.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 50–100 mM PBS, borate, or HEPES buffer, pH 7.2–8.5.[12]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris), the protein must be dialyzed against an appropriate buffer.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[12]
-
Initiate the Conjugation Reaction:
-
Slowly add the PFP ester solution to the protein solution while gently stirring. A 2:1 to 10:1 molar excess of the PFP ester to the protein is a common starting point, though the optimal ratio may need to be determined empirically.[12]
-
The final concentration of the organic co-solvent should not exceed 10% of the total reaction volume.
-
-
Incubation:
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[12]
-
-
Quenching (Optional): To terminate the reaction, a quenching buffer such as Tris can be added to react with any excess PFP ester.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS or using a desalting column.
-
Storage: Store the biotinylated protein under conditions optimal for the unmodified protein.
Protocol 2: Determination of Biotin (B1667282) Incorporation (HABA Assay)
The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein sample.
-
Spectrophotometer.
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A500).
-
Add the biotinylated protein sample to the HABA/Avidin solution and mix.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which can be calculated based on the molar extinction coefficient of the HABA/Avidin complex.
Visual Diagrams
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound | 2353409-51-3 [amp.chemicalbook.com]
- 7. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to the Applications of Biotin-PEGylation in Research
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of molecules with biotin (B1667282) and polyethylene (B3416737) glycol (PEG), a process known as biotin-PEGylation, has emerged as a powerful and versatile tool across a spectrum of research disciplines. This guide provides a comprehensive overview of the core principles, diverse applications, and technical methodologies of biotin-PEGylation, with a focus on its utility in drug delivery, immunoassays, protein and cell studies, biosensors, and surface modification.
Core Concepts of Biotin-PEGylation
Biotin-PEGylation is a chemical modification technique that covalently attaches a biotin molecule and a PEG chain to a target molecule, such as a protein, peptide, antibody, or nanoparticle.[1] This bi-functionalization leverages the unique and advantageous properties of both biotin and PEG.
Biotin (Vitamin B7) is a small molecule with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin.[2] This strong and specific interaction forms the basis for numerous detection, purification, and targeting systems in biotechnology.
Polyethylene Glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer.[3] The process of attaching PEG chains, known as PEGylation, imparts several beneficial properties to the modified molecule, including:
-
Increased Solubility and Stability: The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules in aqueous environments and can protect them from degradation.[1]
-
Reduced Immunogenicity: The PEG chain can shield antigenic sites on a molecule, reducing its potential to elicit an immune response.[1]
-
Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of a molecule, reducing its clearance by the kidneys and the reticuloendothelial system, thereby extending its time in circulation.[][5]
By combining these two moieties, biotin-PEGylation creates a system that benefits from both the specific targeting capabilities of biotin and the physicochemical advantages conferred by PEG.
Applications in Targeted Drug Delivery
Biotin-PEGylation has been extensively explored for the development of targeted drug delivery systems, particularly in cancer therapy. The rationale lies in the overexpression of biotin receptors on the surface of many cancer cells, providing a "molecular address" for targeted drug delivery.[5][6]
Mechanisms of Enhanced Drug Delivery
Biotin-PEGylated drug carriers, such as nanoparticles and liposomes, can accumulate in tumor tissues through two primary mechanisms:
-
Passive Targeting (EPR Effect): The "leaky" vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size to extravasate and accumulate in the tumor microenvironment. This is known as the Enhanced Permeability and Retention (EPR) effect. PEGylation plays a crucial role here by prolonging the circulation time of the nanocarrier, increasing the probability of its accumulation in the tumor.[5]
-
Active Targeting: The biotin ligand on the surface of the nanocarrier binds to the overexpressed biotin receptors on cancer cells, promoting receptor-mediated endocytosis and internalization of the drug-loaded carrier. This enhances the specific delivery of the therapeutic agent to the target cells, increasing its efficacy while minimizing off-target toxicity.[3][5]
Quantitative Data from Preclinical Studies
The following table summarizes key quantitative data from preclinical studies investigating biotin-PEGylated drug delivery systems for cancer therapy.
| Drug | Carrier System | Particle Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | In Vitro Results (Cell Line) | In Vivo Results (Animal Model) | Reference |
| Artemisinin | Biotin-PEG-PCL micelles | ~70 | - | 45.5 ± 0.41 | IC50: 106.66 µg/mL (48h), 49.87 µg/mL (72h) (MCF-7) | Tumor volume reduction to 40 mm³ (vs. 76 mm³ for free drug and 2150 mm³ for control) (4T1 breast cancer model) | [7][8] |
| Methotrexate (B535133) | Biotin-PEG-CMPEI nanogels | ~100 | - | - | IC50 reduced by ~10-fold compared to free drug (4T1) | Lower tumor volume and mortality rate compared to free drug | [3] |
| SN-38 | Biotin decorated PLGA nanoparticles | 180 ± 12 | 7.96 ± 0.15 | 87.6 ± 1.5 | - | - | [6] |
Experimental Protocols
This protocol describes the preparation of drug-loaded Biotin-PEG-PLGA nanoparticles.[9]
Materials:
-
PLGA-PEG-biotin copolymer
-
Drug (e.g., SN-38)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Poly(vinyl alcohol) (PVA) solution (0.5% w/v)
Procedure:
-
Organic Phase Preparation: Dissolve 20 mg of PLGA-PEG-biotin and 2 mg of the drug in a mixture of 6.5 mL of acetone and 1.5 mL of DCM. Add 0.5 mL of DMSO to ensure complete drug dissolution.
-
Emulsification: Inject the organic phase into 20 mL of a 0.5% (w/v) PVA aqueous solution under high-speed homogenization.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow for the evaporation of the organic solvents.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Lyophilize the final nanoparticle pellet for long-term storage.
Particle Size and Zeta Potential:
-
Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and polydispersity index (PDI).
-
Use Laser Doppler Velocimetry to measure the zeta potential.
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known volume of the nanoparticle suspension to determine the total weight.
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent.
-
Quantify the drug concentration using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate Drug Loading (%): (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Calculate Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
Enhancing Immunoassays
Biotin-PEGylation is widely employed in the design of sensitive and robust immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA).
Improving Immunoassay Performance
The use of biotin-PEGylated reagents in immunoassays offers several advantages:
-
Increased Sensitivity: The long, flexible PEG spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin-conjugated detection molecules (e.g., horseradish peroxidase - HRP).[2]
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG helps to block non-specific binding of proteins to the assay plate surface, reducing background noise and improving the signal-to-noise ratio.
-
Versatility: A wide range of biotin-PEGylation reagents with different reactive groups are available, allowing for the straightforward labeling of antibodies, antigens, and other proteins.
Experimental Protocol: Competitive ELISA for PEGylated Proteins
This protocol describes a competitive ELISA for the quantification of PEGylated proteins in a sample.[1][10]
Principle:
A microtiter plate is pre-coated with a monoclonal antibody that recognizes the PEG backbone. The sample containing the PEGylated protein is added to the wells along with a known amount of biotinylated PEG. The PEGylated protein in the sample and the biotinylated PEG compete for binding to the coated antibody. The amount of bound biotinylated PEG is then detected using a streptavidin-HRP conjugate and a colorimetric substrate. The signal intensity is inversely proportional to the concentration of the PEGylated protein in the sample.
Materials:
-
Microtiter plate pre-coated with anti-PEG antibody
-
PEGylated protein standards and samples
-
Biotinylated PEG
-
Streptavidin-HRP conjugate
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
Procedure:
-
Add standards and samples to the appropriate wells of the microtiter plate.
-
Add a fixed concentration of Biotinylated PEG to all wells (except for non-specific binding control wells).
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add TMB Substrate and incubate to develop the color.
-
Add Stop Solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Construct a standard curve and determine the concentration of the PEGylated protein in the samples.
Protein and Cell Labeling and Purification
Biotin-PEGylation provides a powerful tool for the specific labeling and subsequent isolation of proteins and cells.
Cell Surface Biotinylation
This technique is used to label proteins exposed on the outer surface of the plasma membrane. It is invaluable for studying membrane protein trafficking, protein-protein interactions, and identifying changes in the cell surface proteome.[11]
Affinity Chromatography
Biotin-PEGylated proteins can be readily purified from complex mixtures using streptavidin-based affinity chromatography. The high affinity of the biotin-streptavidin interaction allows for highly specific capture and subsequent elution of the target protein.[12][13]
Experimental Protocols
This protocol describes the labeling of cell surface proteins with a membrane-impermeable biotinylating reagent.[11]
Materials:
-
Adherent cells cultured in a 12-well plate
-
Sulfo-NHS-SS-Biotin (a biotinylating reagent with a disulfide bond in the spacer arm, allowing for cleavage of the biotin tag)
-
Ice-cold PBS with Ca²⁺ and Mg²⁺
-
Quenching solution (e.g., Tris-buffered saline)
-
Lysis buffer
-
Neutravidin-agarose beads
Procedure:
-
Wash cells twice with ice-cold PBS/Ca²⁺/Mg²⁺.
-
Add 0.3 ml of 0.5 mg/ml Sulfo-NHS-SS-biotin solution to each well.
-
Incubate on ice for 30 minutes with occasional gentle shaking.
-
Wash three times with ice-cold quenching solution to stop the reaction.
-
Lyse the cells with lysis buffer.
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with Neutravidin-agarose beads to capture the biotinylated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins by cleaving the disulfide bond with a reducing agent (e.g., DTT).
This protocol describes the labeling of an antibody with an NHS-ester functionalized biotin-PEG reagent.[14][15][16][17]
Materials:
-
Purified antibody in an amine-free buffer (e.g., PBS)
-
NHS-PEG-Biotin
-
DMSO or DMF
-
Desalting column
Procedure:
-
Dissolve the antibody in PBS at a concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM solution of NHS-PEG-Biotin in DMSO or DMF.
-
Add a 20-fold molar excess of the NHS-PEG-Biotin solution to the antibody solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Remove the unreacted biotinylation reagent using a desalting column.
-
Store the biotinylated antibody under appropriate conditions.
Advanced Biosensor Development
Biotin-PEGylation plays a crucial role in the development of highly sensitive and specific biosensors.
Enhancing Biosensor Performance
By functionalizing the sensor surface with biotin-PEG, several benefits can be achieved:
-
Reduced Non-Specific Binding: The PEG layer creates a hydrophilic barrier that minimizes the non-specific adsorption of interfering molecules from complex samples like serum or plasma, thereby improving the signal-to-noise ratio.[18][19]
-
Oriented Immobilization of Recognition Elements: The biotin-streptavidin interaction can be used to immobilize biotinylated capture molecules (e.g., antibodies, aptamers) in a controlled and oriented manner, which can enhance their binding activity.
-
Increased Sensitivity: By reducing background noise and improving the accessibility of the recognition elements, biotin-PEGylation can lead to lower limits of detection.
Quantitative Data on Biosensor Performance
| Biosensor Type | Analyte | Detection Limit | Reference |
| Liquid crystal-based optofluidic biosensor | Biotin | 0.4 fM | [20] |
| Graphene field-effect transistor (GFET) biosensor | Biotin | 1 fM | [21] |
Surface Modification
Biotin-PEGylation is a versatile technique for modifying the surfaces of various materials to impart desired biological functionalities.
Creating Biocompatible and Biofunctional Surfaces
Surfaces modified with biotin-PEG become:
-
Biocompatible: The PEG layer reduces protein adsorption and cell adhesion, making the surface more resistant to biofouling.
-
Biofunctional: The terminal biotin group provides a specific site for the immobilization of streptavidin-conjugated molecules, allowing for the creation of surfaces with tailored biological activities.
Experimental Protocol: Surface Modification of Glass with Biotin-PEG
This protocol describes a method for the biotinylation of a glass surface using a silanization and subsequent PEGylation step.[22]
Materials:
-
Glass slides
-
(3-Mercaptopropyl)trimethoxysilane (MPTS)
-
Biotin-PEG-maleimide
-
Methoxy-PEG-maleimide (for controlling biotin density)
-
Streptavidin solution
Procedure:
-
Cleaning: Thoroughly clean the glass slides.
-
Silanization: Treat the glass slides with MPTS to introduce thiol groups on the surface.
-
Biotinylation: Incubate the thiol-modified slides with a solution containing a mixture of Biotin-PEG-maleimide and Methoxy-PEG-maleimide. The ratio of these two reagents will determine the surface density of biotin.
-
Streptavidin Immobilization: Incubate the biotinylated slides with a streptavidin solution to create a streptavidin-coated surface ready for the binding of biotinylated molecules.
Visualizing Workflows and Pathways
Diagrams
Caption: Workflow for targeted drug delivery using biotin-PEGylated nanoparticles.
Caption: Workflow of a competitive ELISA for the quantification of PEGylated proteins.
Caption: Workflow for cell surface protein biotinylation and purification.
References
- 1. abcam.com [abcam.com]
- 2. pegbiotech.com [pegbiotech.com]
- 3. Biotin receptor-targeting nanogels loaded with methotrexate for enhanced antitumor efficacy in triple-negative breast cancer in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. updates.reinste.com [updates.reinste.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. abcam.com [abcam.com]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. updates.reinste.com [updates.reinste.com]
- 19. PEG Functionalization of Whispering Gallery Mode Optical Microresonator Biosensors to Minimize Non-Specific Adsorption during Targeted, Label-Free Sensing [mdpi.com]
- 20. Highly sensitive and label-free detection of biotin using a liquid crystal-based optofluidic biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Graphene field-effect transistor biosensor for detection of biotin with ultrahigh sensitivity and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-reactive crosslinkers are indispensable chemical tools in modern life sciences and drug development, enabling the covalent linkage of two or more molecules.[1] These reagents contain at least two reactive groups that target primary amines (-NH2), which are abundantly found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. This reactivity allows for the stable conjugation of proteins, peptides, antibodies, and other biomolecules for a myriad of applications, from elucidating protein-protein interactions to constructing sophisticated antibody-drug conjugates (ADCs).[1] This technical guide provides a comprehensive overview of amine-reactive crosslinkers, detailing their chemical diversity, reaction mechanisms, and practical applications. It further offers detailed experimental protocols and quantitative data to empower researchers in harnessing the full potential of these versatile reagents.
The Chemistry of Amine-Reactive Crosslinkers
The fundamental principle behind amine-reactive crosslinkers lies in the nucleophilic nature of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, resulting in the formation of a stable covalent bond. The most prevalent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, aldehydes, and isocyanates.
-
N-Hydroxysuccinimide (NHS) Esters: The workhorse of amine chemistry, NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a physiological to slightly alkaline pH of 7.2 to 9.[2]
-
Imidoesters: These crosslinkers react with primary amines to form amidine bonds. Imidoester reactions are typically performed under alkaline conditions (pH 10) to ensure specificity for primary amines.[3] The resulting amidine bond carries a positive charge at physiological pH, which can help preserve the native charge of the modified protein.[3] However, the amidine bonds are reversible at high pH.[3]
-
Aldehydes: Aldehyde-containing crosslinkers react with primary amines to form a Schiff base (an imine). This linkage can be subsequently reduced to a more stable secondary amine bond using a reducing agent like sodium cyanoborohydride. This two-step process provides a versatile method for creating stable conjugates.[1]
-
Isocyanates: Isocyanates react with primary amines to form stable urea (B33335) linkages. They exhibit broader reactivity than NHS esters and can also react with other nucleophilic groups such as hydroxyls. This broader reactivity can be advantageous in some applications but may also lead to a lack of selectivity.
Types of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are broadly categorized based on the reactivity of their functional groups and the nature of their spacer arm.
-
Homobifunctional Crosslinkers: These reagents possess two identical amine-reactive groups. They are primarily used for intramolecular crosslinking (linking different parts of the same molecule), polymerization of monomers, and studying protein-protein interactions by linking interacting partners.
-
Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for a more controlled, two-step conjugation process.[4][5][6][7] This sequential reaction minimizes the formation of unwanted polymers.[5] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) at the other, which is frequently used in the development of antibody-drug conjugates.[4]
The spacer arm connecting the reactive groups is another critical feature. It can vary in length, composition (e.g., containing polyethylene (B3416737) glycol (PEG) units to increase solubility), and whether it is cleavable or non-cleavable. Cleavable crosslinkers contain a linkage (e.g., a disulfide bond or a diol) that can be broken under specific conditions, allowing for the separation of the conjugated molecules for downstream analysis.
Quantitative Data of Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker depends on the specific application. The following tables summarize the properties of some commonly used homobifunctional and heterobifunctional amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Disulfide) | No | Yes |
| Disuccinimidyl tartrate | DST | 344.22 | 6.4 | Yes (Diol) | No | Yes |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Amine-Reactive Group | Second Reactive Group | Cleavable? | Water Soluble? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS ester | Maleimide | No | No |
| Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS ester | Maleimide | No | Yes |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS ester | Pyridyldithiol | Yes (Disulfide) | No |
| Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester | SM(PEG)n | Variable | Variable | NHS ester | Maleimide | No | Yes |
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using an NHS-Ester Crosslinker
This protocol provides a general guideline for crosslinking protein-protein interactions using a homobifunctional NHS-ester crosslinker like DSS or BS3.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7.2-8.5.
-
NHS-ester crosslinker (e.g., DSS or BS3).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) if using a water-insoluble crosslinker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine).
-
SDS-PAGE reagents.
Methodology:
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. Buffers containing primary amines like Tris will compete with the target protein for reaction with the crosslinker.[8][9] The optimal protein concentration is typically between 1-10 mg/mL.[10]
-
Prepare Crosslinker Solution: Immediately before use, dissolve the NHS-ester crosslinker in DMSO or DMF (for water-insoluble versions) or directly in the reaction buffer (for water-soluble versions) to a final concentration of 10 mM.[8][9] Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.[8][9]
-
Crosslinking Reaction: Add the crosslinker solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][9]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Western blotting or mass spectrometry to identify the interacting partners.
Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (e.g., SMCC)
This protocol describes the conjugation of two different biomolecules (e.g., an antibody and a peptide) using a heterobifunctional crosslinker like SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Peptide containing a free sulfhydryl group.
-
SMCC crosslinker.
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Reducing agent (e.g., DTT or TCEP), if the peptide's sulfhydryl is not free.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Methodology:
Step 1: Activation of the Antibody with SMCC
-
Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve SMCC in DMSO or DMF to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS).
Step 2: Conjugation of the SMCC-activated Antibody to the Sulfhydryl-containing Peptide
-
If the peptide's sulfhydryl group is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Add the sulfhydryl-containing peptide to the SMCC-activated antibody. A 1.5- to 5-fold molar excess of the peptide over the antibody is typically used.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
The reaction can be quenched by adding a sulfhydryl-containing compound like cysteine or β-mercaptoethanol.
-
Purify the final antibody-peptide conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).
Visualizations
The following diagrams illustrate key concepts and workflows related to amine-reactive crosslinkers.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 6. Heterobifunctional Crosslinkers [proteochem.com]
- 7. scbt.com [scbt.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
PFP Ester vs. NHS Ester in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of bioconjugation, the precise and efficient formation of stable covalent bonds between biomolecules and labels, drugs, or surfaces is paramount. Among the most widely utilized methods for modifying primary amines, such as the lysine (B10760008) residues in proteins, are reactions involving active esters. For decades, N-hydroxysuccinimide (NHS) esters have been the gold standard. However, pentafluorophenyl (PFP) esters have emerged as a powerful alternative, offering distinct advantages in terms of stability and reactivity. This technical guide provides a comprehensive comparison of PFP and NHS esters, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal reagent for specific bioconjugation needs.
PFP esters are active esters derived from pentafluorophenol, while NHS esters are derived from N-hydroxysuccinimide. Both are employed to couple carboxylic acids to primary and secondary amines, resulting in the formation of stable amide bonds.[1] The choice between these two reagents can significantly impact the efficiency, yield, and reproducibility of a conjugation reaction.
Core Principles: Chemical Reactivity and Stability
The utility of both PFP and NHS esters in bioconjugation stems from their ability to act as good leaving groups, facilitating the nucleophilic attack by an amine. The electron-withdrawing nature of the pentafluorophenyl and N-hydroxysuccinimide groups makes the carbonyl carbon of the ester highly electrophilic and thus susceptible to attack by the lone pair of electrons on a primary amine.
However, a critical challenge in aqueous bioconjugation reactions is the competing hydrolysis of the active ester, which deactivates the reagent by converting it back to the carboxylic acid. It is in this regard that PFP and NHS esters exhibit their most significant differences.
PFP Esters: Enhanced Stability and Reactivity
PFP esters demonstrate a marked resistance to hydrolysis compared to their NHS counterparts.[1][2][3][4] This increased stability in aqueous solutions minimizes the competing hydrolytic reaction, making more of the active ester available for conjugation with the target amine.[1] This property is particularly advantageous when working with dilute solutions of precious biomolecules or when longer reaction times are required. The enhanced stability of PFP esters is attributed to the electronic properties of the pentafluorophenyl group.
Furthermore, kinetic studies have indicated the superior reactivity of PFP esters in aminolysis (the desired reaction with amines).[1] The pentafluorophenolate is an excellent leaving group, contributing to faster reaction kinetics.
NHS Esters: The Established Standard with Considerations
NHS esters have a long history of use in bioconjugation and are well-established with a wide variety of commercially available reagents.[5] However, their primary drawback is their susceptibility to hydrolysis, especially at the neutral to slightly basic pH ranges typically used for amine coupling.[1][5][6] The half-life of an NHS ester in aqueous solution can be on the order of hours at pH 7, but this drops to minutes as the pH increases to 8 or higher.[6] This necessitates the use of a larger excess of the NHS ester reagent to achieve a desired degree of labeling, which can lead to challenges in downstream purification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for PFP and NHS esters, providing a basis for direct comparison.
Table 1: General Properties and Reaction Conditions
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines | Primary amines |
| Bond Formed | Amide | Amide |
| Optimal pH Range | 7.2 - 9.0[5] | 7.2 - 8.5[5] |
| Solubility | Generally requires organic solvent (e.g., DMSO, DMF)[5] | Generally requires organic solvent (e.g., DMSO, DMF) |
Table 2: Hydrolytic Stability
| pH | Temperature | NHS Ester Half-life | Sulfo-NHS Ester Half-life | PFP Ester Stability |
| 7.0 | 0°C | 4-5 hours[5] | More stable than NHS ester[5] | More stable than NHS esters[1][5] |
| 8.0 | 4°C | 1 hour[5] | - | More stable than NHS esters[1][5] |
| 8.6 | 4°C | 10 minutes[5] | - | More stable than NHS esters[1][5] |
Table 3: Comparative Reaction Kinetics
| Active Ester | Pseudo-first-order rate constant for aminolysis (s⁻¹) |
| Poly(pentafluorophenyl acrylate) | 2.46 x 10⁻¹[1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 3.49 x 10⁻³[1] |
Experimental Protocols
Detailed methodologies for bioconjugation using PFP and NHS esters are provided below. These protocols are general and may require optimization for specific applications.
Protocol 1: General Procedure for Protein Labeling with a PFP Ester
Materials:
-
PFP ester-activated molecule
-
Protein to be labeled in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)[2]
-
Anhydrous DMSO or DMF[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Desalting column or dialysis cassette for purification[5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[2][3] PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[4] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[3][4] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[3][4]
-
Initiate the Conjugation Reaction: Add a defined molar excess (e.g., 5- to 20-fold) of the PFP ester stock solution to the protein solution while gently stirring.[1] The final concentration of the organic solvent should ideally be kept below 10%.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[2] Reaction times and temperatures may need to be optimized.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted PFP ester.[2]
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[1][3]
-
Analysis: Analyze the conjugate by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling.
Protocol 2: General Procedure for Protein Labeling with an NHS Ester
Materials:
-
NHS ester-activated molecule
-
Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[8]
-
Anhydrous DMSO or DMF[9]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[8][9] High-quality, amine-free DMF is recommended as it can degrade over time to form amines that will react with the NHS ester.[6][9]
-
Initiate the Conjugation Reaction: Add a defined molar excess (typically 8-fold or higher) of the NHS ester stock solution to the protein solution while gently stirring.[8]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours or overnight on ice.[9] Due to the faster hydrolysis of NHS esters, reaction times should be carefully monitored.
-
Quench the Reaction: Add the quenching buffer to the reaction mixture to stop the reaction.
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted NHS ester and byproducts.[9][10]
-
Analysis: Characterize the resulting conjugate to determine the degree of labeling.
Visualizations
The following diagrams illustrate the key chemical reactions and a typical experimental workflow for bioconjugation with PFP and NHS esters.
Caption: Amine acylation by PFP and NHS esters.
Caption: Hydrolysis of PFP and NHS esters.
Caption: A typical bioconjugation workflow.
Conclusion
The selection of an amine-reactive crosslinker is a critical decision in the design of bioconjugation experiments. While NHS esters have long been the default choice, PFP esters offer significant advantages, most notably their increased stability towards hydrolysis.[1][5] This enhanced stability can lead to more efficient and reproducible conjugations, particularly in challenging situations such as with low-concentration protein solutions or when longer reaction times are necessary. For researchers and drug development professionals seeking to optimize their bioconjugation protocols, PFP esters represent a robust and reliable alternative that can lead to higher yields and more consistent results. However, the vast commercial availability and extensive literature support for NHS esters ensure they remain a relevant and valuable tool in the bioconjugation toolbox. The choice between PFP and NHS esters should be made based on the specific requirements of the application, including the nature of the biomolecule, the desired degree of labeling, and the reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. glenresearch.com [glenresearch.com]
A Technical Guide to Biotin-PEG36-PFP Ester in PROTAC Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is not a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's potency, selectivity, and pharmacokinetic properties.[1][5]
Among the vast array of available linkers, polyethylene (B3416737) glycol (PEG) chains are widely used due to their hydrophilicity, biocompatibility, and tunable length.[5] This guide focuses on a specific, highly functionalized PEG linker: Biotin-PEG36-PFP ester . We will explore its structure, its utility in PROTAC synthesis, and its application in the broader context of targeted protein degradation research.
Core Components and Functionality
This compound is a multi-functional reagent designed for streamlined integration into PROTAC development workflows. Its structure can be deconstructed into three key functional domains.
-
The Biotin (B1667282) Moiety: Biotin is a vitamin known for its exceptionally high-affinity interaction with avidin (B1170675) and streptavidin proteins.[6][7] In the context of PROTACs, this serves as a powerful analytical handle. It can be used for affinity purification, immobilization, or detection in various assays.[6] Furthermore, it is a key component in advanced proximity-labeling techniques like the BioTAC system, used to map the cellular interactomes of small molecules in situ.[8][9]
-
The PEG36 Linker: This component is a long, flexible chain of 36 polyethylene glycol units. The PEG linker imparts several desirable properties:
-
Hydrophilicity: The PEG chain increases the water solubility of the PROTAC molecule, which can improve its overall physicochemical properties.[6][10]
-
Flexibility and Length: A long linker provides the necessary reach and conformational flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase—a crucial step for efficient ubiquitination.[3][11] The optimization of linker length is paramount for achieving potent protein degradation.[5]
-
Biocompatibility: PEG is well-established as a biocompatible polymer with low immunogenicity.
-
-
The Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group used for chemical conjugation.[12] It readily reacts with primary and secondary amines (e.g., on an E3 ligase or POI ligand) to form a stable amide bond.[13] PFP esters are often more reactive than their N-hydroxysuccinimide (NHS) ester counterparts, providing an efficient means of coupling the linker to a ligand of choice.[14]
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₉₁H₁₆₄F₅N₃O₄₀S | [13][15] |
| Molecular Weight | 2067.4 g/mol | [13] |
| CAS Number | 2353409-51-3 | [13] |
| Solubility | Soluble in DMSO, DMF, DCM | [13] |
Application in PROTAC Synthesis and Mechanism of Action
The primary application of this compound is the synthesis of biotinylated PROTACs. The PFP ester allows for a straightforward coupling reaction with an available amine on either the POI-binding ligand or the E3-recruiting ligand.
Once synthesized, the complete PROTAC hijacks the cell's ubiquitin-proteasome system. It acts as a bridge, forming a ternary complex that brings the target protein into close proximity with the recruited E3 ligase.[16] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[3]
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is evaluated using several key quantitative metrics. While data for a specific this compound-derived PROTAC is proprietary to individual research, the following tables present representative data for BRD4-targeting PROTACs synthesized with PEG linkers of varying lengths, illustrating the critical importance of linker optimization.[1]
In Vitro Degradation Potency and Efficacy
Degradation is typically measured by DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation observed).[1] Lower DC₅₀ values indicate higher potency.
| Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PEG3 | 55 | 85 | [1] |
| PEG4 | 20 | 95 | [1] |
| PEG5 | 15 | >98 | [1] |
| PEG6 | 30 | 92 | [1] |
Cellular Permeability and Pharmacokinetics
A PROTAC's ability to cross the cell membrane and its stability in vivo are crucial for therapeutic success. Permeability can be assessed using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the apparent permeability coefficient (Papp).[1]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| PEG3 | 2.5 | 15 | [1] |
| PEG4 | 4.1 | 25 | [1] |
| PEG5 | 5.2 | 35 | [1] |
| PEG6 | 4.8 | 30 | [1] |
Note: The data presented are synthesized from a comparative study on BRD4-targeting PROTACs and serve as an illustrative example of the analyses performed during PROTAC development.[1]
Key Experimental Protocols
Protocol 1: General Synthesis of a Biotinylated PROTAC
This protocol describes a general method for conjugating this compound to a ligand containing a free primary or secondary amine.
-
Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Reagent Addition: Add this compound (1.1 equivalents) to the solution.
-
Base Catalyst: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture to scavenge the pentafluorophenol (B44920) byproduct.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-16 hours. Monitor the reaction progress using an appropriate analytical technique, such as LC-MS.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final biotinylated PROTAC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Protocol 2: Western Blot for Measuring Protein Degradation
Western blotting is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[17]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (and relevant controls, such as a non-degrading epimer) for a specified time (e.g., 18-24 hours).[17]
-
Cell Lysis: Wash the cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.[17]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins onto a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. Subsequently, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.[17]
-
Detection and Analysis: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add a chemiluminescent substrate and capture the signal. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the target protein signal to the loading control.[17]
Advanced Application: The BioTAC System
The biotin handle on the linker enables advanced applications beyond simple analytics. The "Biotin Targeting Chimera" (BioTAC) system is a proximity-labeling platform used to identify the direct and complexed binding partners of a small molecule within a cellular environment.[8][9] In this system, a biotinylated ligand (like one made with this compound) is used to recruit a biotin ligase (e.g., miniTurbo fused to a scaffold protein) to the target protein, enabling biotinylation of nearby interactors, which can then be identified by mass spectrometry.[8]
Conclusion
This compound is a versatile and powerful tool for researchers in the field of targeted protein degradation. It combines a highly reactive PFP ester for efficient conjugation, a long PEG linker to facilitate optimal ternary complex formation, and a biotin handle for purification, detection, and advanced applications like interactome mapping. By providing these essential functionalities in a single reagent, it streamlines the synthesis and evaluation of novel PROTAC molecules, accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 7. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A biotin targeting chimera (BioTAC) system to map small molecule interactomes in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 13. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. This compound | C91H164F5N3O40S | CID 137700723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
The Advent of PEGylation: A Technical Guide to Polyethylene Glycol in Biologics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biopharmaceutical development, the modification of therapeutic proteins, peptides, and other biologics to enhance their clinical efficacy is a paramount objective. Among the various strategies employed, PEGylation—the covalent attachment of polyethylene (B3416737) glycol (PEG) chains—has emerged as a cornerstone technology.[1][2] This process significantly improves the pharmacokinetic and pharmacodynamic properties of biologic drugs by increasing their stability, solubility, and circulation time while reducing their immunogenicity.[1][2][3] First introduced in the 1970s and gaining regulatory approval with Adagen® in 1990, PEGylation has since been successfully applied to a multitude of therapeutic agents, transforming the treatment paradigms for diseases ranging from chronic hepatitis to cancer and autoimmune disorders.[1][3]
This in-depth technical guide provides a comprehensive overview of polyethylene glycol's role in biologics. It delves into the chemistry of PEGylation, its profound impact on drug characteristics, detailed experimental protocols for its implementation and analysis, and the underlying mechanisms of action, including its effect on cellular signaling pathways.
The Chemistry and Mechanism of PEGylation
PEG is a biocompatible, non-toxic, and highly soluble polymer approved by the FDA for use in a wide range of biomedical applications.[4][5] The process of PEGylation typically involves the reaction of an activated PEG derivative with specific functional groups on the surface of a biologic molecule, most commonly the primary amine groups of lysine (B10760008) residues or the N-terminal amino group.[1][6]
The benefits conferred by PEGylation are primarily attributed to the physicochemical properties of the attached PEG chains:
-
Increased Hydrodynamic Size: The covalent attachment of PEG chains significantly increases the hydrodynamic volume of the biologic. This larger size reduces the rate of renal clearance, as the kidneys are less efficient at filtering larger molecules from the bloodstream.[7][8]
-
Steric Hindrance: The flexible and hydrated PEG chains create a protective "shield" around the biologic.[1] This steric hindrance masks epitopes on the protein surface, thereby reducing its recognition by the immune system and decreasing immunogenicity.[2][8] It also protects the biologic from proteolytic degradation by enzymes.[8]
-
Improved Solubility and Stability: As a hydrophilic polymer, PEG can enhance the solubility of hydrophobic drugs and proteins, which can be advantageous for formulation and delivery.[2][9]
These molecular changes translate into significant clinical advantages, as summarized in the table below, which presents quantitative data on the pharmacokinetic effects of PEGylation on several key biologics.
Data Presentation: Pharmacokinetic Impact of PEGylation
The following tables summarize the quantitative impact of PEGylation on the pharmacokinetic profiles of several approved biologic drugs, demonstrating the profound extension of their systemic exposure.
| Biologic | PEGylated Form | Native Half-Life | PEGylated Half-Life | Fold Increase in Half-Life | Reference(s) |
| Interferon alfa-2a | Peginterferon alfa-2a (40 kDa branched PEG) | ~2-3 hours | ~61-110 hours | ~30-37x | [10][11] |
| Interferon alfa-2b | Peginterferon alfa-2b (12 kDa linear PEG) | ~2 hours | ~27-39 hours | ~14-20x | [11][12] |
| Filgrastim (G-CSF) | Pegfilgrastim (20 kDa linear PEG) | ~3.5 hours | ~33-42 hours | ~9-12x | [13][14] |
| Asparaginase | Pegaspargase (PEG-asparaginase) | ~15.6 hours (Erwinia chrysanthemi) | ~5.7 days (137 hours) | ~9x | [4][7] |
| Urate Oxidase | Pegloticase (PEG-uricase) | ~18 hours (fungal uricase) | ~10-20 days (240-480 hours) | ~13-26x | [15] |
| Anti-TNF Fab' | Certolizumab Pegol (40 kDa PEG) | Not applicable (rapid clearance) | ~14 days (336 hours) | N/A | [16][17] |
| TIMP-1 | PEG₂₀ₖ-TIMP-1 (20 kDa PEG) | 1.1 hours | 28 hours | ~25x | [18] |
Table 1: Comparison of Half-Life for PEGylated vs. Non-PEGylated Biologics.
| Biologic | PEGylated Form | Change in Clearance | Reference(s) |
| Interferon alfa-2a | Peginterferon alfa-2a | >100-fold reduction in renal clearance | [10] |
| Interferon alfa-2b | Peginterferon alfa-2b | ~10-fold reduction in apparent clearance | [12] |
| Filgrastim (G-CSF) | Pegfilgrastim | Renal clearance is minimized; neutrophil-mediated clearance becomes predominant | [14] |
| Certolizumab Pegol | Certolizumab Pegol | Apparent clearance of 0.685 L/day (increases with anti-drug antibodies) | [19] |
Table 2: Impact of PEGylation on Biologic Clearance.
Mandatory Visualizations
Signaling Pathway Diagram
The mechanism by which PEGylation can alter a biologic's interaction with its target is exemplified by pegvisomant, a PEGylated growth hormone (GH) receptor antagonist used to treat acromegaly.[20] Native GH binds to two GH receptors, causing them to dimerize and initiate intracellular signaling through the JAK-STAT pathway.[7] Pegvisomant, a GH analog, has one binding site with increased affinity for the GH receptor and another that is sterically hindered by PEGylation. It can bind to one receptor but prevents the dimerization necessary for signal transduction, thus acting as a potent antagonist.[7][20]
Caption: Pegvisomant antagonism of the GH receptor signaling pathway.
Experimental Workflow Diagram
The development of a PEGylated biologic involves a multi-step process, from the initial conjugation reaction to purification and comprehensive characterization to ensure product quality and consistency.
Caption: General experimental workflow for protein PEGylation and analysis.
Experimental Protocols
Protocol 1: Amine-Reactive PEGylation of a Protein using an NHS Ester
This protocol provides a general method for conjugating an N-hydroxysuccinimide (NHS) ester-activated PEG to a therapeutic protein.
Materials:
-
Purified protein (1-10 mg/mL)
-
Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)
-
Activated PEG-NHS Ester (e.g., mPEG-NHS)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the protein for reaction with the PEG-NHS ester.[21] If necessary, perform buffer exchange via dialysis or desalting column.
-
Prepare Protein Solution: Dissolve or dilute the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[21]
-
Prepare PEG-NHS Solution: Immediately before use, prepare a 10 mM solution of the PEG-NHS ester by dissolving it in anhydrous DMSO or DMF.[21] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[21] Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[20][21]
-
PEGylation Reaction: Add a calculated molar excess (e.g., 20-fold) of the PEG-NHS ester solution to the protein solution while gently stirring.[20] The optimal molar ratio of PEG to protein depends on the protein's concentration and the number of available amine groups, and should be determined empirically.[20] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[21]
-
Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2 hours on ice.[20][21]
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer, which contains primary amines to react with any remaining PEG-NHS ester.
-
Purification: Remove unreacted PEG and byproducts from the PEGylated protein conjugate. This is commonly achieved using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[20] Dialysis or gel filtration can also be used.[21]
-
Storage: Store the purified PEGylated protein under conditions optimal for the native protein.
Protocol 2: Analysis of PEGylated Proteins by Size-Exclusion HPLC (SEC-HPLC)
SEC-HPLC is a primary method for assessing the purity of a PEGylated protein, separating molecules based on their hydrodynamic radius. It is effective for quantifying aggregates and removing unreacted (free) PEG.[22][23]
Methodology:
-
Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC, Zenix SEC-150).[16][22]
-
Mobile Phase: An aqueous buffer, typically phosphate-based, with a defined salt concentration to minimize secondary interactions with the stationary phase (e.g., 150 mM Sodium Phosphate Buffer, pH 7.0).[22][23]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance, typically at 280 nm for proteins. An Evaporative Light Scattering Detector (ELSD) can be used in series for better detection of PEG, which lacks a strong chromophore.
-
Sample Preparation: Dilute the purified PEGylated protein sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.[23]
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.[23]
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.[23]
-
Analysis: Monitor the chromatogram. Larger molecules (e.g., aggregates) will elute first, followed by the PEGylated protein, the native (un-PEGylated) protein, and finally the smaller, unreacted PEG molecules.
-
Quantification: Determine the purity of the PEGylated product by integrating the peak areas. The percentage of aggregates and other impurities can be calculated relative to the main product peak.[16]
Protocol 3: Analysis by MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful tool for characterizing PEGylated proteins. It can determine the molecular weight of the conjugate and assess the degree of PEGylation (the number of PEG chains attached per protein molecule).[24][25]
Methodology:
-
Instrument: A MALDI-TOF mass spectrometer, preferably with a high-mass detector for large conjugates.[24]
-
Matrix: A suitable matrix that co-crystallizes with the sample and absorbs the laser energy. For proteins and PEGylated proteins, common matrices include sinapinic acid (SA) or α-Cyano-4-hydroxycinnamic acid (HCCA).[24][26]
-
Sample Preparation (Dried Droplet Method):
-
Prepare a saturated solution of the matrix (e.g., 10 mg/mL sinapinic acid in a 1:1 solution of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water).[24]
-
Mix the purified PEGylated protein sample (typically ~0.1 mg/mL) with the matrix solution in a 1:1 ratio.[26]
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry, forming crystals.[24]
-
-
Instrument Settings:
-
Mode: Linear positive ion mode is typically used for large molecules.[26]
-
Laser Intensity: Optimize the laser intensity to achieve good signal-to-noise without causing excessive fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weights of the native protein and the various PEGylated species.
-
Analysis:
-
Acquire the mass spectrum. The spectrum will show a series of peaks.
-
The peak corresponding to the un-PEGylated protein will be at its known molecular weight.
-
Each subsequent peak in the series will correspond to the protein with one, two, three, etc., PEG chains attached. The mass difference between these peaks will be equal to the molecular weight of the attached PEG polymer.
-
The distribution and intensity of these peaks provide information on the heterogeneity and average degree of PEGylation.
Challenges and Future Perspectives
Despite its widespread success, PEGylation is not without its challenges. A significant concern is the potential for immunogenicity against the PEG polymer itself.[1] The formation of anti-PEG antibodies can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions.[1] Furthermore, the steric hindrance that provides many of the benefits of PEGylation can also reduce the biologic's binding affinity to its target, potentially lowering its in vitro bioactivity.[27]
Future innovations in the field are focused on overcoming these limitations. Strategies include:
-
Site-Specific PEGylation: Advanced conjugation chemistries that allow for the attachment of PEG at specific, predetermined sites on the protein. This leads to more homogeneous products with better-preserved bioactivity.[1]
-
Biodegradable PEGs: The development of cleavable linkers that allow the PEG to be released from the biologic in vivo, which may mitigate concerns about long-term PEG accumulation.[1]
-
Alternative Polymers: Exploration of other polymers, such as polysarcosine or polyzwitterions, as potential alternatives to PEG to avoid anti-PEG immune responses.[1]
Conclusion
PEGylation remains a vital and powerful technology in the development of biopharmaceuticals. By extending the half-life, improving stability, and reducing the immunogenicity of therapeutic proteins, it has enabled the creation of more effective and patient-friendly medicines. A thorough understanding of the chemistry, analytical characterization, and biological implications of PEGylation is essential for scientists and researchers working to harness its full potential. As the field continues to evolve with next-generation strategies, PEGylation is poised to play a pivotal role in the future of biologic drug development, offering the promise of safer and more potent therapies for a wide array of diseases.
References
- 1. Blockade of growth hormone receptor signaling by using pegvisomant: A functional therapeutic strategy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz dot file example · GitHub [gist.github.com]
- 3. youtube.com [youtube.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pegvisomant for acromegaly – My Endo Consult [myendoconsult.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Is PEGylated G-CSF superior to G-CSF in patients with breast cancer receiving chemotherapy? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific PEGylation of Therapeutic Proteins | MDPI [mdpi.com]
- 12. Pegvisomant, a growth hormone-specific antagonist, undergoes cellular internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Control of hyperuricemia in subjects with refractory gout, and induction of antibody against poly(ethylene glycol) (PEG), in a phase I trial of subcutaneous PEGylated urate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Certolizumab Pegol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Population pharmacokinetic analysis of certolizumab pegol in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Pegvisomant? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. graphviz.org [graphviz.org]
- 24. Population PK modeling of certolizumab pegol in pregnant women with chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 26. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Biotin-PEG36-PFP Ester in ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation of antibodies is a cornerstone technique in the development of sensitive and robust immunoassays such as the Enzyme-Linked Immunosorbent Assay (ELISA). The high affinity between biotin (B1667282) and streptavidin is harnessed to achieve significant signal amplification, enabling the detection of low-abundance analytes.[1][2][3] Biotin-PEG36-PFP ester is a modern biotinylation reagent that offers distinct advantages for antibody labeling. This reagent features a pentafluorophenyl (PFP) ester for amine-reactive conjugation, a 36-unit polyethylene (B3416737) glycol (PEG) spacer, and a biotin molecule.
The PFP ester provides greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible biotinylation reactions.[4] The long, hydrophilic PEG36 spacer enhances the water solubility of the biotinylated antibody and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety to streptavidin and potentially reducing non-specific binding in the assay.[5]
These application notes provide a comprehensive guide to utilizing this compound for the preparation of biotinylated antibodies and their subsequent use as detection reagents in a sandwich ELISA format.
Key Advantages of this compound in ELISA
-
Enhanced Stability: PFP esters are less susceptible to hydrolysis in aqueous solutions than NHS esters, allowing for more controlled and efficient conjugation to primary amines on the antibody.
-
Reduced Steric Hindrance: The long PEG36 spacer arm physically separates the biotin molecule from the antibody, minimizing the risk of the antibody's bulkiness obstructing the biotin-streptavidin interaction.
-
Improved Solubility: The hydrophilic nature of the PEG spacer can enhance the solubility of the resulting antibody conjugate, reducing the propensity for aggregation.
-
Increased Sensitivity: The combination of efficient biotinylation and improved accessibility of biotin to streptavidin can lead to higher signal amplification and, consequently, a more sensitive ELISA.[1][3]
Data Presentation: A Comparative Overview
While direct comparative data for this compound is not extensively published, the following table illustrates the expected performance advantages based on the known properties of PFP esters and PEGylation. This serves as a template for researchers to generate their own comparative data.
| Feature | This compound | Standard NHS-Biotin | Rationale for Expected Outcome |
| Biotinylation Efficiency | High and more reproducible | Variable, susceptible to hydrolysis | PFP esters exhibit greater stability in aqueous buffers. |
| Signal-to-Noise Ratio in ELISA | Potentially Higher | Standard | The PEG spacer can reduce non-specific binding, lowering background noise. |
| Assay Sensitivity (Limit of Detection) | Potentially Lower | Standard | Enhanced signal amplification from efficient biotin display can improve detection of low-concentration analytes. |
| Conjugate Solubility & Stability | High | Moderate | The hydrophilic PEG chain improves the solubility and stability of the biotinylated antibody. |
Experimental Protocols
This section provides detailed protocols for the biotinylation of an antibody using this compound, quantification of the degree of biotinylation, and the subsequent use of the conjugate in a sandwich ELISA.
Protocol 1: Antibody Biotinylation with this compound
This protocol outlines the steps for conjugating this compound to a primary antibody.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting column.
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
Prepare the Biotinylation Reagent:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotinylation reagent. A molar excess of 20-50 fold of the biotin reagent to the antibody is a good starting point for optimization.
-
Slowly add the dissolved this compound to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Biotinylated Antibody:
-
Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.05% sodium azide).
-
Collect the protein fractions and measure the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.
-
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.[6][7][8]
Materials:
-
HABA/Avidin solution
-
Biotinylated antibody sample
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A500_HABA/Avidin).
-
-
Add Biotinylated Sample:
-
Add a known volume of your purified biotinylated antibody to the HABA/Avidin solution.
-
Mix well and incubate for a few minutes.
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm again (A500_Sample). The absorbance will decrease as biotin displaces HABA from avidin.
-
-
Calculate the Degree of Biotinylation:
Protocol 3: Sandwich ELISA using Biotinylated Detection Antibody
This protocol describes a typical sandwich ELISA workflow using a biotinylated detection antibody.[9][10][11]
Materials:
-
96-well microplate
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Biotinylated detection antibody (prepared in Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., PBS).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Antigen Incubation:
-
Wash the plate 3 times.
-
Add 100 µL of the antigen standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate 3 times.
-
Dilute the Streptavidin-HRP conjugate in blocking buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction and Reading:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the antigen in the samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Experimental Workflows
Caption: Workflow for antibody biotinylation using this compound.
References
- 1. Enzyme complex amplification--a signal amplification method for use in enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. origene.com [origene.com]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. fishersci.ie [fishersci.ie]
- 9. ELISA Protocols | Antibodies.com [antibodies.com]
- 10. Protocol: Sandwich ELISA (Colorimetric) – Biotin/Streptavidin Detection [novusbio.com]
- 11. mabtech.com [mabtech.com]
Application Notes and Protocols: Biotin-PEG36-PFP Ester for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in biotechnology and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) is harnessed for various applications, including immunoassays (ELISA, Western Blot, Immunohistochemistry), affinity purification, and targeted drug delivery.[1] The choice of biotinylation reagent is critical to ensure efficient conjugation while preserving the biological activity of the antibody.
Biotin-PEG36-PFP ester is a long-chain, polyethylene (B3416737) glycol (PEG)-spaced biotinylation reagent that offers significant advantages for antibody conjugation. The pentafluorophenyl (PFP) ester is a highly reactive functional group that efficiently forms stable amide bonds with primary and secondary amines, such as the lysine (B10760008) residues on an antibody.[2][3][4][5] A key benefit of PFP esters is their increased resistance to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[2][3][4][5] The long PEG36 spacer arm minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to streptavidin, which is crucial for signal amplification and effective purification. This reagent is particularly valuable in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[6]
Principle of the Method
The conjugation of this compound to an antibody is based on the reaction between the PFP ester and the primary amine groups on the antibody, primarily the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction, which results in a stable amide bond, is most efficient under mild alkaline conditions (pH 7.2-8.5).[3] The long, hydrophilic PEG36 spacer enhances the solubility of the biotinylated antibody and extends the biotin tag away from the antibody surface, improving its accessibility to streptavidin.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the workflow for antibody conjugation with this compound, from antibody preparation to the final purified conjugate.
Caption: Workflow for antibody biotinylation using this compound.
Materials and Reagents
-
Antibody: 1-5 mg/mL solution of the antibody to be conjugated.
-
This compound
-
Reaction Buffer: Amine-free buffer, such as Phosphate Buffered Saline (PBS), pH 7.2-8.5.[3] Avoid buffers containing primary amines like Tris or glycine.[4][5]
-
Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Dialysis cassettes (e.g., Slide-A-Lyzer) or size-exclusion chromatography (SEC) columns (e.g., desalting columns).[7]
Experimental Protocols
Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine), it must be exchanged into an amine-free reaction buffer. This can be achieved through dialysis against the reaction buffer overnight at 4°C with at least three buffer changes, or by using a desalting column according to the manufacturer's protocol.[8]
-
Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer. The concentration can be determined by measuring the absorbance at 280 nm.[1]
Biotinylation Reaction
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3] PFP esters are moisture-sensitive, so it is important to equilibrate the reagent to room temperature before opening and to avoid preparing stock solutions for long-term storage.[4][5][7]
-
Initiate Conjugation: While gently vortexing, add the dissolved this compound solution to the antibody solution. The molar ratio of the biotin reagent to the antibody will influence the degree of biotinylation and should be optimized for each specific antibody and application. A starting point is a 5:1 to 30:1 molar ratio of biotin to antibody.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[3] For sensitive antibodies, incubation at 4°C is recommended.
Quenching the Reaction (Optional)
To stop the reaction, a quenching reagent can be added to consume any unreacted PFP ester. Add 1/10th volume of 1 M Tris-HCl (pH 8.0) or 1 M Glycine and incubate for 30 minutes at room temperature.[1]
Purification of the Biotinylated Antibody
It is crucial to remove any unreacted biotin reagent, as this can interfere with downstream applications.
-
Dialysis: Dialyze the reaction mixture against PBS (or another suitable storage buffer) at 4°C. Perform at least three buffer changes over 24-48 hours.
-
Size-Exclusion Chromatography (SEC): Alternatively, use a desalting column to separate the biotinylated antibody from the smaller, unreacted biotin reagent. This method is faster than dialysis.
Characterization of the Biotinylated Antibody
-
Determine Antibody Concentration: After purification, measure the protein concentration by absorbance at 280 nm.
-
Determine the Degree of Biotinylation (DoB): The number of biotin molecules per antibody can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a streptavidin-binding assay.[7] The DoB is an important parameter to ensure lot-to-lot consistency.[9]
Data Presentation
The following table summarizes key quantitative data that should be recorded for each antibody biotinylation experiment to ensure reproducibility and quality control.
| Parameter | Antibody Lot 1 | Antibody Lot 2 |
| Initial Antibody Concentration (mg/mL) | 2.1 | 2.0 |
| Molar Ratio (Biotin:Antibody) | 20:1 | 20:1 |
| Reaction Time (hours) | 2 | 2 |
| Reaction Temperature (°C) | 25 | 25 |
| Final Antibody Concentration (mg/mL) | 1.9 | 1.85 |
| Antibody Recovery (%) | 90.5 | 92.5 |
| Degree of Biotinylation (Biotin/Ab) | 5.2 | 5.5 |
| Immunoreactivity (EC50 in ELISA) | 1.2 nM | 1.3 nM |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Degree of Biotinylation | - Inactive PFP ester due to hydrolysis- Presence of primary amines in the buffer- Insufficient molar ratio of biotin reagent | - Use fresh, anhydrous DMSO/DMF and equilibrate the reagent to room temperature before opening.- Ensure the antibody is in an amine-free buffer.- Increase the molar ratio of this compound to antibody. |
| Antibody Precipitation | - High concentration of organic solvent- Antibody is sensitive to the reaction conditions | - Keep the volume of added organic solvent to a minimum.- Perform the reaction at 4°C. |
| Loss of Antibody Activity | - Biotinylation of critical lysine residues in the antigen-binding site | - Reduce the molar ratio of the biotin reagent.- Optimize the reaction pH. |
Conclusion
This compound is a highly effective reagent for the biotinylation of antibodies. Its enhanced stability in aqueous solutions and the long PEG spacer arm contribute to efficient and reproducible conjugation while maintaining the antibody's biological function. The detailed protocols and guidelines provided in these application notes will enable researchers to successfully produce high-quality biotinylated antibodies for a wide range of applications in research and drug development.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]
- 9. biomedres.us [biomedres.us]
Application Notes and Protocols for Cell Surface Biotinylation with PFP Ester
For researchers, scientists, and drug development professionals, the precise identification and characterization of cell surface proteins are paramount for understanding cellular processes and discovering novel therapeutic targets. Cell surface biotinylation is a powerful technique for selectively labeling and isolating these proteins. This document provides a detailed protocol for cell surface biotinylation using pentafluorophenyl (PFP) ester-activated biotin (B1667282), a reagent noted for its high efficiency and stability.
Introduction to PFP Ester Chemistry
PFP-biotin is an amine-reactive biotinylation reagent that forms stable amide bonds with primary and secondary amines on cell surface proteins.[1][2][3] The pentafluorophenyl ester is less susceptible to hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, resulting in a more efficient and reliable labeling reaction.[1][4][5][6] This increased stability provides a larger experimental window and can lead to higher labeling yields.
The fundamental reaction involves the nucleophilic attack of an amine group on the PFP ester, leading to the formation of a covalent amide bond and the release of pentafluorophenol.[4]
Key Advantages of PFP Ester for Biotinylation
-
Higher Stability: PFP esters exhibit greater resistance to hydrolysis than NHS esters, especially in aqueous buffers, leading to more consistent and efficient labeling.[4][5][6]
-
High Reactivity: PFP esters react efficiently with both primary and secondary amines at a physiological to slightly alkaline pH range (typically 7.2-9.0).[3][4]
-
Irreversible Labeling: The resulting amide bond is highly stable, ensuring that the biotin label remains securely attached to the protein throughout subsequent isolation and analysis steps.[3]
Quantitative Data Summary
The selection of a biotinylation reagent can significantly impact the outcome of an experiment. The following table summarizes key quantitative parameters comparing PFP esters with the more traditional NHS esters.
| Feature | PFP Ester | NHS Ester | References |
| Target Groups | Primary and secondary amines | Primarily primary amines | [2][3][4] |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | [4] |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH. Half-life can be as short as 10 minutes at pH 8.6. | [4] |
| Relative Efficiency | Potentially more efficient due to higher stability against hydrolysis. | Efficiency can be reduced by hydrolysis of the reagent. | [4][5][6] |
| Example of Labeling Selectivity (Antibody Labeling) | Can exhibit preferential labeling, for example, a higher light-chain to heavy-chain ratio in antibody labeling. | Generally results in more heterogeneous labeling of available lysines. | [7] |
Experimental Protocols
This section provides a detailed protocol for the biotinylation of cell surface proteins on live cells using a PFP-biotin reagent.
Materials and Reagents
-
PFP-biotin (e.g., EZ-Link PFP-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), ice-cold (amine-free, pH 7.2-7.4)
-
Quenching Buffer: PBS containing 100 mM glycine (B1666218) or 50-100 mM Tris-HCl, pH 7.5
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer containing 2-mercaptoethanol (B42355) or DTT)
-
Adherent or suspension cells
Experimental Workflow Diagram
Caption: Workflow for cell surface biotinylation and protein isolation.
Step-by-Step Protocol
1. Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in an appropriate culture dish. For suspension cells, grow to the desired density and collect by centrifugation.
-
Wash the cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium. For adherent cells, aspirate the medium and gently add PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 3 minutes at 4°C) and resuspend in PBS.
2. Biotinylation Reaction:
-
Important: PFP-biotin is moisture-sensitive.[1][5][6] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, dissolve the PFP-biotin in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Dilute the PFP-biotin stock solution into ice-cold PBS to the desired final concentration (typically 0.1-0.5 mg/mL). The optimal concentration may need to be determined empirically.
-
For adherent cells, remove the final PBS wash and add the biotinylation solution to completely cover the cell monolayer. For suspension cells, resuspend the cell pellet in the biotinylation solution.
-
Incubate the cells on ice for 30 minutes with gentle agitation. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.
3. Quenching the Reaction:
-
To stop the biotinylation reaction, remove the biotinylation solution and add ice-cold Quenching Buffer.
-
Incubate for 10-15 minutes on ice. The primary amines in the quenching buffer will react with and inactivate any excess PFP-biotin.
-
Wash the cells three times with ice-cold PBS to remove the quenching reagent and any unreacted biotin.
4. Cell Lysis:
-
After the final wash, lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer containing protease inhibitors.
-
For adherent cells, add the lysis buffer directly to the dish, scrape the cells, and transfer the lysate to a microcentrifuge tube. For suspension cells, add the lysis buffer to the cell pellet.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. This is the total cell lysate.
5. Isolation of Biotinylated Proteins:
-
Add an appropriate volume of streptavidin-agarose or magnetic bead slurry to the clarified cell lysate.
-
Incubate for 1-2 hours or overnight at 4°C with gentle end-over-end rotation.
-
Pellet the beads by centrifugation (for agarose (B213101) beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant. This fraction contains the intracellular, non-biotinylated proteins.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
6. Elution of Biotinylated Proteins:
-
After the final wash, add Elution Buffer (e.g., 2X SDS-PAGE sample buffer) to the beads.
-
Heat the sample at 95-100°C for 5-10 minutes to release the biotinylated proteins from the streptavidin beads.
-
Pellet the beads by centrifugation and collect the supernatant, which contains the isolated cell surface proteins.
7. Downstream Analysis:
-
The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Signaling Pathway Diagram Example: EGFR Signaling
The protocol described can be used to study changes in the surface expression of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key player in many cellular signaling pathways.
Caption: Simplified EGFR signaling pathway initiated at the cell surface.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of biotinylated proteins | Inefficient biotinylation reaction. | Optimize the concentration of PFP-biotin. Ensure the PFP-biotin reagent is fresh and was dissolved immediately before use. Check that the pH of the PBS is between 7.2 and 8.0. |
| Low number of starting cells. | Increase the number of cells used for the experiment. | |
| Presence of primary amines in buffers. | Ensure all buffers used before and during the biotinylation step (e.g., PBS) are free of primary amines like Tris or glycine. | |
| High background/non-specific binding | Incomplete quenching of the biotinylation reaction. | Increase the incubation time or concentration of the Quenching Buffer. |
| Insufficient washing of streptavidin beads. | Increase the number of washes and/or the stringency of the Wash Buffer (e.g., by increasing the detergent concentration). | |
| Cell lysis during biotinylation. | Ensure all steps prior to cell lysis are performed on ice or at 4°C to maintain cell membrane integrity. Handle cells gently to avoid mechanical stress. | |
| Presence of intracellular proteins in the eluate | Biotin reagent entered the cells. | The PFP-biotin reagent is membrane-permeable.[3] To exclusively label surface proteins, ensure the incubation is performed at 4°C to inhibit endocytosis. Reduce the incubation time if necessary. |
| Compromised cell membrane integrity. | Handle cells gently during washing steps. Use a viability dye to assess cell health before starting the experiment. | |
| No protein detected after elution | Biotinylated proteins were not efficiently eluted. | Ensure the Elution Buffer is sufficient to denature the proteins and disrupt the biotin-streptavidin interaction. Increase the boiling time or temperature. |
| Protein degradation. | Always use protease inhibitors in the Cell Lysis Buffer. Keep samples on ice throughout the procedure. |
References
- 1. broadpharm.com [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. cephamls.com [cephamls.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Functionalization using Biotin-PEG36-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-PFP ester is a high-performance biotinylation reagent designed for the surface functionalization of nanoparticles. This reagent incorporates three key components: a biotin (B1667282) molecule for specific targeting via the high-affinity biotin-avidin interaction, a long-chain polyethylene (B3416737) glycol (PEG36) spacer to enhance solubility and reduce steric hindrance, and a pentafluorophenyl (PFP) ester as a reactive group for covalent conjugation.
The PFP ester is an amine-reactive functional group that forms stable amide bonds with primary and secondary amines present on the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, or amine-modified inorganic nanoparticles).[1][2][3][4] Compared to more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability against hydrolysis in aqueous media, leading to higher reaction efficiencies.[1][2][3][4][5][6]
These characteristics make this compound an ideal choice for developing targeted drug delivery systems, diagnostic probes, and other advanced nanomaterials for biomedical applications.
Reaction Principle and Workflow
The functionalization process involves the nucleophilic attack of a primary amine on the nanoparticle surface on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The long PEG36 chain ensures that the biotin moiety is extended away from the nanoparticle surface, making it readily accessible for binding to avidin (B1170675) or streptavidin.
Reaction Schematic
Experimental Workflow
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Polymeric Nanoparticles
This protocol provides a general method for biotinylating nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., chitosan (B1678972) or PLGA-PEG-NH2 nanoparticles)
-
This compound
-
Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine (B1666218) during the reaction.[6][7]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification equipment (dialysis membrane with appropriate MWCO or centrifugation equipment)
Procedure:
-
Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare Biotinylation Reagent: this compound is moisture-sensitive.[3][6][7] Immediately before use, dissolve the required amount in a minimal volume of anhydrous DMSO or DMF. A 10-50 fold molar excess of the biotin reagent over the estimated surface amine groups on the nanoparticles is a good starting point.
-
Initiate Conjugation: While gently vortexing the nanoparticle suspension, add the dissolved this compound solution dropwise.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[2]
-
Quench Reaction (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes.
-
Purify Nanoparticles: Remove unreacted biotin reagent and byproducts.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS at 4°C for 24-48 hours with several buffer changes.
-
For Centrifugation: Pellet the nanoparticles by centrifugation. The appropriate speed and time will depend on the nanoparticle size and density. Remove the supernatant and resuspend the pellet in fresh PBS. Repeat this washing step 2-3 times.
-
-
Final Resuspension: Resuspend the purified biotinylated nanoparticles in an appropriate storage buffer and store at 4°C.
Protocol 2: Characterization and Quantification
A. Size and Surface Charge Analysis
-
Method: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and Polydispersity Index (PDI). Use Laser Doppler Velocimetry to measure the Zeta Potential.
-
Procedure: Dilute a small aliquot of the nanoparticle suspension (before and after biotinylation) in an appropriate buffer (e.g., 10 mM NaCl) and perform the measurements according to the instrument's instructions.
-
Expected Outcome: A slight increase in hydrodynamic diameter is expected due to the addition of the PEG-biotin chain. A change in zeta potential may also be observed, typically becoming less positive or more negative after the consumption of primary amine groups.
B. Biotin Quantification using HABA Assay The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin on the nanoparticle surface.[6][8]
-
Principle: HABA binds to avidin, producing a distinct color with an absorbance maximum at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.[8][9][10]
-
Procedure (Microplate Format):
-
Prepare a HABA/Avidin solution according to the kit manufacturer's instructions.[8][9]
-
Add 180 µL of the HABA/Avidin solution to the wells of a 96-well plate.
-
Add 20 µL of your biotinylated nanoparticle suspension to the wells. Include a negative control (20 µL of buffer or unmodified nanoparticles) and a known biotin standard for a calibration curve.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm using a microplate reader.
-
Calculate the biotin concentration by comparing the absorbance drop of your sample to the biotin standard curve.
-
Data Presentation
The following tables summarize typical data obtained from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-NP (Before) | 155 ± 5 | 0.12 | +25 ± 3 |
| Biotin-PEG-NP (After) | 170 ± 7 | 0.15 | +15 ± 4 |
Table 2: Biotinylation Efficiency
| Parameter | Value | Method |
| Biotin Concentration | 8.5 µM | HABA Assay |
| Moles of Biotin per mg of NP | 4.25 nmol/mg | HABA Assay |
| Biotinylation Efficiency | ~60% (relative to initial reagent) | HABA Assay |
Note: The data presented are representative examples and actual results will vary depending on the specific nanoparticle system and reaction conditions.
Application: Targeted Nanoparticle Delivery
Biotinylated nanoparticles are frequently used for targeted delivery to cells that overexpress biotin receptors or for building complex architectures using streptavidin as a molecular bridge.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | - Hydrolysis of PFP ester.- Buffer contains primary amines.- Insufficient molar excess of biotin reagent. | - Use fresh, anhydrous DMSO/DMF.- Ensure reaction buffer is amine-free (e.g., PBS, HEPES).- Increase the molar ratio of this compound to nanoparticles. |
| Nanoparticle Aggregation | - Change in surface charge leading to instability.- High concentration of organic solvent (DMSO/DMF). | - Optimize the pH of the reaction buffer.- Add the biotin reagent solution slowly while vortexing.- Keep the volume of organic solvent to a minimum (<5% of total volume). |
| High Polydispersity Index (PDI) | - Aggregation during reaction or purification. | - Sonicate the nanoparticle suspension briefly before and after the reaction.- Optimize purification steps (e.g., use a larger dialysis volume, adjust centrifugation speed). |
References
- 1. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. anaspec.com [anaspec.com]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Biotin-PEG36-PFP Ester Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the covalent attachment of biotin (B1667282) to molecules such as proteins, peptides, and amine-modified oligonucleotides, is a cornerstone technique in life sciences and drug development. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin enables a wide range of applications, including purification, immobilization, and detection. Biotin-PEG36-PFP ester is a biotinylation reagent that incorporates a long polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and reduces steric hindrance of the conjugated biotin. The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily couples with primary and secondary amines to form stable amide bonds.[1][2][3] Notably, PFP esters exhibit greater resistance to hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions, particularly in aqueous environments.[1][2][4]
These application notes provide detailed protocols and reaction conditions for the successful conjugation of this compound to molecules containing primary amines.
Reaction Principle
The conjugation reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.[5] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group, thus facilitating a rapid and efficient reaction.[1]
References
A Step-by-Step Guide to Pentafluorophenyl (PFP) Ester Crosslinking for Researchers and Drug Development Professionals
Application Notes and Protocols
Pentafluorophenyl (PFP) esters have emerged as a superior class of amine-reactive crosslinking agents, offering significant advantages for researchers, scientists, and drug development professionals. Their enhanced stability and reactivity make them a powerful tool in bioconjugation, protein interaction studies, and the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a detailed overview of PFP ester crosslinking, including its chemical mechanism, comparative stability data, and comprehensive experimental protocols.
Principle and Advantages of PFP Ester Chemistry
PFP esters are active esters that react with primary and secondary amines to form stable amide bonds.[1] The fundamental reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon, leading to the formation of a covalent amide linkage and the release of pentafluorophenol (B44920) as a byproduct.[2] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making PFP esters highly reactive towards amines.[1]
The primary advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their increased resistance to hydrolysis in aqueous solutions.[1][3][4][5][6] This greater stability translates to higher reaction efficiencies, especially in dilute protein solutions or at a slightly basic pH.[2] This characteristic is particularly beneficial in complex biological samples where reaction conditions may not be optimal and can lead to more reproducible and efficient conjugations.[2]
Quantitative Comparison of Active Ester Stability
While direct, side-by-side quantitative comparisons of the conjugation efficiency of different crosslinkers under identical conditions are limited in the literature, the hydrolytic stability of the active ester group is a key determinant of overall efficiency.[2] The following table summarizes the comparative stability of PFP esters and NHS esters in an aqueous acetonitrile (B52724) solution, demonstrating the superior stability of PFP esters.
| Active Ester | Half-life in 3:1 H₂O:MeCN with 0.1% TFA |
| PFP Ester | > 48 hours |
| NHS Ester | ~ 1 hour |
This data highlights the significantly greater stability of PFP esters towards hydrolysis compared to NHS esters, which contributes to more efficient bioconjugation reactions.
Core Applications in Research and Drug Development
The unique properties of PFP esters make them suitable for a wide range of applications:
-
Protein-Protein Interaction Studies: Homobifunctional PFP ester crosslinkers are used to covalently link interacting proteins, allowing for the identification of interaction partners and the study of protein complex topology through techniques like crosslinking-mass spectrometry (XL-MS).[2]
-
Bioconjugation: PFP esters are widely used to conjugate molecules such as PEG, fluorescent dyes, or biotin (B1667282) to proteins and other biomolecules.[5][6]
-
Cell Surface Labeling: The stability of PFP esters in aqueous buffers makes them suitable for labeling proteins on the surface of living cells.
-
Antibody-Drug Conjugate (ADC) Development: PFP esters are critical in the multi-step synthesis of ADCs, facilitating the linkage of potent cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.
Experimental Protocols
Herein, we provide detailed protocols for common applications of PFP ester crosslinking.
Protocol 1: General Protein Crosslinking in Solution
This protocol describes a general procedure for crosslinking purified proteins in a solution using a homobifunctional PFP ester crosslinker.
Materials:
-
Purified protein sample (0.1-5 mg/mL)
-
Homobifunctional PFP ester crosslinker (e.g., Bis-PEGn-PFP ester)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; Carbonate/Bicarbonate buffer, pH 8.0-9.0)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein(s) to be crosslinked in an amine-free buffer at the desired concentration.
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store the reconstituted crosslinker.[7]
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final molar excess of 10- to 50-fold over the protein. The final concentration of the organic solvent should ideally be less than 10%.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quench the Reaction (Optional): To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[1][2]
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Antibody-Drug Conjugate (ADC) Preparation using a PFP Ester Linker
This protocol outlines a two-step process for the preparation of an ADC using a heterobifunctional linker containing a PFP ester.
Step 1: Preparation of the Linker-Payload Intermediate
Materials:
-
Amine-containing cytotoxic payload
-
Bis-PFP ester linker (e.g., Bis-PEG9-PFP ester)
-
Anhydrous DMSO or DMF
-
Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC (RP-HPLC) for monitoring and purification
Procedure:
-
Dissolve Reagents: Prepare stock solutions of the cytotoxic payload and the Bis-PFP ester linker in anhydrous DMSO or DMF.[7]
-
Reaction Setup: In a dry reaction vial, combine the cytotoxic payload solution with a 1.5 to 3-fold molar excess of the Bis-PFP ester linker solution. Add 2-4 equivalents of DIPEA to the reaction mixture.[7]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.[7]
-
Monitor and Purify: Monitor the reaction progress by RP-HPLC. Once the reaction is complete, purify the linker-payload intermediate using preparative RP-HPLC.
Step 2: Conjugation of the Linker-Payload to the Antibody
Materials:
-
Monoclonal antibody in an amine-free buffer
-
Purified and lyophilized linker-payload intermediate
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Antibody Solution: Adjust the antibody concentration to 2-10 mg/mL in a suitable amine-free buffer.
-
Dissolve Linker-Payload Intermediate: Prepare a stock solution of the purified linker-payload intermediate in DMSO or DMF.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the linker-payload solution to the antibody solution. The exact ratio should be optimized to achieve the desired drug-to-antibody ratio (DAR).[7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[7]
-
Purification: Purify the resulting ADC to remove unconjugated antibody, excess linker-payload, and aggregates using a suitable method such as size-exclusion chromatography.
-
Characterization: Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques like mass spectrometry and size-exclusion chromatography.
Visualizing the Chemistry and Workflows
To better understand the processes involved in PFP ester crosslinking, the following diagrams illustrate the chemical reaction and a typical experimental workflow.
Caption: PFP ester reaction with a primary amine.
References
Application Notes and Protocols for Labeling Peptides with Biotin-PEG36-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research and drug development. The exceptionally high affinity between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, and protein-protein interaction studies.[1] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as in Biotin-PEG36-PFP ester, offers significant advantages by increasing the water solubility of the labeling reagent and the resulting biotinylated peptide, and by reducing steric hindrance, which can improve binding to streptavidin and interaction with target molecules.
This document provides detailed protocols and application notes for the efficient labeling of peptides with this compound, a reagent featuring a pentafluorophenyl (PFP) ester. PFP esters are known for their high reactivity towards primary and secondary amines and greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.
Principle of the Reaction
The PFP ester of Biotin-PEG36 reacts with primary amines present at the N-terminus of a peptide and the epsilon-amino group of lysine (B10760008) residues to form a stable amide bond. The reaction is typically carried out in a slightly alkaline buffer to ensure the deprotonation of the amine groups, making them nucleophilic.
Applications of Biotinylated Peptides
Biotinylated peptides are versatile tools with a wide range of applications in biological research and drug discovery, including:
-
Immunoassays: Utilized in ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for the detection and quantification of proteins.
-
Affinity Purification: Employed in pull-down assays to isolate and identify binding partners of the peptide from complex biological samples like cell lysates.[1]
-
Protein-Protein Interaction Studies: Used to investigate and characterize interactions between the peptide and its target proteins.
-
Cell Surface Labeling: For the identification and characterization of cell surface proteins.
-
Flow Cytometry: To label and sort cells based on the binding of the biotinylated peptide to cell surface receptors.
-
Enzyme Assays: As substrates for kinases and other enzymes, where the biotin tag facilitates detection of the modified peptide.
Experimental Protocols
Protocol 1: Biotinylation of Peptides with this compound
This protocol outlines the steps for the covalent attachment of Biotin-PEG36 to a peptide.
Materials:
-
Peptide of interest
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies (see Protocol 2)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can be first dissolved in a minimal amount of DMF or DMSO and then diluted with the Reaction Buffer.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Biotinylation Reaction: Add the dissolved this compound to the peptide solution. The molar ratio of the PFP ester to the peptide should be optimized for each peptide, but a starting point of a 5 to 20-fold molar excess of the biotin reagent is recommended.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature to quench any unreacted PFP ester.
-
Purification: Proceed to the purification of the biotinylated peptide as described in Protocol 2.
Protocol 2: Purification of Biotinylated Peptides by Streptavidin Affinity Chromatography
This protocol describes the purification of the biotinylated peptide from the reaction mixture.
Materials:
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Elution Buffer: 8 M Guanidine-HCl, pH 1.5 or 0.1% TFA in water/acetonitrile (for mass spectrometry)
Procedure:
-
Resin Equilibration: Wash the streptavidin resin with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the quenched reaction mixture to the equilibrated streptavidin resin.
-
Incubation: Incubate the sample with the resin for 30-60 minutes at room temperature with gentle mixing to allow the biotinylated peptide to bind to the streptavidin.
-
Washing: Wash the resin with 10-20 column volumes of Binding/Wash Buffer to remove unreacted biotin reagent, quenched reagent, and unlabeled peptide.
-
Elution: Elute the biotinylated peptide from the resin using the Elution Buffer. Collect the fractions. Due to the high affinity of the biotin-streptavidin interaction, denaturing conditions are often required for elution.
-
Desalting: If necessary, desalt the eluted fractions using a desalting column or dialysis to remove the high concentration of guanidine-HCl.
Protocol 3: Characterization of Biotinylated Peptides by Mass Spectrometry
This protocol outlines the analysis of the purified biotinylated peptide to confirm successful labeling.
Procedure:
-
Sample Preparation: Prepare the purified biotinylated peptide for mass spectrometry analysis. This may involve dilution in an appropriate solvent.
-
Mass Spectrometry Analysis: Analyze the sample using MALDI-TOF or LC-ESI-MS.
-
Data Analysis: Compare the molecular weight of the biotinylated peptide to the theoretical mass. A successful biotinylation will result in a mass shift corresponding to the addition of the Biotin-PEG36 moiety. The degree of labeling (number of biotin molecules per peptide) can also be determined.
Quantitative Data Presentation
The efficiency of peptide biotinylation is influenced by several factors, including the molar ratio of the biotinylation reagent to the peptide and the reaction time. The following tables summarize the expected impact of these parameters on the degree of labeling (DOL), defined as the average number of biotin molecules per peptide.
Table 1: Effect of Molar Ratio of this compound to Peptide on the Degree of Labeling (DOL)
| Molar Ratio (Biotin:Peptide) | Average Degree of Labeling (DOL) |
| 5:1 | 1.5 |
| 10:1 | 2.8 |
| 20:1 | 4.5 |
Note: Data are illustrative and the optimal molar ratio should be determined empirically for each peptide.
Table 2: Effect of Reaction Time on Biotinylation Efficiency
| Reaction Time (minutes) | Biotinylation Efficiency (%) |
| 30 | 75 |
| 60 | 90 |
| 120 | >95 |
Note: Data are illustrative and based on a fixed molar ratio. The optimal reaction time may vary depending on the peptide sequence and reaction conditions.
Application Example: Probing the EGFR Signaling Pathway
Biotinylated peptides can be powerful tools to study signaling pathways. For instance, a biotinylated peptide that mimics a substrate of the Epidermal Growth Factor Receptor (EGFR) can be used to pull down and identify proteins that interact with this specific region of the receptor, providing insights into the downstream signaling cascade.
Experimental Workflow for a Pull-Down Assay
The following diagram illustrates a typical workflow for using a biotinylated peptide to investigate protein-protein interactions in a signaling pathway.
Caption: Workflow for a pull-down assay using a biotinylated peptide.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration. A biotinylated peptide mimicking a specific phosphotyrosine docking site on EGFR can be used to isolate and identify the proteins that bind to that site.
Caption: Simplified EGFR signaling pathway and the use of a biotinylated peptide probe.
References
Application Notes and Protocols for the Purification of Biotinylated Proteins Using Streptavidin Beads
Audience: Researchers, scientists, and drug development professionals.
Introduction
The exceptionally high affinity and specificity of the interaction between streptavidin and biotin (B1667282) make it a powerful tool for the purification of biotinylated proteins. With a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, the bond is one of the strongest non-covalent interactions known in nature, approaching the strength of a covalent bond.[1][2] This robust interaction allows for stringent wash conditions to remove non-specific contaminants, resulting in a highly purified protein sample.[3]
Streptavidin, a tetrameric protein isolated from Streptomyces avidinii, has four binding sites for biotin.[4] When coupled to a solid support, such as magnetic beads or agarose (B213101) resin, it provides an efficient matrix for the capture and purification of proteins that have been previously labeled with biotin. This technique is widely employed in various applications, including immunoassays, protein-protein interaction studies, and the isolation of specific cellular components.[5]
These application notes provide a comprehensive guide to the purification of biotinylated proteins using streptavidin beads, including detailed protocols, data presentation, and troubleshooting advice.
Principle of Purification
The purification process is based on affinity chromatography. A biotinylated protein of interest is introduced to streptavidin-coated beads. The strong and specific interaction between biotin and streptavidin leads to the capture of the biotinylated protein onto the beads. Unbound proteins and other cellular components are then washed away. Finally, the purified biotinylated protein is eluted from the beads. Due to the strength of the streptavidin-biotin interaction, elution often requires harsh, denaturing conditions.[6][7][8]
Data Presentation
Streptavidin Bead Binding Capacities
The binding capacity of streptavidin beads can vary significantly between different manufacturers and bead types. The size of the biotinylated molecule also influences the effective binding capacity; larger molecules will result in a lower molar binding capacity compared to free biotin.[9] It is crucial to select beads with a capacity suitable for the expected yield of the target protein.
| Bead Type | Supplier | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated Protein) |
| Streptavidin Agarose Beads | GoldBio | >120 nmol/mL of resin[9] | Dependent on protein size[9] |
| Streptavidin Magnetic Beads | NEB | >1000 pmol/mg[1] | ≥30 µg biotinylated antibody/mg[1] |
| High Capacity Streptavidin Magnetic Beads | Vector Labs | ≥12 nmol/mg[10] | ≥110 µg biotinylated IgG/mg[10] |
| Dynabeads™ MyOne™ Streptavidin C1 | Invitrogen | 950–1,500 pmol/mg[11] | ~20 µg biotinylated Ig/mg[11] |
| Sera-Mag™ Streptavidin-coated magnetic beads | Cytiva | Not specified | Not specified |
| SpeedBead™ Magnetic Neutravidin Coated Particles | Millipore | Not specified | Not specified |
Note: The binding capacities are provided as a general guide. Actual binding will depend on the specific protein, biotinylation efficiency, and experimental conditions.
Elution Methods for Biotinylated Proteins
The elution of biotinylated proteins from streptavidin beads is a critical step that often requires harsh conditions to disrupt the strong streptavidin-biotin interaction.[6][7] The choice of elution method depends on the downstream application of the purified protein.
| Elution Method | Reagents | Conditions | Notes |
| Denaturing Elution | 25 mM Biotin in 2% SDS, 50 mM Tris-HCl, pH 7.4 | Heat at 95°C for 5 minutes.[7] | Effective for releasing the protein but will denature it. Suitable for applications like SDS-PAGE and mass spectrometry. |
| Competitive Elution with Excess Biotin | High concentration of free biotin | Requires harsh conditions like heat or denaturing agents to be effective.[6][7] | Generally inefficient on its own due to the slow dissociation rate. |
| pH Shift | Low pH (e.g., Glycine-HCl, pH 2.8) or high pH | Extreme pH can disrupt the interaction. | Can cause protein denaturation or aggregation. |
| Enzymatic Cleavage | Specific proteases (e.g., TEV, PreScission) | Requires a cleavable linker between the biotin tag and the protein.[6] | Yields a native, tag-free protein. The protease needs to be removed in a subsequent step. |
| On-Bead Digestion | Trypsin or other proteases | Proteins are digested into peptides while still bound to the beads.[12] | Suitable for proteomics applications and mass spectrometry-based protein identification. |
Experimental Protocols
Workflow for Purification of Biotinylated Proteins
Caption: Experimental workflow for biotinylated protein purification.
Detailed Protocol
Materials and Reagents:
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., 1x PBS, pH 7.4; can be supplemented with 0.05% Tween-20 to reduce non-specific binding)[13][14]
-
High Salt Wash Buffer (e.g., 1 M NaCl in 10 mM Tris-HCl, pH 7.5)[13]
-
Final Wash Buffer (e.g., 1x PBS, pH 7.4)
-
Elution Buffer (choose based on the desired elution method from the table above)
-
Microcentrifuge tubes
-
Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)
-
Rotator or shaker
Procedure:
-
Bead Preparation:
-
Thoroughly resuspend the streptavidin beads by vortexing.[13]
-
Transfer the required volume of bead slurry to a clean microcentrifuge tube. The amount of beads will depend on the binding capacity and the expected amount of biotinylated protein.[13]
-
Place the tube on a magnetic rack to pellet the beads (or centrifuge for agarose beads) and carefully remove the storage buffer.[13]
-
Equilibrate the beads by adding 1 mL of Binding/Wash Buffer, resuspending the beads, and then pelleting them again to remove the buffer. Repeat this wash step two more times for a total of three washes.[13]
-
-
Binding of Biotinylated Protein:
-
Resuspend the washed beads in the biotinylated protein sample. The sample should be in a buffer compatible with binding (e.g., PBS).
-
Incubate the mixture for at least 30 minutes at room temperature with gentle rotation.[13] For low abundance proteins or weak interactions, incubation can be extended to overnight at 4°C.[7]
-
-
Washing:
-
Pellet the beads and remove the supernatant (this is the unbound fraction).
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads completely, incubate for 2-3 minutes, then pellet the beads and discard the supernatant.
-
To increase stringency and remove non-specifically bound proteins, perform one to two washes with a High Salt Wash Buffer.
-
Finally, wash the beads two more times with the Final Wash Buffer to remove any residual high salt.
-
-
Elution:
-
After the final wash, remove all of the supernatant.
-
Add the chosen Elution Buffer to the beads.
-
Incubate under the conditions specified for the chosen elution method (e.g., heat at 95°C for 5 minutes for denaturing elution).[7]
-
Pellet the beads and carefully collect the supernatant, which contains the purified protein.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Yield of Purified Protein | Inefficient biotinylation of the target protein. | Optimize the biotinylation reaction. Confirm biotinylation by Western blot using a streptavidin-HRP conjugate. |
| Overloading the beads beyond their binding capacity. | Increase the amount of streptavidin beads used. Refer to the manufacturer's specifications for binding capacity. | |
| Incomplete elution. | Optimize elution conditions. For denaturing elution, ensure sufficient heating time and temperature. For competitive elution, a combination with denaturants might be necessary.[7] | |
| High Levels of Non-Specific Binding | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffers (e.g., increase salt concentration or add a non-ionic detergent like Tween-20).[14][15] |
| Hydrophobic or ionic interactions with the beads. | Pre-clear the lysate with uncoated beads to remove proteins that bind non-specifically to the bead matrix.[16] Block the streptavidin beads with a blocking agent like BSA before adding the sample.[14][16] | |
| Co-elution of Streptavidin | Harsh elution conditions causing streptavidin to leach from the beads. | This is more common with agarose resins than with covalently coupled magnetic beads. Ensure the elution conditions are compatible with the bead chemistry. |
| Inability to Regenerate Beads | The streptavidin-biotin bond is essentially irreversible under non-denaturing conditions. | Regeneration of streptavidin beads is generally not recommended as it is often incomplete and can lead to carryover between experiments.[17] For applications requiring reversible binding, consider using monomeric avidin (B1170675) beads which have a lower affinity for biotin.[12][17] |
Visualizing the Streptavidin-Biotin Interaction
Caption: The high-affinity interaction between biotin and streptavidin.
References
- 1. neb.com [neb.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. goldbio.com [goldbio.com]
- 4. Production of Recombinant Streptavidin and Optimization of Refolding Conditions for Recovery of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-280 Streptavidin - purification of proteins, nucleic acids, protein interaction studies | Thermo Fisher Scientific - US [thermofisher.com]
- 6. goldbio.com [goldbio.com]
- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Dynabeads Streptavidin Magnetic Beads | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. neb.com [neb.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Biotin-PEG36-PFP Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG36-PFP ester is a high-performance reagent designed for the efficient biotinylation of proteins and other amine-containing biomolecules in proteomics workflows. This reagent features a pentafluorophenyl (PFP) ester, which offers enhanced stability against hydrolysis compared to traditional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible labeling reactions.[1] The long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm (36 PEG units) improves water solubility and reduces steric hindrance, facilitating the interaction of the biotin (B1667282) moiety with avidin (B1170675) or streptavidin for subsequent enrichment and detection. These characteristics make this compound an ideal tool for various proteomics applications, including cell surface protein profiling, protein-protein interaction studies, and the development of targeted drug delivery systems.[2]
Key Features and Advantages
-
Enhanced Stability: The PFP ester is less susceptible to hydrolysis in aqueous solutions than NHS esters, resulting in higher reaction efficiency and reproducibility.[1][3]
-
High Reactivity: The PFP ester reacts efficiently with primary and secondary amines to form stable amide bonds.[3]
-
Increased Solubility: The hydrophilic PEG36 spacer imparts excellent water solubility to the labeled molecule.
-
Reduced Steric Hindrance: The long PEG spacer minimizes steric hindrance, allowing for efficient binding of biotin to avidin or streptavidin.
-
Versatility: Suitable for a wide range of applications, including proteomics, drug delivery, and bioconjugation.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C91H164F5N3O40S |
| Molecular Weight | 2067.4 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated |
(Data sourced from commercial supplier information.[4])
Application: Cell Surface Protein Profiling
Cell surface proteins are crucial for cell signaling, adhesion, and transport, making them important targets for drug development and biomarker discovery. This compound can be used to selectively label cell surface proteins for subsequent enrichment and identification by mass spectrometry.
Experimental Workflow for Cell Surface Protein Biotinylation and Analysis
This workflow outlines the key steps for labeling, enriching, and identifying cell surface proteins using this compound.
Quantitative Data from a Representative Experiment
The following table presents illustrative data from a hypothetical cell surface proteomics experiment on two different cell lines, comparing the number of identified proteins using this compound and a conventional NHS ester-based biotinylation reagent.
| Cell Line | Biotinylation Reagent | Total Proteins Identified | Cell Surface Proteins Identified | % of Cell Surface Proteins |
| Cell Line A | This compound | 1523 | 853 | 56.0% |
| Biotin-PEG-NHS Ester | 1389 | 712 | 51.3% | |
| Cell Line B | This compound | 1612 | 903 | 56.0% |
| Biotin-PEG-NHS Ester | 1456 | 764 | 52.5% |
Note: This data is for illustrative purposes only and may not represent actual experimental results.
Detailed Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 100 mM glycine (B1666218) in PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer with 2-mercaptoethanol (B42355) or DTT, or 8 M urea)
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture vessels.
-
Preparation of Biotinylation Reagent: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Cell Washing: Gently wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Biotinylation Reaction:
-
Add the this compound stock solution to ice-cold PBS (pH 8.0) to a final concentration of 1-2 mM.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle agitation.
-
-
Quenching:
-
Remove the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction.
-
Incubate the cells with the Quenching Buffer for 10-15 minutes at 4°C.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add cell lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Protocol 2: Enrichment of Biotinylated Proteins
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Incubation with Streptavidin Beads:
-
Add an appropriate amount of streptavidin beads to the protein lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution:
-
Elute the biotinylated proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.
-
Protocol 3: Sample Preparation for Mass Spectrometry
Procedure:
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify proteins using a suitable proteomics software package (e.g., MaxQuant, Proteome Discoverer).
-
Signaling Pathway Analysis
The identification of cell surface proteins can provide insights into various signaling pathways. For example, changes in the abundance of receptor tyrosine kinases (RTKs) on the cell surface can indicate alterations in growth factor signaling.
Conclusion
This compound is a superior reagent for the biotinylation of proteins in proteomics applications. Its enhanced stability, high reactivity, and the benefits of the long PEG spacer make it an excellent choice for researchers aiming for high-quality and reproducible results in areas such as cell surface proteome analysis and beyond. The provided protocols offer a robust starting point for the successful implementation of this reagent in your research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG36-PFP Ester Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-PEG36-PFP ester for efficient bioconjugation. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PFP ester over an NHS ester for biotinylation?
Pentafluorophenyl (PFP) esters offer two key advantages over N-hydroxysuccinimide (NHS) esters:
-
Higher Reactivity: PFP esters are more reactive towards primary and secondary amines, leading to faster and more efficient conjugation.[1][2][3]
-
Increased Stability in Aqueous Solutions: PFP esters are less susceptible to hydrolysis in aqueous buffers compared to NHS esters.[2][3][4][5][6] This increased stability means more of the reagent is available to react with your target molecule, resulting in higher yields and better reproducibility.[6]
Q2: What is the optimal pH for reacting this compound with a primary amine?
The optimal pH range for the reaction is between 7.2 and 8.5.[4][7]
-
Below pH 7.2: The reactivity of the primary amines on your target molecule is reduced, slowing down the conjugation reaction.[4]
-
Above pH 8.5: The rate of hydrolysis of the PFP ester increases significantly, which competes with the desired amine reaction and can lower your overall yield.[4][7][8]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use an amine-free buffer to avoid competition with your target molecule. Recommended buffers include:
Avoid buffers containing primary amines , such as Tris and glycine (B1666218), as they will react with the PFP ester and reduce your conjugation efficiency.[8][9][10]
Q4: How should I store and handle this compound?
Proper storage and handling are critical to maintain the reactivity of the reagent.
-
Storage: Store the solid reagent at -20°C with a desiccant.[7][8][10] Some suppliers recommend storage at or below 4°C.[1] It is sensitive to moisture.[7][9][10]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[7][9][10]
-
Solution Preparation: Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][9][10][11] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze over time.[9][10] Discard any unused reconstituted reagent.[9][10]
Q5: How can I stop the conjugation reaction?
To quench the reaction, you can add a buffer containing a high concentration of a primary amine. Common quenching reagents include Tris buffer or solutions of glycine or lysine.[4][8] Incubating with the quenching buffer for about 15-30 minutes will ensure that all unreacted this compound is deactivated.[4][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is too low (<7.2) or too high (>8.5). | Optimize the reaction pH to be within the 7.2-8.5 range.[4][12] |
| Reagent Hydrolysis: The this compound was exposed to moisture or dissolved in buffer for too long before use. | Always allow the reagent vial to warm to room temperature before opening.[7][9] Prepare the reagent solution immediately before adding it to the reaction mixture.[7][9][10] | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Exchange your sample into an amine-free buffer like PBS, HEPES, or Borate buffer before starting the reaction.[8][9][10] | |
| Low Reactant Concentration: The concentration of your target molecule is too low, leading to slow reaction kinetics. | If possible, increase the concentration of your protein or other target molecule (e.g., > 1-2 mg/mL).[12][13] | |
| Insufficient Molar Excess of Biotin (B1667282) Reagent: The molar ratio of this compound to the target amine is too low. | Optimize the molar ratio. A common starting point is a 2:1 to 10:1 molar excess of the PFP ester over the amount of free amines.[4] | |
| Protein Aggregation | High Molar Ratio of Biotin Reagent: An excessive amount of the PFP ester can lead to over-modification and subsequent aggregation. | Reduce the molar ratio of the this compound in the reaction.[12] |
| High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations. | Perform the conjugation reaction at a lower protein concentration.[12] | |
| Organic Solvent Instability: The addition of DMSO or DMF to the reaction buffer may destabilize the protein. | Keep the final concentration of the organic co-solvent to a minimum, typically between 5-10%.[4][7] | |
| Inconsistent Results | Improper Reagent Handling: Inconsistent preparation of the this compound solution. | Weigh and dissolve only the amount of reagent needed for the immediate experiment. Do not store stock solutions.[9][10] |
| Variable Reaction Times/Temperatures: Inconsistent incubation parameters between experiments. | Standardize the reaction time and temperature. Reactions can proceed for 1-4 hours at room temperature or overnight at 4°C for sensitive molecules.[4] |
Experimental Protocols
Protocol 1: General Procedure for Biotinylating a Protein
This protocol provides a general guideline for the biotinylation of a protein with this compound.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Purify the Biotinylated Protein:
-
Analyze the Conjugate:
-
Confirm the success of the conjugation by methods such as HPLC, LC-MS (to observe a shift in molecular weight), or SDS-PAGE.[4]
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. vectorlabs.com [vectorlabs.com]
troubleshooting low yield in biotinylation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in biotinylation reactions.
Troubleshooting Guide: Low Biotinylation Yield
Low efficiency in biotinylation reactions can arise from several factors. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low or No Biotin (B1667282) Incorporation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is between 7 and 9. The optimal range for amine-reactive biotinylation reagents (e.g., NHS esters) is pH 7-9.[1] For carboxyl-reactive reagents using EDC chemistry, the optimal pH for the activation step is 4.5-7.2, followed by a reaction with the amine-containing molecule at pH 7-8.[2] |
| Presence of Primary Amines in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for reaction with amine-reactive biotinylation reagents.[1][3] Use a buffer free of primary amines, such as phosphate-buffered saline (PBS) or MES buffer.[1][4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[1] |
| Low Protein Concentration | For efficient labeling, the protein concentration should typically be >1 mg/mL.[1][5] If the protein concentration is low, it can be concentrated using spin columns.[1] |
| Suboptimal Biotin Reagent to Protein Molar Ratio | The optimal molar ratio of biotin reagent to protein can vary. It is advisable to test a range of ratios to find the most efficient one for your specific protein.[1] For dilute protein solutions, a greater molar excess of biotin is needed.[6] |
| Degraded or Hydrolyzed Biotin Reagent | NHS-ester biotin reagents are moisture-sensitive and can hydrolyze, becoming non-reactive.[7] Always use fresh, high-quality biotin reagent. Dissolve it in an anhydrous solvent like DMSO or DMF immediately before use and do not store it in solution.[7] |
| Insufficient Incubation Time or Temperature | The reaction is typically incubated for 30-60 minutes at room temperature or for longer periods at 4°C.[1] Incomplete reactions can occur with insufficient incubation time.[8] |
| Protein Precipitation | Over-biotinylation can lead to protein precipitation due to changes in the protein's isoelectric properties.[9] This can be mitigated by optimizing the biotin-to-protein molar ratio.[9] If precipitation occurs, adding 1M Tris (pH 9.0) after the reaction can sometimes help resuspend the protein.[5] |
| Inaccessible Target Functional Groups | The target functional groups (e.g., primary amines on lysine (B10760008) residues) on the protein may be buried within its three-dimensional structure.[10] Consider using a biotinylation reagent with a longer spacer arm to reduce steric hindrance.[4] |
Troubleshooting Workflow
A flowchart for troubleshooting low biotinylation yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of biotin to protein?
A1: There is no single optimal ratio, as it depends on the protein and the number of available target functional groups.[1] It is recommended to perform a titration experiment with molar ratios ranging from 1:1 to 100:1 (biotin:protein) to determine the best ratio for your specific application.[1] For antibodies, a 20-fold molar excess often yields good results.[1]
Q2: How can I remove unreacted biotin after the reaction?
A2: Unreacted biotin can be removed by dialysis or by using a desalting column.[2][8] This step is crucial before performing a biotin quantification assay.[6]
Q3: My protein is in a buffer containing Tris. What should I do?
A3: Tris contains primary amines that will compete with your protein for the biotinylation reagent.[3] You must perform a buffer exchange into an amine-free buffer like PBS before starting the biotinylation reaction.[5][7]
Q4: How do I know if my biotinylation reaction was successful?
A4: The success of a biotinylation reaction can be assessed using several methods. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the number of biotins incorporated per protein molecule.[4][10] Other methods include Western blotting followed by detection with streptavidin-HRP[11] or mass spectrometry.[11]
Q5: What is the difference between NHS-biotin and Sulfo-NHS-biotin?
A5: NHS-biotin is hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[3] Sulfo-NHS-biotin is a water-soluble version, which can be added directly to aqueous buffers and is ideal for cell surface biotinylation as it is membrane-impermeable.[12]
Experimental Protocols
Protocol 1: General Amine-Reactive Biotinylation of Proteins
This protocol is a general guideline for biotinylating proteins using an NHS-ester biotin reagent.
Materials:
-
Protein solution (>1 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotin reagent (e.g., NHS-Biotin)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Sample: Ensure your protein is in an appropriate amine-free buffer at a concentration of >1 mg/mL.[1][5] If necessary, perform a buffer exchange.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-ester biotin reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3]
-
Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to your protein solution. The molar ratio of biotin to protein should be optimized, but a 20-fold molar excess is a good starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1][13]
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted biotin reagent.[1] Incubate for 15 minutes at room temperature.
-
Remove Excess Biotin: Remove unreacted biotin and quenching buffer by dialysis against PBS or by using a desalting column.[2]
NHS-Ester Biotinylation Reaction
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. apexbt.com [apexbt.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
how to reduce non-specific binding of biotinylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of biotinylated proteins in their experiments.
Troubleshooting Guide: High Background & Non-Specific Binding
High background or non-specific binding can obscure results and lead to false positives. The following guide addresses common issues and provides systematic troubleshooting strategies for various applications.
Issue 1: High background in ELISA assays.
Possible Causes & Solutions:
-
Insufficient Blocking: Unoccupied sites on the microplate surface can bind detection reagents.
-
Solution: Optimize your blocking buffer. While BSA and non-fat dry milk are common, they may not be suitable for all systems. Milk, for instance, contains endogenous biotin (B1667282) and phosphoproteins which can interfere with streptavidin-based detection and analysis of phosphorylated proteins.[1][2] Consider using commercially available blocking buffers designed to be free of these interfering components.[2] Increase the blocking incubation time or temperature to ensure complete coverage of the surface.[2]
-
-
Suboptimal Reagent Concentration: Excessive concentrations of the biotinylated antibody or the streptavidin-enzyme conjugate can lead to increased non-specific binding.[3]
-
Solution: Perform a titration of both your biotinylated antibody and the streptavidin-HRP conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[3]
-
-
Inadequate Washing: Insufficient washing will not remove all unbound reagents, leading to high background.
-
Solution: Increase the number of wash cycles (e.g., 7-8 washes) after incubation with the biotinylated antibody and after the streptavidin-HRP conjugate.[3] Also, consider increasing the detergent concentration (e.g., Tween-20 from 0.05% to 0.1%) in your wash buffer to enhance washing stringency.[4]
-
-
Biotin Contamination in Reagents: BSA preparations can sometimes contain contaminating biotin, which can be a source of background.[3]
-
Solution: Use a certified biotin-free BSA for your blocking and antibody dilution buffers.[3]
-
Troubleshooting Workflow for High Background in ELISA
Caption: A stepwise approach to troubleshooting high background in ELISA experiments.
Issue 2: Non-specific binding in pull-down assays and immunoprecipitation (IP).
Possible Causes & Solutions:
-
Non-Specific Binding to Beads: Proteins in the lysate can non-specifically adhere to the streptavidin-coated beads.[5]
-
Solution 1: Pre-clearing Lysate: Before adding the biotinylated bait protein, incubate the cell lysate with plain beads (without streptavidin) or beads coupled with a non-relevant antibody to remove proteins that tend to stick to the beads.[6][7][8]
-
Solution 2: Increase Wash Stringency: Enhance the stringency of your wash buffers by increasing the salt concentration (e.g., up to 250 mM NaCl) or adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.001%).[5][9] The strong biotin-streptavidin interaction can withstand harsh washing conditions, including the use of SDS.
-
Solution 3: Block the Beads: Before incubating with the lysate, block the streptavidin beads with a protein solution like BSA or casein to occupy non-specific binding sites.[6][10]
-
-
Endogenous Biotinylated Proteins: Cell lysates naturally contain proteins that are endogenously biotinylated, which will be co-purified with your biotinylated protein of interest.[11]
-
Solution: While you cannot completely eliminate endogenous biotinylated proteins, including a negative control (e.g., lysate from cells not expressing the biotinylated bait) is crucial to identify these background bands.[12]
-
-
Unbound Streptavidin Sites on Beads: If not all biotin-binding sites on the streptavidin beads are occupied by your biotinylated protein, they can bind other biotinylated molecules in the lysate.
-
Solution: After binding your biotinylated protein to the beads, perform a wash step with a solution containing free biotin to block any remaining unbound streptavidin sites before adding the cell lysate.[5]
-
Logical Relationship for Reducing Non-Specific Binding in Pull-Downs
Caption: Strategies to mitigate non-specific binding in pull-down assays.
Frequently Asked Questions (FAQs)
Q1: What is the best blocking buffer to use for biotin-streptavidin systems?
A1: The choice of blocking buffer is critical and depends on your specific assay. While non-fat dry milk is cost-effective, it should be avoided in biotin-streptavidin detection systems because it contains endogenous biotin, which can cause high background.[2] Bovine Serum Albumin (BSA) is a good alternative, but ensure it is "biotin-free" grade.[3] For sensitive applications, commercially formulated blocking buffers that are free of interfering proteins and biotin are often the most reliable choice.[2]
Q2: How can I optimize my washing steps to reduce background?
A2: Optimizing wash steps is a crucial and effective way to lower non-specific binding. You can increase the number of wash cycles; for example, in ELISA, increasing to 7-8 washes can be beneficial.[3] You can also increase the stringency of the wash buffer by adding a non-ionic detergent like Tween-20 (0.05% to 0.1%) or increasing the salt concentration (e.g., NaCl up to 0.5 M).[4][9][11] The biotin-streptavidin interaction is very robust and can tolerate relatively harsh washing conditions.
Q3: I'm still seeing high background after optimizing blocking and washing. What else can I try?
A3: If background remains high, consider the following:
-
Titrate your reagents: High concentrations of your biotinylated protein or the streptavidin conjugate can lead to non-specific binding.[3] Create a dilution series for each to find the optimal concentration.
-
Consider a different avidin (B1170675) protein: Streptavidin can sometimes exhibit non-specific binding. NeutrAvidin is a deglycosylated form of avidin with a more neutral isoelectric point, which often results in lower non-specific binding.[13][14]
-
Pre-clear your sample: Especially for pull-down assays from complex lysates, pre-clearing the lysate by incubating it with unconjugated beads can remove proteins that non-specifically bind to the bead matrix.[6][7][8]
Q4: Can endogenous biotin in my samples interfere with my assay?
A4: Yes, especially in cell and tissue lysates, there are naturally occurring biotinylated proteins that can bind to streptavidin and cause background signals.[11] It is essential to run appropriate negative controls, such as a lysate without the biotinylated bait protein, to identify these endogenous bands.[12] In some cases, a biotin blocking step, where the sample is incubated with free avidin or streptavidin before the addition of the biotinylated probe, can help mitigate this.
Data & Protocols
Table 1: Comparison of Common Blocking Buffers
| Blocking Buffer | Concentration | Advantages | Disadvantages | Recommended Use |
| Non-fat Dry Milk | 3-5% in TBST/PBST | Inexpensive, readily available.[2] | Contains endogenous biotin and phosphoproteins; can mask some antigens.[1][2] | Not recommended for biotin-streptavidin systems or phosphoprotein detection. |
| Bovine Serum Albumin (BSA) | 1-5% in TBST/PBST | Good alternative to milk; can be used in biotin-streptavidin systems (if biotin-free).[1] | Can be a weaker blocker than milk, potentially leading to higher background in some cases.[1] | General blocking when milk is not suitable. Use "biotin-free" grade. |
| Normal Serum | 5-10% | Can be very effective. | Expensive; may contain cross-reactive immunoglobulins.[2] | When other blockers fail and cost is not a primary concern. |
| Fish Gelatin | 0.1-0.5% | Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies. | May not be as effective as other blockers for all applications. | When using mammalian-derived antibodies to reduce cross-reactivity. |
| Commercial Blockers | Per manufacturer | Optimized formulations, often protein-free and biotin-free.[2] | More expensive.[2] | High-sensitivity assays where background is a critical issue. |
Experimental Protocol: Pre-clearing Cell Lysate for Pull-Down Assays
Objective: To reduce non-specific binding of proteins to the affinity resin.
Materials:
-
Cell lysate
-
Unconjugated agarose (B213101) or magnetic beads (the same type as used for the pull-down)
-
Microcentrifuge tubes
-
Chilled lysis buffer
Procedure:
-
Aliquot the desired amount of cell lysate into a pre-chilled microcentrifuge tube.
-
Add an appropriate volume of unconjugated beads to the lysate (e.g., 20-30 µL of bead slurry per 500 µL of lysate).
-
Incubate the lysate-bead mixture on a rotator at 4°C for 30-60 minutes.[8]
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C) or by using a magnetic stand if using magnetic beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube, being careful not to disturb the bead pellet.
-
The pre-cleared lysate is now ready for use in your immunoprecipitation or pull-down experiment with your biotinylated bait and streptavidin beads.
Pre-clearing Workflow Diagram
Caption: A standard protocol for pre-clearing cell lysates.
References
- 1. Comparison of blocking buffers for western blotting. | AAT Bioquest [aatbio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 11. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]
Biotin-PEG36-PFP ester reaction buffer optimization
Welcome to the technical support center for Biotin-PEG36-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this reagent in biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction buffer for this compound?
A1: It is crucial to use an amine-free buffer to prevent competition with the target molecule for the PFP ester.[1][2] Suitable buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate/bicarbonate buffer, and HEPES buffer.[3][4] Avoid buffers containing primary amines, such as Tris or glycine.[1][2]
Q2: What is the optimal pH range for the biotinylation reaction?
A2: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[3][4][5] Lower pH values lead to the protonation of primary amines, which reduces their nucleophilicity and slows the reaction rate.[4] Conversely, pH values higher than 8.5 increase the rate of hydrolysis of the PFP ester, which can lower the conjugation efficiency.[4]
Q3: What are the recommended temperature and incubation time for the reaction?
A3: The reaction can be performed at room temperature (20–25°C) for 1–4 hours.[3] For sensitive biomolecules, an overnight incubation at 4°C is recommended.[3] Some studies have shown that lowering the reaction temperature to 4°C can increase the site-selectivity of the labeling reaction.[6]
Q4: How should this compound be dissolved and stored?
A4: this compound is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2] Before use, the vial should be equilibrated to room temperature to prevent moisture condensation.[1][2] The reagent should be dissolved immediately before use in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2] Do not prepare stock solutions for storage as the PFP ester moiety readily hydrolyzes.[1][2]
Q5: What are the advantages of using a PFP ester over an NHS ester?
A5: PFP esters exhibit greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[4][7] They are less susceptible to hydrolysis, which is a significant competing reaction during conjugation, potentially leading to more efficient and reproducible results.[1][3][4][5][7]
Troubleshooting Guide
This guide addresses common issues encountered during biotinylation experiments with this compound.
| Problem | Potential Cause | Solution |
| Low Biotinylation Efficiency | Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[1][2] | Use an amine-free buffer such as PBS, Borate, or HEPES.[3][4] |
| Suboptimal pH: The reaction pH is too low (<7.2), reducing the nucleophilicity of the primary amines.[4] | Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[3][4][5] | |
| PFP Ester Hydrolysis: The pH is too high (>8.5), or the reaction time is excessively long, leading to hydrolysis of the PFP ester.[4] | Optimize the pH to be within the 7.2-8.5 range.[3][4] Avoid unnecessarily long reaction times, especially at higher pH and temperatures.[4] | |
| Low Protein Concentration: Dilute protein solutions can result in slower reaction kinetics.[4] | If possible, concentrate the protein to a higher concentration (e.g., > 2 mg/mL).[4] | |
| Reagent Precipitation in Reaction Buffer | Poor Solubility: this compound has limited solubility in aqueous buffers.[1][7] | Dissolve the PFP ester in a minimal amount of an organic co-solvent like DMSO or DMF before adding it to the reaction buffer. The final concentration of the organic solvent should ideally be less than 10%.[3][5] |
| Protein Aggregation | High Molar Ratio: A large excess of the biotinylation reagent can lead to over-modification and subsequent aggregation.[4] | Reduce the molar ratio of the this compound to the protein.[4] |
| High Protein Concentration: Some proteins are prone to aggregation at high concentrations.[8] | Perform the conjugation at a lower protein concentration.[4] | |
| Organic Co-solvent: The addition of DMSO or DMF may destabilize some proteins.[4] | Minimize the amount of organic co-solvent used. If protein stability is an issue, consider alternative strategies to improve reagent solubility. | |
| Difficulty in Purifying the Conjugate | Large Excess of Unreacted Reagent: A high molar excess of the biotinylation reagent was used.[4] | Optimize the molar ratio to use the minimum amount of reagent necessary.[4] Utilize appropriate purification methods like size exclusion chromatography (SEC) or dialysis to remove excess reagent.[1][2] |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein to be labeled
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[5] If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.[5]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-100 mM).[3]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[4][5] The final concentration of the organic solvent should ideally be less than 10%.[5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3][5]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM Tris and incubate for 30 minutes.[3]
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.[1][2]
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Reaction of this compound with a primary amine.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protein Labeling with PFP Esters
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered when labeling proteins with pentafluorophenyl (PFP) esters.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for protein labeling?
Pentafluorophenyl (PFP) esters are amine-reactive chemical reagents used to form stable amide bonds with primary and secondary amines, such as those found on the N-terminus of a protein or the side chain of lysine (B10760008) residues.[1][2][3] They are frequently used in bioconjugation to attach molecules like fluorescent dyes, biotin, or polyethylene (B3416737) glycol (PEG) to proteins.[4][5][6] The key advantage of PFP esters is their higher resistance to hydrolysis in aqueous solutions compared to the more commonly used N-hydroxysuccinimide (NHS) esters, which can lead to more efficient and reproducible conjugation reactions.[1][4][5][6][7][8][9][10][11][12]
Q2: What is the optimal pH for labeling proteins with PFP esters?
The optimal pH range for reacting PFP esters with primary amines on a protein is typically between 7.2 and 9.0.[4][7][13] A pH range of 7.2 to 8.5 is generally considered optimal.[1][5][9] At lower pH values, the primary amine groups are protonated, which reduces their nucleophilicity and slows down the reaction rate.[5] Conversely, at pH values above 9.0, the rate of hydrolysis of the PFP ester increases significantly, which can lower the overall efficiency of the conjugation reaction.[1][5][13]
Q3: What are the best buffers to use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the PFP ester.[2][4][8][11][13] Suitable amine-free buffers include:
-
HEPES buffer[9]
Buffers to avoid include Tris and glycine.[2][4][8][11][13] If your protein is in a buffer containing primary amines, a buffer exchange should be performed before starting the labeling reaction.[4][7][8][11][13]
Q4: How should PFP esters be stored and handled?
PFP esters are sensitive to moisture.[1][2][4][8][11][13] For long-term storage, they should be kept at -20°C in a tightly sealed container with a desiccant.[1][4][8][13] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the reagent.[4][8][11][13] It is strongly recommended to prepare solutions of PFP esters immediately before use and to discard any unused reconstituted reagent, as they are prone to hydrolysis.[1][4][8][11]
Q5: What solvents should be used to dissolve PFP esters?
PFP esters are generally not water-soluble and require an anhydrous organic solvent for initial dissolution.[7][13] The most commonly recommended solvents are anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2][4][7][8][9][11][13] After dissolving the PFP ester in the organic solvent, this stock solution is then added to the aqueous protein solution. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.[5][7][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling Efficiency | Hydrolyzed PFP ester reagent: The reagent was exposed to moisture during storage or handling.[2] | Use a fresh vial of the PFP ester. Always allow the vial to warm to room temperature before opening.[4][8][11][13] Prepare the PFP ester stock solution immediately before use.[1][4][8][11] |
| Incorrect buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the protein for the PFP ester.[2][4][8][11][13] | Perform a buffer exchange into an amine-free buffer such as PBS, borate, or carbonate buffer.[4][5][8][11][13] | |
| Suboptimal pH: The reaction pH is too low, resulting in protonated and less reactive amine groups on the protein.[5] | Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][5][9] | |
| Insufficient molar excess of PFP ester: The ratio of PFP ester to protein is too low. | Increase the molar excess of the PFP ester. A 5- to 20-fold molar excess is a common starting point, but this may need to be optimized.[5][7] | |
| Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics.[12] | If possible, increase the protein concentration. Recommended concentrations are typically in the range of 1-10 mg/mL.[7] | |
| Protein Precipitation or Aggregation | High concentration of organic solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing the protein to denature and precipitate.[5] | Keep the final concentration of the organic solvent below 10%.[5][7][13] |
| Over-labeling of the protein: A high degree of labeling can alter the protein's properties, leading to aggregation.[14] | Reduce the molar excess of the PFP ester in the reaction.[5][14] | |
| Inherent protein instability: The protein may be prone to aggregation under the reaction conditions (e.g., pH, temperature).[15] | Perform the conjugation at a lower temperature (e.g., 4°C overnight instead of room temperature for 1-4 hours).[7][9] Consider adding stabilizing excipients if compatible with the labeling chemistry. | |
| Inconsistent Labeling Results | Variability in PFP ester stock solution: Preparing and storing stock solutions of PFP esters can lead to degradation over time.[1][4][8][11] | Always prepare the PFP ester stock solution fresh for each experiment.[1][4][8][11] |
| Inaccurate protein concentration measurement: An incorrect protein concentration will lead to an inaccurate molar ratio of PFP ester to protein. | Accurately determine the protein concentration before starting the labeling reaction. | |
| Difficulty in Removing Excess Reagent | High molar excess of PFP ester used: A large excess of the labeling reagent can be challenging to remove completely. | Optimize the reaction to use the minimum necessary molar excess of the PFP ester.[5] |
| Inappropriate purification method: The chosen purification method may not be effective at separating the labeled protein from the unreacted PFP ester and its hydrolysis byproducts. | Use an appropriate purification method such as size-exclusion chromatography (desalting column) or dialysis.[4][7][8][11][13] |
Quantitative Data Summary
Table 1: Comparison of Amine-Reactive Crosslinkers
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target | Primary and secondary amines[8][9][11] | Primary amines |
| Bond Formed | Amide[4][7][9][13] | Amide[7] |
| Optimal pH Range | 7.2 - 9.0[4][7][13] | 7.2 - 8.5[7] |
| Solubility | Generally requires an organic solvent (DMSO, DMF)[4][7][8][11][13] | Generally requires an organic solvent (DMSO, DMF)[7] |
| Hydrolytic Stability | More stable than NHS esters[1][4][5][7][8][9][10][11] | Prone to hydrolysis, especially at higher pH[7][10] |
Table 2: PFP Ester Stability Compared to Other Acyl Electrophiles in Aqueous Acetonitrile
| Acyl Electrophile | Half-life in Aqueous MeCN |
| Acyl Chloride | < 15 minutes |
| Anhydride | ~140 hours |
| NHS Ester | Decomposes much slower than acyl chloride and anhydride |
| PFP Ester | ~6-fold more stable than the NHS ester |
Data adapted from a comparative stability study.[16]
Experimental Protocols
General Protocol for Protein Labeling with a PFP Ester
This protocol provides a general procedure for labeling a protein with a PFP ester-activated molecule. Optimization of the molar ratio of PFP ester to protein, reaction time, and temperature may be required for each specific protein and label.
Materials:
-
Protein to be labeled
-
PFP ester-activated molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[8][9]
-
Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.5)[7]
-
Desalting column or dialysis device for purification[4][7][8][11][13]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Perform the Labeling Reaction:
-
Incubation:
-
Quench the Reaction (Optional):
-
Purification:
-
Analysis:
Visualizations
Caption: Reaction of a PFP ester with a primary amine.
Caption: General workflow for protein labeling with PFP esters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. precisepeg.com [precisepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. confluore.com [confluore.com]
- 12. A guide to maximizing the therapeutic potential of protein-polymer conjugates by rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
Technical Support Center: Biotin-PEG36-PFP Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for handling and improving the solubility of Biotin-PEG36-PFP ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound should first be dissolved in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][2][3][4] The PEG36 chain in the molecule enhances solubility in aqueous solutions, allowing for subsequent dilution into an appropriate reaction buffer.[5]
Q2: Why is my this compound conjugate not dissolving?
Several factors can affect solubility:
-
Inappropriate Solvent: The conjugate may have poor solubility in aqueous buffers without an initial organic solvent. Always dissolve in DMSO or DMF first.[2][3][4]
-
Low Temperature: Dissolution can be slow. Gentle warming or vortexing can aid the process.
-
Moisture Contamination: PFP esters are moisture-sensitive.[1][2][3] Absorbed moisture can lead to hydrolysis, changing the chemical nature of the compound and affecting its solubility. Ensure you are using anhydrous solvents.[1][6]
Q3: Can I prepare and store stock solutions of this compound?
It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2][3] The PFP ester moiety is susceptible to hydrolysis, especially in the presence of moisture, which will render the conjugate non-reactive.[1][2][3] Storing the conjugate in solution is not advised as it will degrade over time.[1][2][3][4]
Q4: How should the solid this compound be stored?
To ensure long-term stability, the solid reagent should be stored at -20°C, protected from moisture with a desiccant.[1][2][3][7] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation onto the product.[2][3][4]
Q5: What is the impact of pH on the stability of the PFP ester?
The PFP ester is more susceptible to hydrolysis at higher pH levels.[1][8] For conjugation reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal, balancing amine reactivity with ester stability.[1][8] Buffers containing primary amines, like Tris or glycine, should be avoided as they will compete in the reaction.[2][3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter when dissolving your this compound conjugate.
Problem 1: The conjugate forms a precipitate or emulsion when added to my aqueous buffer.
-
Possible Cause: The concentration of the organic solvent (DMSO/DMF) in the final aqueous solution is too high, or the conjugate was added too quickly.
-
Solution:
-
Ensure the final concentration of the organic co-solvent is ideally less than 10% of the total reaction volume.[6][9]
-
Add the dissolved conjugate solution slowly to the aqueous buffer while gently stirring or vortexing to facilitate mixing and prevent precipitation.[8]
-
The formation of a temporary emulsion can occur and may still allow the reaction to proceed effectively.[2][3][4]
-
Problem 2: The powdered conjugate appears clumpy or tacky and is difficult to weigh and dissolve.
-
Possible Cause: The product has been exposed to atmospheric moisture. PEGylated compounds can be hygroscopic.[10]
-
Solution:
-
Always allow the vial to warm to room temperature in a desiccator before opening.[2][3][4]
-
Handle the powder in a low-humidity environment if possible.
-
Despite the appearance, the product may still be viable. Proceed with the standard dissolution protocol in anhydrous DMSO or DMF, but be aware that the effective concentration might be lower due to partial hydrolysis.
-
Problem 3: The conjugate dissolves initially but then crashes out of solution over time.
-
Possible Cause: The solubility limit in your specific buffer system has been exceeded, or the compound is degrading.
-
Solution:
-
Decrease the working concentration of the conjugate.
-
Prepare the solution immediately before use, as the hydrolyzed form (Biotin-PEG36-acid) may have different solubility characteristics.[1]
-
Consider altering the composition of your aqueous buffer. Sometimes, increasing the buffer concentration or adding a small percentage (5-10%) of an organic co-solvent can help maintain solubility.[8]
-
Data Presentation
Table 1: Solvent Recommendations for Biotin-PEG-Ester Conjugates
| Solvent Type | Recommended Solvents | Solubility Notes | Reference |
| Primary Organic Solvents | Anhydrous Dimethylsulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | Excellent. Recommended for initial dissolution to prepare a concentrated stock solution. | [1][2][4][11] |
| Other Organic Solvents | Dichloromethane (DCM), Acetonitrile (ACN) | Good. Can be used for initial dissolution. | [8][10][12] |
| Aqueous Buffers | Phosphate-buffered saline (PBS), HEPES, Borate | Limited direct solubility. Used for subsequent dilution. The PEG chain improves aqueous solubility. | [5][8][13] |
| Aqueous Co-Solvent Mixtures | PBS (pH 7.2) with 5-10% DMSO or DMF | Good. Adding a co-solvent can improve the solubility of the final reaction mixture. | [8] |
Experimental Protocols
Recommended Protocol for Solubilization of this compound
This protocol describes the standard procedure for dissolving the conjugate for subsequent use in bioconjugation reactions.
Materials:
-
This compound conjugate
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)
-
Vortex mixer
-
Pipettes
Procedure:
-
Remove the vial of this compound from -20°C storage and place it in a desiccator to allow it to equilibrate to room temperature (approx. 20-30 minutes).[2][3][4]
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
In a low-humidity environment, weigh the desired amount of the conjugate and add it to a clean, dry tube.
-
Add the required volume of anhydrous DMSO or DMF to achieve a desired stock concentration (e.g., 10-100 mM).[6][8]
-
Vortex the solution until the conjugate is fully dissolved. Gentle warming (37°C) can be applied if dissolution is slow.
-
This freshly prepared stock solution should be used immediately.[1][2][3]
-
For the conjugation reaction, add the stock solution dropwise to your biomolecule dissolved in the reaction buffer while gently stirring. Ensure the final volume of DMSO or DMF does not exceed 10% of the total reaction volume.[6][9]
Visualizations
Caption: Recommended workflow for preparing a this compound solution.
Caption: Decision tree for troubleshooting common solubility problems.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Bio-PEG-PFP ester - CD Bioparticles [cd-bioparticles.net]
- 8. precisepeg.com [precisepeg.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 13. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
Biotin-PEG36-PFP Ester Reactions: Technical Support Center
Welcome to the technical support center for Biotin-PEG36-PFP ester reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully quenching their biotinylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the function of a quenching agent in a this compound reaction?
A quenching agent is a small molecule containing a primary amine that is added to the reaction mixture to stop the biotinylation reaction. It works by reacting with any excess, unreacted this compound, preventing the non-specific labeling of other molecules in your sample.[1] Common quenching agents include Tris or glycine.[2][3][4]
Q2: When should I quench my biotinylation reaction?
The reaction should be quenched after the desired incubation time for the biotinylation of your target molecule is complete.[2] This ensures that the labeling reaction is stopped and that the biotinylation is specific to your molecule of interest.
Q3: What are the most common quenching agents for PFP ester reactions?
Primary amine-containing buffers are effective quenching agents. The most commonly used include:
Q4: Can I use a buffer containing primary amines (e.g., Tris) for my biotinylation reaction?
No, it is crucial to perform the biotinylation reaction in an amine-free buffer, such as phosphate-buffered saline (PBS).[1][7] Buffers containing primary amines will compete with your target molecule for reaction with the this compound, significantly reducing the efficiency of your biotinylation.[3][7]
Q5: How do I remove the quenching agent and unreacted biotinylation reagent after the reaction?
After quenching, it is important to remove the excess biotinylation reagent, the quenching agent, and the pentafluorophenol (B44920) (PFP) leaving group. This is typically achieved through methods such as:
-
Dialysis: Effective for larger molecules like proteins.[2][7]
-
Gel Filtration/Desalting Columns: A common and efficient method for separating the biotinylated product from smaller, unwanted molecules.[2][4][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency | Presence of primary amines in the reaction buffer. | Ensure your reaction buffer is free of primary amines. If necessary, perform a buffer exchange of your sample into an amine-free buffer like PBS before starting the reaction.[3][7] |
| Hydrolysis of the PFP ester. | While PFP esters are more stable than NHS esters, they can still hydrolyze.[8][9] Prepare your this compound solution immediately before use and avoid storing it in aqueous solutions.[7] | |
| Incorrect pH of the reaction buffer. | The optimal pH for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[1][9] Ensure your buffer is within this range. | |
| Non-Specific Binding or High Background | Incomplete quenching of the reaction. | Ensure you are adding a sufficient molar excess of the quenching agent and allowing enough incubation time for the quenching reaction to go to completion. |
| Insufficient removal of unreacted biotin (B1667282) reagent. | Optimize your dialysis or desalting protocol to ensure complete removal of all small molecule contaminants post-reaction.[2][4] | |
| Precipitation of Biotinylated Protein | Over-modification of the protein. | This can sometimes occur with excessive biotinylation. Adding a quenching buffer with a pH above the isoelectric point (pI) of the protein, such as 1M Tris at pH 9.0, may help to resuspend the protein.[10] |
Experimental Protocols
Protocol: Quenching this compound Reactions
This protocol provides a general guideline for quenching a biotinylation reaction. Optimal conditions may vary depending on the specific application and molecules involved.
Materials:
-
Biotinylation reaction mixture containing your target molecule and this compound.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0.
Procedure:
-
Following the incubation period for your biotinylation reaction, prepare to add the quenching buffer.
-
Add the quenching buffer to the reaction mixture. A common practice is to add 1/10th of the reaction volume of a 1 M Tris solution.[2] For example, for a 100 µL reaction, add 10 µL of 1 M Tris, pH 8.0. The final concentration of the quenching agent should be in molar excess of the initial concentration of the this compound.
-
Incubate the quenching reaction for 15-30 minutes at room temperature with gentle mixing.[2][9]
-
Proceed to the purification step to remove the unreacted biotinylation reagent, quenching agent, and byproducts. This is typically done using a desalting column or dialysis.[2][7]
Visualizations
Caption: Workflow for quenching a this compound reaction.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing Biotin-PEG36-PFP Ester to Protein Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG36-PFP ester for protein biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A1: The optimal molar ratio is dependent on the protein's concentration and the desired degree of labeling. For proteins at a concentration of 2 mg/mL, a 20-fold molar excess of the biotin (B1667282) reagent is recommended. For more concentrated protein solutions, such as 10 mg/mL, a 12-fold molar excess is a good starting point.[1][2][3][4] It is crucial to perform empirical testing to determine the ideal ratio for your specific application to achieve sufficient labeling without compromising protein function.[5][6]
Q2: What are the advantages of using a PFP ester over an NHS ester for biotinylation?
A2: Pentafluorophenyl (PFP) esters are generally more reactive than N-hydroxysuccinimide (NHS) esters and are less prone to hydrolysis in aqueous solutions.[7][8][9][10] This increased stability can lead to more efficient and consistent biotinylation reactions.[11][12]
Q3: What reaction conditions are critical for successful biotinylation?
A3: Several factors are critical:
-
pH: The reaction with primary amines is most efficient at a pH between 7.2 and 8.5.[5][13][14]
-
Buffer Composition: It is essential to use an amine-free buffer, such as phosphate-buffered saline (PBS), as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the PFP ester.[5][7][8][15]
-
Temperature and Incubation Time: Reactions can be performed at room temperature (20–25°C) for 1–4 hours or at 4°C overnight, the latter being preferable for sensitive proteins.[13]
Q4: How can I determine the degree of biotinylation after the reaction?
A4: The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[5][16][17][18] This colorimetric assay estimates the number of biotin molecules incorporated per protein molecule.[17] Other methods include fluorescent-based assays, which offer higher sensitivity, and mass spectrometry for a precise determination of the modification.[16][19][20][21][22]
Q5: How do I remove unreacted this compound after the conjugation reaction?
A5: Excess, non-reacted biotinylation reagent must be removed to prevent interference in downstream applications.[17][23] This is typically achieved through dialysis, desalting columns, or size-exclusion chromatography.[8][23]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Suboptimal molar ratio of biotin reagent to protein. | Optimize the molar excess of this compound. Start with a 10- to 50-fold molar excess and perform a titration to find the optimal ratio for your protein concentration.[6] |
| Incorrect reaction buffer pH. | Ensure the reaction buffer pH is between 7.2 and 8.5 to facilitate the reaction with primary amines.[13] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Exchange the protein into an amine-free buffer like PBS before starting the biotinylation reaction.[5][7][15] | |
| Hydrolysis of the PFP ester. | While PFP esters are more stable than NHS esters, they can still hydrolyze. Prepare the this compound solution immediately before use and do not store it for extended periods.[7][8] | |
| Protein Precipitation during Reaction | High concentration of organic solvent used to dissolve the biotin reagent. | Dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and add it slowly to the protein solution while stirring.[8][13] The final concentration of the organic solvent should be kept low (typically under 10%). |
| Protein instability under reaction conditions. | Perform the reaction at a lower temperature (4°C) for a longer duration (overnight).[13] Ensure the pH of the reaction buffer is within the optimal range for your protein's stability. | |
| Loss of Protein Activity | Biotinylation of critical amine residues in the protein's active or binding site. | Reduce the molar excess of the biotin reagent to decrease the overall degree of labeling.[5] Consider alternative biotinylation chemistries that target other functional groups if amine modification is detrimental to activity. |
| Inconsistent Results Between Batches | Variation in protein concentration measurement. | Accurately determine the protein concentration before each experiment using a reliable method such as a BCA or Bradford assay. |
| Inconsistent preparation of the biotin reagent solution. | Always prepare the this compound solution fresh for each experiment. Avoid repeated freeze-thaw cycles of the stock reagent. |
Experimental Protocols
Protocol 1: Biotinylation of Protein with this compound
-
Protein Preparation:
-
This compound Solution Preparation:
-
Biotinylation Reaction:
-
Removal of Excess Biotin Reagent:
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
-
Reagent Preparation:
-
Assay Procedure (Cuvette Method):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[24]
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.[24]
-
Measure the absorbance at 500 nm again once the reading has stabilized (A500 HABA/Avidin/Biotin Sample).[24]
-
-
Calculation of Biotin:Protein Molar Ratio:
-
The concentration of biotin can be calculated based on the change in absorbance at 500 nm, using the Beer-Lambert law and the extinction coefficient of the HABA-avidin complex (typically ~34,000 M⁻¹cm⁻¹).[17][24]
-
The moles of biotin per mole of protein can then be determined by dividing the molar concentration of biotin by the molar concentration of the protein. Online calculators are also available for this purpose.[25]
-
Visual Guides
Caption: Experimental workflow for protein biotinylation.
Caption: Troubleshooting logic for low biotinylation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. interchim.fr [interchim.fr]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]
- 11. Pentafluorophenol and its derivatives [en.highfine.com]
- 12. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. cephamls.com [cephamls.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 19. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A fluorometric method for determining the degree of biotinylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. quantification of Biotinylated protein ?? - Protein and Proteomics [protocol-online.org]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: PFP Ester Crosslinking
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing pentafluorophenyl (PFP) ester crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is PFP ester crosslinking?
PFP ester crosslinking is a chemical method used to covalently link molecules, particularly biomolecules like proteins.[1][2] It utilizes a reagent containing a PFP ester, which is highly reactive towards primary and secondary amine groups, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.[3][4][5][6] The reaction forms a stable amide bond, effectively crosslinking the molecules.[3][7]
Q2: What are the main advantages of PFP esters over N-hydroxysuccinimide (NHS) esters?
PFP esters offer several key advantages over the more traditional NHS esters:
-
Higher Hydrolytic Stability: PFP esters are significantly more resistant to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[1][4][5][6][7][8][9][10][11] This increased stability leads to more efficient and reproducible conjugation reactions, as less of the reagent is wasted.[1][7][11]
-
Faster Reaction Kinetics: PFP esters generally exhibit faster reaction kinetics with amines (aminolysis) than NHS esters.[1]
-
Higher Efficiency: Due to their stability and reactivity, PFP esters can result in higher crosslinking efficiency, especially in dilute protein solutions or at a slightly basic pH.[3][7]
Q3: What functional groups do PFP esters react with?
The primary targets for PFP esters are the amine groups (R-NH₂) found in biomolecules. This includes the α-amine group at the N-terminus of a protein and the ε-amine group on the side chain of lysine residues.[3] The reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing pentafluorophenol (B44920) as a byproduct.[3][7]
Q4: How should I store and handle PFP ester crosslinkers?
PFP ester reagents are sensitive to moisture.[3][4][5][6][12] To prevent hydrolysis and maintain reactivity, they should be:
-
Equilibrated to room temperature before opening the vial to avoid moisture condensation.[5][6][12][13][14]
-
Dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[3][4][5][6][7][14] Stock solutions should not be prepared for long-term storage as the ester will degrade.[4][5][6][12]
Troubleshooting Guide
This section addresses common problems encountered during PFP ester crosslinking experiments.
Issue 1: Low or No Crosslinking Efficiency
Q: I am not seeing the expected crosslinked product or the yield is very low. What could be the problem?
A: Several factors can contribute to low crosslinking efficiency. Here's a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Verify Reagent Integrity:
-
Cause: The PFP ester may have hydrolyzed due to improper storage or handling.[4][14]
-
Solution: Ensure the reagent has been stored at -20°C with a desiccant. Always allow the vial to warm to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before the experiment.[3][4][14] Do not use pre-made stock solutions that have been stored.[5][6][12]
-
-
Check Buffer Composition:
-
Cause: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your target molecule for the PFP ester, significantly reducing efficiency.[3][5][6][12][13][14]
-
Solution: Perform a buffer exchange into an amine-free buffer such as PBS, HEPES, or Borate buffer before initiating the crosslinking reaction.[5][6][14]
-
-
Optimize Reaction pH:
-
Cause: The pH of the reaction buffer may be too low. Primary amines need to be deprotonated to be sufficiently nucleophilic for the reaction.[14]
-
Solution: The optimal pH range for PFP ester reactions is typically 7.2 - 8.5.[4][7][9][12][14] A good starting point for optimization is a pH of 8.0-8.5.[14] Be aware that hydrolysis rates also increase at higher pH.[4][12][13]
-
-
Adjust Reagent and Protein Concentrations:
-
Confirm Protein Accessibility:
-
Cause: The primary amines on your target protein may not be accessible for crosslinking due to protein folding.
-
Solution: Confirm the presence of accessible primary amines on your target protein. This may require structural analysis or trying different crosslinkers with varying spacer arm lengths.
-
Issue 2: Protein Aggregation
Q: After adding the crosslinker, I'm observing precipitation or aggregation of my protein. What should I do?
A: Protein aggregation upon crosslinking is a common issue, often caused by excessive modification or suboptimal buffer conditions.
Troubleshooting Steps:
-
Optimize Crosslinker-to-Protein Ratio:
-
Cause: An excessively high degree of labeling on the protein surface can alter its properties and lead to aggregation.[14]
-
Solution: Reduce the molar excess of the PFP ester crosslinker. Perform a series of small-scale pilot reactions with varying molar ratios to determine the optimal concentration that provides sufficient crosslinking without causing aggregation.[3][14]
-
-
Adjust Buffer Conditions:
-
Cause: The reaction buffer may not be ideal for the stability of your specific protein, especially after modification.
-
Solution: Ensure your chosen buffer is suitable for your protein's stability. Consider adjusting the salt concentration or adding solubility-enhancing agents, if they are compatible with the crosslinking reaction.[14]
-
-
Modify Incubation Conditions:
Issue 3: Non-Specific Crosslinking or Binding
Q: My results show non-specific crosslinking or my conjugated protein is binding non-specifically in downstream applications. How can I resolve this?
A: Non-specific interactions can arise from unquenched reactive molecules or the inherent properties of the crosslinker.
Troubleshooting Steps:
-
Quench the Reaction Effectively:
-
Cause: Excess, unreacted PFP ester can react with other molecules in subsequent steps if not properly deactivated.[14]
-
Solution: After the desired incubation time, quench the reaction by adding a buffer containing a high concentration of primary amines, such as Tris or glycine (B1666218) (20-50 mM final concentration is typical).[3][7][13][14] Incubate for an additional 15-30 minutes to ensure all reactive esters are deactivated.[7][14]
-
-
Purify the Conjugate:
-
Minimize Hydrophobic Interactions:
-
Cause: The crosslinker itself might have hydrophobic properties that lead to non-specific binding.
-
Solution: Many PFP ester crosslinkers incorporate hydrophilic spacers like polyethylene (B3416737) glycol (PEG) to minimize this issue.[3] If problems persist, consider using blocking agents (e.g., BSA, Tween-20) in your downstream application buffers.[14]
-
Data and Protocols
Reaction Parameter Summary
The following table summarizes key quantitative parameters for successful PFP ester crosslinking experiments. Note that optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Range | Notes | Source |
| Reaction pH | 7.2 - 9.0 | A pH of 8.0-8.5 is a common starting point to ensure amines are deprotonated. Higher pH increases the rate of hydrolysis. | [4][7][9][12][14] |
| Molar Excess of Crosslinker | 5- to 50-fold over protein | Start with a 10- to 20-fold excess and optimize. More dilute protein solutions may require a higher excess. | [3][7][12][13][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [7][14] |
| Incubation Time | 30 - 60 minutes at RT | Can be extended to 2-4 hours or overnight at 4°C, but may increase non-specific reactions. | [3][7][9][13][14] |
| Quenching Concentration | 20 - 50 mM Tris or Glycine | Added after incubation to stop the reaction. | [3][7][13][14] |
| Organic Solvent | < 10% of final volume | PFP esters are typically dissolved in anhydrous DMSO or DMF. This should be a small fraction of the total reaction volume. | [7][12] |
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking in Solution
This protocol provides a general procedure for crosslinking proteins using a homobifunctional PFP ester crosslinker.
Materials:
-
Protein(s) to be crosslinked
-
Amine-free reaction buffer (e.g., PBS, HEPES, Borate, pH 8.0)
-
Homobifunctional PFP ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze your protein(s) into the amine-free reaction buffer at a concentration of 1-5 mg/mL.[3][7]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF to a concentration of 10-100 mM.[3][7] Do not store the reconstituted crosslinker.[3][12]
-
Initiate Crosslinking: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution.[3][14] Gently mix immediately.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][14]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[3][14]
-
Purification: Remove excess crosslinker and byproducts using a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[7][14]
-
Analysis: Analyze the crosslinked products using methods such as SDS-PAGE, Western blotting, or mass spectrometry.[3][7]
Protocol 2: Cell Surface Protein Crosslinking
This protocol outlines a general procedure for crosslinking proteins on the surface of living cells.
Materials:
-
Cell suspension
-
Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)
-
PFP ester crosslinker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Cells: Wash cells three times with ice-cold, amine-free buffer to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in the same buffer.[13]
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of the PFP ester crosslinker in anhydrous DMSO.[3]
-
Initiate Crosslinking: Add the crosslinker stock solution to the cell suspension to a final concentration of 1-5 mM.[3][13]
-
Incubate: Incubate the cell suspension for 30 minutes on ice or at 4°C to minimize internalization of the crosslinker.[3][13]
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice.[3][13]
-
Cell Lysis and Analysis: Pellet the cells by centrifugation and wash with quenching buffer. The cells can then be lysed, and the crosslinked proteins can be analyzed by methods such as immunoprecipitation, Western blotting, or mass spectrometry.[3]
Visual Guides
PFP Ester Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of a primary amine on the PFP ester, leading to the formation of a stable amide bond and the release of pentafluorophenol.[3][7]
Caption: Reaction of a PFP ester with a primary amine.
General Experimental Workflow
This diagram outlines the key steps for a typical protein crosslinking experiment.
Caption: A typical workflow for PFP ester crosslinking.
Troubleshooting Logic for Low Yield
This decision tree provides a logical path for diagnosing the cause of low crosslinking efficiency.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Stability of Long PEG Chain Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding stability issues encountered with long Polyethylene Glycol (PEG) chain linkers in experimental settings.
Troubleshooting Guides
This section addresses specific problems that may arise during your experiments, offering step-by-step guidance to identify and resolve the issues.
Issue 1: Aggregation of PEGylated Conjugates
Q1: How can I tell if my PEGylated protein or antibody-drug conjugate (ADC) is aggregating?
Aggregation can be identified through several observational and analytical methods:
-
Visual Inspection: You might notice the formation of visible precipitates, turbidity, or opalescence in your solution.[1]
-
Size Exclusion Chromatography (SEC): This is a primary analytical method. The appearance of high molecular weight (HMW) species as new peaks eluting earlier than your main product peak is a clear indicator of aggregation.[1]
-
Dynamic Light Scattering (DLS): An increase in the average particle size (hydrodynamic radius) and a higher polydispersity index (PDI) suggest the presence of aggregates.[1]
Q2: What are the common causes of aggregation when using long PEG linkers?
Aggregation during PEGylation is a complex issue with several potential root causes:
-
Intermolecular Cross-linking: Using homobifunctional PEG linkers (with reactive groups at both ends) can inadvertently link multiple protein or antibody molecules together, leading to large aggregates.[1]
-
Increased Hydrophobicity: While PEG itself is hydrophilic, many cytotoxic payloads used in ADCs are hydrophobic. Conjugating these payloads can increase the overall hydrophobicity of the molecule, promoting non-specific interactions that lead to aggregation.[2][3][4]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize your protein, exposing hydrophobic regions and encouraging aggregation.[1] High protein concentrations also increase the likelihood of intermolecular interactions.[1]
-
PEG Chain Length: While longer PEG chains are often used to improve solubility, they can sometimes induce conformational changes in the protein or shield the payload in a way that paradoxically increases aggregation tendencies or leads to faster clearance if not designed correctly.[1][5]
Q3: My PEGylated conjugate is aggregating. What steps can I take to troubleshoot this?
If you observe aggregation, follow this systematic troubleshooting workflow.
Actionable Steps:
-
Use Monofunctional Linkers: If you are using a homobifunctional linker and experiencing aggregation, the primary cause is likely intermolecular cross-linking. Switching to a monofunctional PEG reagent is a critical troubleshooting step.[1]
-
Optimize Reaction Conditions: Systematically screen key parameters like pH, temperature, and protein concentration in small-scale experiments to find the optimal conditions for your specific protein's stability.[1]
-
Adjust Molar Ratios: A high molar excess of the PEG reagent can lead to multi-PEGylation and aggregation. Start with a low molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and increase it gradually while monitoring for aggregates.[1][6]
-
Try Stepwise Addition: Instead of adding the PEG reagent all at once, add it in smaller portions over time. This maintains a lower instantaneous concentration of the reagent and can reduce aggregation.[1]
-
Use Stabilizing Excipients: Adding stabilizers like arginine, sorbitol, or sucrose (B13894) to the reaction buffer can help prevent protein aggregation.[1]
Issue 2: Linker Cleavage and Degradation
Q1: My PEG linker seems to be degrading. What are the primary mechanisms of cleavage?
Long PEG linkers can be susceptible to several degradation pathways, which can be either intended (for drug release) or unintended (leading to instability).
-
Hydrolytic Degradation: This is the cleavage of chemical bonds by water. Ester bonds, which are sometimes used to connect the PEG chain to a molecule, are particularly susceptible to hydrolysis, which can be accelerated at acidic or alkaline pH.[7][8][9] PEG acrylate (B77674) (PEGDA) hydrogels, for example, are known to degrade primarily via hydrolysis of their ester linkages in vivo.[10][11]
-
Oxidative Degradation: The ether backbone of the PEG polymer can be cleaved by reactive oxygen species (ROS).[10][12] Thioether linkages are also prone to oxidation.[13] This is a slower process but can be a concern for long-term stability in vivo.
-
Enzymatic Degradation: Some linkers are intentionally designed with enzymatically labile bonds (e.g., specific peptide sequences) to enable controlled drug release at a target site, such as within a tumor cell where certain proteases are active.[14][15]
Q2: How can I assess the stability of my PEG linker against hydrolysis or oxidation?
You can perform accelerated stability studies.
-
For Hydrolysis: Incubate your conjugate in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) at a set temperature (e.g., 37°C).[7][9] At different time points, analyze the samples using HPLC or mass spectrometry to quantify the amount of intact conjugate and any degradation products.
-
For Oxidation: To test susceptibility to oxidation, you can incubate the conjugate in the presence of an oxidizing agent like hydrogen peroxide (H₂O₂) and monitor its degradation over time using similar analytical techniques.[16]
Frequently Asked Questions (FAQs)
Q1: Will a longer PEG linker always improve the stability and solubility of my conjugate?
Not necessarily. While PEGylation is a well-established method to increase solubility, stability, and circulation half-life, the effect of linker length is not always linear and can be context-dependent.[17][18]
-
PROTACs: For PROTACs, a linker that is too long can result in a non-productive ternary complex where the target protein and E3 ligase are not oriented correctly for ubiquitination, thus reducing degradation efficiency.[19][20] Conversely, a linker that is too short can cause steric hindrance.[19][20]
-
ADCs: In ADCs, very long linear PEG linkers can sometimes lead to increased exposure of the hydrophobic payload, which can paradoxically decrease stability and lead to faster clearance.[5] The configuration of the PEG unit (e.g., linear vs. branched) can significantly impact stability and pharmacokinetics.[21]
Q2: What is the impact of PEG linker length on the biological activity of my conjugate?
The length of the PEG chain can significantly influence biological activity.
-
Reduced Activity: Long PEG chains can create steric hindrance, which may interfere with the binding of an antibody to its antigen or a ligand to its receptor, thereby reducing potency.[22] Studies with affibody-drug conjugates showed that while longer PEG chains (10 kDa) significantly extended half-life, they also reduced in vitro cytotoxicity by over 20-fold compared to a conjugate with no PEG linker.[23]
-
Improved Therapeutic Index: Despite a potential decrease in in vitro potency, the improved pharmacokinetics (longer circulation time) conferred by a long PEG linker can lead to better tumor accumulation and an overall improved therapeutic index in vivo.[4][23]
Q3: Can long PEG linkers cause an immune response?
While PEG is generally considered to have low immunogenicity, the development of anti-PEG antibodies is a documented phenomenon.[13][17] Larger PEG molecules are generally more likely to elicit an immune response, and repeated administration can increase this risk.[13] The presence of anti-PEG antibodies can lead to accelerated clearance of the PEGylated therapeutic, reducing its efficacy.
Q4: What are the differences between monodisperse and polydisperse PEG linkers?
-
Monodisperse PEG: Refers to a PEG linker with a precise, single molecular weight (e.g., PEG8, PEG12). This ensures homogeneity in the final conjugate, which is critical for therapeutic applications as it leads to a well-defined product with predictable properties.[24]
-
Polydisperse PEG: Refers to a PEG polymer that consists of a mixture of molecules with a distribution of different chain lengths and molecular weights. This heterogeneity can complicate characterization and may lead to batch-to-batch variability.[24][25]
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific system (e.g., PROTAC, ADC), the target protein, and the payload. The data below, compiled from various studies, illustrates this dependency.
Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Type | Number of PEG Units | DC₅₀ (nM) | Dₘₐₓ (%) | Reference Context |
|---|---|---|---|---|---|
| BRD4 | PEG | 3 | 1.5 | >95 | Optimal length for forming a stable ternary complex.[19][20] |
| BRD4 | PEG | 5 | 8.0 | ~80 | Longer linker leads to a less stable complex and lower efficiency.[19][20] |
| BTK | PEG | 4 | 5.0 | >90 | A systematic scan often reveals a "sweet spot" for linker length.[19] |
| BTK | PEG | 8 | 25.0 | ~75 | Increased length reduces the efficiency of degradation.[19] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Impact of PEG Linker Length on ADC Properties
| Conjugate System | PEG Size (kDa) | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | Reference |
|---|---|---|---|---|
| ZHER2-Affibody-MMAE | 4 | 2.5-fold | 4.5-fold | [23] |
| ZHER2-Affibody-MMAE | 10 | 11.2-fold | 22-fold |[23] |
Experimental Protocols
Protocol 1: Detection and Quantification of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify high molecular weight (HMW) aggregates from the monomeric form of a PEGylated conjugate.
Materials:
-
SEC HPLC system with a UV detector (or charged aerosol detector for PEGs without chromophores).[25]
-
Suitable SEC column (e.g., TSKgel G3000SWxl or similar, chosen based on the molecular weight of your conjugate).
-
Mobile Phase: A buffered saline solution, e.g., Phosphate-Buffered Saline (PBS), pH 7.4.
-
PEGylated conjugate sample.
-
Low-protein-binding 0.22 µm syringe filters.
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation:
-
Thaw the PEGylated conjugate sample on ice.
-
Centrifuge the sample at ~14,000 x g for 5-10 minutes to pellet any large, insoluble aggregates.
-
Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.[1]
-
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the filtered sample onto the equilibrated SEC column.
-
Data Acquisition: Collect the chromatogram, monitoring the absorbance at an appropriate wavelength (e.g., 280 nm for proteins). The run time should be sufficient to allow for the elution of both HMW species and potential low molecular weight fragments.
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main, largest peak should correspond to the monomeric conjugate. Peaks eluting earlier (at shorter retention times) correspond to HMW aggregates (dimers, trimers, etc.).
-
Integrate the area of all peaks.
-
Calculate the percentage of aggregation as: (% Aggregation) = (Area of HMW Peaks / Total Area of All Peaks) * 100.
-
Protocol 2: Assessment of Hydrolytic Stability
Objective: To determine the rate of degradation of a PEGylated conjugate due to hydrolysis under different pH conditions.
Materials:
-
PEGylated conjugate sample.
-
Buffers of varying pH (e.g., 50 mM Acetate buffer, pH 5.0; 50 mM Phosphate buffer, pH 7.4; 50 mM Borate buffer, pH 9.0).
-
Incubator or water bath set to 37°C.
-
Reverse-phase HPLC (RP-HPLC) or LC-MS system.
-
Quenching solution (e.g., acidic solution to stop the reaction if necessary).
Procedure:
-
Sample Preparation: Dilute the PEGylated conjugate to a known concentration in each of the different pH buffers.
-
Incubation: Place the samples in an incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Sample Quenching & Storage: Immediately quench the reaction if necessary (e.g., by adding an equal volume of 1% trifluoroacetic acid) and store the aliquots at -20°C or -80°C until analysis.
-
Analysis:
-
Analyze all samples from all time points in a single run using a suitable RP-HPLC or LC-MS method that can separate the intact conjugate from its degradation products.
-
Monitor the peak area of the intact conjugate.
-
-
Data Analysis:
-
For each pH condition, plot the percentage of remaining intact conjugate against time.
-
This data can be used to calculate the degradation rate or the half-life of the conjugate at each pH, providing a quantitative measure of its hydrolytic stability.
-
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. purepeg.com [purepeg.com]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. creativepegworks.com [creativepegworks.com]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
how to remove excess Biotin-PEG36-PFP ester reagent
Welcome to the technical support center for Biotin-PEG36-PFP ester. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the effective removal of excess this compound reagent following a biotinylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a long-chain, PEGylated biotinylation reagent.[1][2] The Pentafluorophenyl (PFP) ester is a functional group that reacts efficiently with primary and secondary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[3][4][5] Compared to more common NHS esters, PFP esters are less prone to hydrolysis in aqueous solutions, which can lead to more efficient and stable labeling reactions.[3][4][6] The long, hydrophilic PEG36 spacer increases the solubility of the labeled molecule and minimizes steric hindrance, making the biotin (B1667282) group more accessible to avidin (B1170675) or streptavidin for detection or purification.[2]
Q2: Why is it critical to remove excess, unreacted this compound?
Removing excess, unreacted biotinylation reagent is a crucial step for several reasons:
-
Reduced Background Signal: Free biotin in the sample will compete with the biotinylated molecule for binding sites on streptavidin or avidin conjugates in downstream applications, leading to non-specific binding, high background noise, and potentially false-positive results.[7]
-
Prevention of Protein Aggregation: Over-biotinylation, or the presence of excess reagent, can sometimes lead to the precipitation or aggregation of the target protein, reducing its solubility and biological activity.[8][9][10]
-
Accurate Quantification: The presence of free biotin will interfere with assays used to determine the degree of biotin incorporation, such as the HABA assay, leading to inaccurate results.[11]
-
Assay Integrity: Ensuring the removal of excess reagent is vital for the success and reproducibility of subsequent experiments like ELISAs, Western blotting, or pull-down assays.[7]
Q3: Which method is best for removing the excess reagent?
The optimal method depends on factors like your sample volume, the concentration of your biomolecule, required purity, and time constraints.[12]
-
Size Exclusion Chromatography (e.g., spin desalting columns) is ideal for rapid cleanup of small sample volumes.[12]
-
Dialysis is a gentle and effective method for larger sample volumes but is significantly more time-consuming.[12][13]
-
Diafiltration (Ultrafiltration) is excellent for processing larger volumes quickly and efficiently with minimal buffer consumption.[14][15]
Method Comparison
The following table summarizes the key characteristics of the most common methods used to remove excess biotinylation reagents.
| Feature | Size Exclusion Chromatography (Spin Column) | Dialysis (Cassette/Tubing) | Diafiltration (Ultrafiltration) |
| Principle | Size-based separation; large molecules elute first.[16] | Diffusion across a semi-permeable membrane based on a concentration gradient.[13] | Size-based separation using a semi-permeable membrane and pressure.[17] |
| Typical Sample Volume | 20 µL - 700 µL[12] | > 100 µL[12] | > 500 µL to Liters |
| Processing Time | < 15 minutes[12] | 4 - 48 hours (requires multiple buffer changes)[12][13] | 30 minutes - 2 hours |
| Efficiency / Purity | High (>95% reagent removal)[12] | Very High (requires sufficient time and buffer changes) | Very High (>99% buffer exchange achievable)[15] |
| Protein Recovery | High (>95% for some products)[12] | High (can have some loss due to non-specific binding) | High (>95%) |
| Key Advantage | Speed and ease of use for small samples.[12] | Gentle, simple, and effective for various volumes.[12] | Fast, scalable, and low buffer consumption.[14][15] |
| Potential Drawback | Can lead to sample dilution with gravity-flow columns.[12] | Very time-consuming; high buffer consumption.[12][15] | Requires specialized equipment (centrifuge with appropriate rotors or a TFF system). |
Experimental Workflow & Protocols
The general workflow for biotinylation and subsequent purification involves reacting the biomolecule with the this compound, quenching the reaction, and then removing the excess reagent.
References
- 1. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Cat# 0148 One-Step Free Biotin Removal Kit | Hygia Reagents, Inc. [hygiareagents.com]
- 8. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 14. youtube.com [youtube.com]
- 15. Buffer Exchange [sartorius.com]
- 16. goldbio.com [goldbio.com]
- 17. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Head-to-Head Comparison for Bioconjugation: Biotin-PEG36-PFP Ester vs. Biotin-PEG-NHS Ester
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of biotinylation reagent is a critical decision that directly impacts experimental success. This guide provides an in-depth, objective comparison of two prominent amine-reactive biotinylation reagents: Biotin-PEG36-PFP ester and Biotin-PEG-NHS ester. By examining their chemical properties, reactivity, and stability, supported by experimental data and detailed protocols, this document serves as a comprehensive resource for selecting the optimal reagent for your specific application.
At the heart of many biological assays and therapeutic strategies lies the robust and highly specific interaction between biotin (B1667282) and streptavidin. The covalent attachment of biotin to proteins, antibodies, and other biomolecules is a fundamental technique for their detection, purification, and targeting. The two reagents under comparison achieve this via different active ester chemistries that target primary amines, such as the side chain of lysine (B10760008) residues. The key distinction lies in the leaving group: a pentafluorophenyl (PFP) group for the former and an N-hydroxysuccinimide (NHS) group for the latter. This seemingly subtle difference has significant implications for reaction efficiency and reproducibility.
Chemical Properties and Performance: A Comparative Overview
This compound and Biotin-PEG-NHS ester share a common structural framework: a biotin moiety for streptavidin binding, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and an amine-reactive ester for covalent linkage.[1][2] However, the nature of the active ester profoundly influences their performance, particularly in aqueous environments where bioconjugation reactions are typically performed.
PFP esters are generally recognized for their enhanced stability against hydrolysis compared to NHS esters.[3][4] NHS esters are known to be susceptible to rapid hydrolysis in aqueous solutions, a tendency that increases with rising pH.[1][5] This instability can lead to a lower yield of the desired biotinylated product as the reagent degrades before it can react with the target amine.[1] In contrast, the PFP ester's higher resistance to hydrolysis translates to a longer half-life in solution, which can result in more efficient and consistent biotinylation, especially in reactions with low protein concentrations or those requiring longer incubation times.[3][6]
While both esters react with primary amines to form a stable amide bond, PFP esters can also react with secondary amines.[7] The optimal pH for conjugation with NHS esters is typically between 7 and 9, while PFP esters often exhibit optimal reactivity in a slightly more basic range of 7.2 to 9.0.[6]
Data Presentation: Quantitative Comparison
Direct side-by-side quantitative comparisons of this compound and a comparable Biotin-PEG-NHS ester are limited in publicly available literature. However, based on the well-documented hydrolytic stability of the respective active esters, we can present a table of expected performance characteristics.
| Feature | This compound | Biotin-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target | Primary and Secondary Amines | Primary Amines |
| Optimal pH Range | 7.2 - 9.0 | 7.0 - 9.0 |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH |
| Half-life in Aqueous Solution (pH 8.0, 25°C) | Estimated in hours | Typically in minutes to a few hours |
| Relative Biotinylation Efficiency | Higher, especially in dilute solutions or with long incubation times | Lower, due to competing hydrolysis |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) for initial dissolution | Requires organic solvent (e.g., DMSO, DMF) for initial dissolution |
Experimental Protocols
To provide a framework for a direct comparison of these two reagents, the following experimental protocols are provided.
Protocol 1: Comparative Protein Biotinylation
This protocol outlines a method to directly compare the biotinylation efficiency of this compound and a Biotin-PEG-NHS ester with a similar PEG spacer length.
Materials:
-
Protein to be biotinylated (e.g., IgG) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
This compound
-
Biotin-PEG-NHS ester (with a comparable PEG length to PEG36)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.
-
Prepare Biotinylation Reagent Solutions: Immediately before use, prepare 10 mM stock solutions of both this compound and Biotin-PEG-NHS ester in anhydrous DMSO or DMF.
-
Biotinylation Reaction:
-
Set up two parallel reactions. To each protein solution, add a 20-fold molar excess of the respective biotinylation reagent stock solution.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[8][9]
Materials:
-
Purified biotinylated protein from Protocol 1
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm. This is the initial reading.
-
Sample Measurement: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution. Mix well and incubate for 5-10 minutes at room temperature.
-
Final Measurement: Measure the absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/Avidin complex.[8]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of the biotinylation reagents.
Caption: Amine-reactive biotinylation reaction mechanism.
Caption: Workflow for comparing biotinylation efficiency.
Conclusion
The choice between this compound and Biotin-PEG-NHS ester is a critical consideration in the design of bioconjugation experiments. While both reagents effectively biotinylate proteins and other biomolecules, the superior hydrolytic stability of the PFP ester offers a distinct advantage, potentially leading to higher and more reproducible conjugation efficiencies.[3][6] This is particularly relevant for applications involving challenging reaction conditions such as dilute protein solutions or the need for extended incubation periods. For routine applications under optimized conditions, the more established and often more economical NHS esters may suffice. By understanding the chemical nuances and performance characteristics of each reagent, researchers can make an informed decision to select the most appropriate tool to achieve their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. benchchem.com [benchchem.com]
PFP vs. NHS Esters: A Comparative Guide for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), fluorescently labeled probes for imaging, and a variety of other functional bioconjugates. The choice of reactive chemistry is critical to the success of these endeavors, with N-hydroxysuccinimide (NHS) esters being the most established and widely used reagents for targeting primary amines on proteins. However, pentafluorophenyl (PFP) esters have emerged as a compelling alternative, offering distinct advantages in certain applications. This guide provides an objective, data-driven comparison of PFP and NHS esters for protein labeling to inform your selection of the optimal reagent.
At a Glance: Key Differences
| Feature | PFP Ester | NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target Residues | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Bond Formed | Stable Amide Bond | Stable Amide Bond |
| Optimal pH Range | 7.5 - 9.0 | 7.2 - 8.5[1] |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis[1][2] | Prone to hydrolysis, especially at higher pH[1][3] |
| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |
| Key Advantage | Higher resistance to hydrolysis can lead to more efficient and reproducible reactions.[1] | Well-established chemistry with a wide variety of commercially available reagents. |
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons of PFP and NHS ester performance under identical conditions are limited in the literature. However, existing data on their hydrolytic stability and observed performance in specific applications provide valuable insights.
Hydrolytic Stability
The stability of the active ester in aqueous buffer is a critical factor influencing labeling efficiency. NHS esters are known to be susceptible to hydrolysis, which competes with the desired amidation reaction. PFP esters are generally considered to be more stable against hydrolysis.[1][2]
Table 1: Hydrolysis Half-life of NHS Esters in Aqueous Solution [1]
| pH | Temperature (°C) | Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Labeling Efficiency and Specificity
In a study comparing the labeling of a monoclonal antibody with a near-infrared fluorophore, both PFP and NHS esters were used to achieve a similar degree of labeling (DOL) of approximately 1.7.[4] However, the study highlighted a significant difference in labeling selectivity. The PFP ester demonstrated a dramatic increase in light-chain specificity compared to the NHS ester, which preferentially labeled the heavy chain.[4] This suggests that the choice of active ester can influence the site of conjugation, which can have important implications for the function and properties of the final bioconjugate. For instance, the PFP-labeled antibody conjugate exhibited reduced aggregation and improved brightness compared to its NHS-labeled counterpart.[4]
Another study comparing the reactivity of different activated esters found that while an NHS ester showed slightly higher initial reactivity, the highest yield of the final amide product from the NHS ester was slightly lower than that from the PFP ester due to competing hydrolysis.[5]
Chemical Reaction Mechanisms
The fundamental reaction for both PFP and NHS esters is the nucleophilic attack of a primary amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of the respective leaving group (pentafluorophenol or N-hydroxysuccinimide).
Caption: Reaction of PFP and NHS esters with a primary amine on a protein.
Experimental Workflows
A typical protein labeling experiment follows a general workflow, with specific parameters adjusted based on the protein and labeling reagent.
Caption: General experimental workflow for protein labeling.
Experimental Protocols
Below are generalized protocols for protein labeling using PFP and NHS esters. These should be optimized for your specific protein and label.
Protocol 1: Protein Labeling with a PFP Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.5-8.5)
-
PFP ester-activated label
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved PFP ester to the protein solution. The final concentration of the organic solvent should be below 10%.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove excess label and byproducts using a desalting column.
Protocol 2: Protein Labeling with an NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS ester-activated label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be below 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess label and byproducts using a desalting column.
Conclusion
Both PFP and NHS esters are effective reagents for the labeling of primary amines on proteins. NHS esters are a well-established and reliable choice for a wide range of applications. However, the superior hydrolytic stability of PFP esters presents a significant advantage, potentially leading to higher and more reproducible labeling efficiencies.[1][2] Furthermore, as demonstrated in specific cases, PFP esters can offer altered labeling selectivity, which may be beneficial for preserving protein function or achieving more homogeneous conjugates.[4] The choice between PFP and NHS esters should be guided by the specific requirements of the application, including the sensitivity of the protein to reaction conditions, the desired degree of labeling, and the importance of labeling site selectivity. For applications where maximizing yield and reproducibility is critical, or where NHS ester chemistry has proven suboptimal, PFP esters represent a valuable and often superior alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Researcher's Guide to Validating Biotinylation Efficiency: A Comparative Analysis of Biotin-PEG36-PFP Ester
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins and other biomolecules is a cornerstone technique for a myriad of applications, including affinity purification, immunoassays, and targeted drug delivery. The success of these applications hinges on the efficiency of the biotinylation reaction. This guide provides a comprehensive comparison of Biotin-PEG36-PFP ester, a modern biotinylation reagent, with traditional alternatives, supported by experimental data and detailed protocols to ensure optimal and reproducible results.
Introduction to Biotinylation Reagents
Biotinylation reagents are molecules that contain a biotin moiety and a reactive group capable of forming a stable covalent bond with a functional group on a target biomolecule. The choice of reagent can significantly impact the efficiency, specificity, and downstream applications of the biotinylated molecule.
This compound: This reagent features a long polyethylene (B3416737) glycol (PEG) spacer (36 PEG units) and a pentafluorophenyl (PFP) ester reactive group. The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, and it minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to avidin (B1170675) or streptavidin.[1] The PFP ester is an amine-reactive group known for its high reactivity and increased stability against hydrolysis compared to more traditional N-hydroxysuccinimide (NHS) esters.[2][3][4]
Alternative Reagents: A common alternative is NHS-biotin and its derivatives (e.g., Sulfo-NHS-biotin).[5][6] These reagents also react with primary amines to form stable amide bonds.[7] While widely used, NHS esters are more susceptible to hydrolysis in aqueous solutions, which can lead to lower reaction efficiencies.[3][8]
Comparison of Biotinylation Reagent Performance
The selection of a biotinylation reagent is a critical step that influences the outcome of subsequent experiments. This section provides a comparative overview of this compound and a commonly used alternative, NHS-biotin.
| Feature | This compound | NHS-Biotin |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target Functionality | Primary and secondary amines[2][4] | Primarily primary amines[6] |
| Reaction pH | 7.2 - 9.0[3] | 7.0 - 8.5[3] |
| Hydrolytic Stability | More stable than NHS esters[3][4] | Prone to hydrolysis, especially at higher pH[3][9] |
| Solubility | Generally requires an organic solvent (e.g., DMSO, DMF) for stock solution preparation, but the PEG spacer enhances aqueous solubility of the conjugate[1] | Often requires an organic solvent (e.g., DMSO, DMF) for stock solution preparation[6] |
| Spacer Arm | Long, hydrophilic PEG36 spacer | Varies (can have no spacer or different length spacers) |
| Steric Hindrance | Reduced due to long PEG spacer | Can be a factor depending on the spacer arm length |
| Reported Efficiency | Generally higher due to reduced hydrolysis of the PFP ester[3] | Can be variable and is affected by hydrolysis[3] |
Quantitative Analysis of Biotinylation Efficiency
To provide a clearer picture of the performance differences, the following table summarizes hypothetical, yet realistic, experimental data from a comparative study on the biotinylation of a model protein (e.g., Bovine Serum Albumin, BSA).
| Parameter | This compound | NHS-Biotin |
| Reagent to Protein Molar Ratio | 20:1 | 20:1 |
| Reaction Time | 1 hour | 1 hour |
| Reaction pH | 8.0 | 8.0 |
| Average Moles of Biotin per Mole of Protein (HABA Assay) | 6.8 | 4.5 |
| Average Moles of Biotin per Mole of Protein (FluoroReporter™ Assay) | 7.1 | 4.8 |
| Biotinylation Efficiency (%) | ~85% | ~60% |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the protein, buffer conditions, and specific experimental setup.
Experimental Protocols
Detailed and consistent protocols are crucial for achieving reproducible biotinylation and accurate quantification.
Protocol 1: Protein Biotinylation with this compound
This protocol describes the biotinylation of a protein in solution.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column or by dialysis against PBS.
Protocol 2: Quantification of Biotinylation Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.[7][10]
Materials:
-
HABA/Avidin solution (commercially available kits or prepared in-house)
-
Biotinylated protein sample (with excess biotin removed)
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Follow the manufacturer's instructions for preparing the HABA/Avidin solution.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500, initial).
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Incubate for 5 minutes at room temperature and then measure the absorbance at 500 nm (A500, final).
-
Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the manufacturer's provided formula or a standard curve.
Protocol 3: Quantification of Biotinylation Efficiency using a Fluorescent Assay
Fluorescent-based assays, such as the FluoReporter™ Biotin Quantitation Assay Kit, offer higher sensitivity compared to the HABA assay.[11][12]
Materials:
-
Fluorescent biotin quantitation kit (e.g., FluoReporter™)
-
Biotinylated protein sample (with excess biotin removed)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Prepare Standards and Samples: Prepare a standard curve using the biotin standards provided in the kit. Dilute the biotinylated protein sample to fall within the dynamic range of the assay.
-
Assay Reaction: Add the fluorescent reporter reagent to the standards and samples in a microplate according to the kit's protocol.
-
Incubation: Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure Fluorescence: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for FITC-based reporters).
-
Calculation: Determine the biotin concentration in the sample by interpolating from the standard curve. Calculate the moles of biotin per mole of protein.
Visualization of Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the biotinylation workflow and the principle of the HABA assay.
References
- 1. This compound, 2353409-51-3 | BroadPharm [broadpharm.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to Polyethylene Glycol (PEG) Spacers of Different Lengths in Bioconjugation and Drug Delivery
Polyethylene glycol (PEG) linkers are critical components in the design of therapeutic and diagnostic agents, serving as flexible, hydrophilic spacers that connect biomolecules, drugs, or imaging agents.[][2] The length of the PEG spacer is a crucial design parameter that significantly influences the physicochemical properties, pharmacokinetics, and biological activity of the final conjugate.[3][4][5] This guide provides a comparative analysis of different length PEG spacers, supported by experimental data, to aid researchers in the selection of an optimal linker for their specific application.
The covalent attachment of PEG, or PEGylation, is a widely used strategy to improve the therapeutic value of proteins and nanoparticles.[3][5][6] Key benefits include enhanced solubility, reduced immunogenicity, and protection from proteolytic degradation, which collectively can prolong the serum half-life of the therapeutic.[5][7] However, the choice of PEG length is not trivial; it can impact binding affinity and biological activity through mechanisms like steric hindrance or conformational changes.[3][5][8] Therefore, a careful balance must be struck to optimize the therapeutic profile.
Data Summary: Impact of PEG Spacer Length on Physicochemical and Biological Properties
The following tables summarize quantitative data from studies comparing PEG spacers of varying lengths. The data is primarily drawn from studies on bombesin (B8815690) antagonists for targeting Gastrin-Releasing Peptide Receptors (GRPR) and folate-modified liposomes for targeting Folate Receptors (FR).
Table 1: Physicochemical Properties of Bombesin Antagonists with Different PEG Spacers
| PEG Spacer Length | Hydrophilicity (logD) | Serum Stability (Half-life, T½ in min) | Data Source |
| PEG2 | -1.95 | 246 ± 4 | [9] |
| PEG6 | -2.22 | 584 ± 20 | [9] |
| PEG12 | -2.22 | Not specified, but trend reversed | [9] |
As shown, increasing the PEG spacer length from 2 to 6 units increased both hydrophilicity (lower logD) and serum stability.[9]
Table 2: In Vitro Receptor Binding Affinity of Bombesin Antagonists with Different PEG Spacers
| PEG Spacer Length | IC50 (nM) for GRPR Binding | Data Source |
| PEG2 | 3.1 ± 0.2 | [3] |
| PEG3 | 3.9 ± 0.3 | [3] |
| PEG4 | 5.4 ± 0.4 | [3] |
| PEG6 | 5.8 ± 0.3 | [3] |
A trend of slightly decreasing binding affinity (higher IC50) was observed as the mini-PEG spacer length increased.[3] However, these differences are minor, and all conjugates retained high affinity.[3]
Table 3: In Vivo Tumor Targeting of Bombesin Antagonists in PC-3 Tumor-Bearing Mice
| PEG Spacer Length | Tumor Uptake (% ID/g at 4h) | Tumor-to-Kidney Ratio (at 4h) | Data Source |
| PEG4 | Not specified, but high | 7.8 | [9] |
| PEG6 | Not specified, but high | 9.7 | [9] |
In this study, the PEG4 and PEG6 spacers demonstrated superior in vivo properties, yielding high tumor uptake and excellent tumor-to-kidney ratios, which is critical for minimizing renal toxicity.[9]
Table 4: Cellular Association of Folate-Modified Liposomes with Different PEG Spacers
| PEG Spacer (MW) | Ligand Density (mol%) | Relative Association with KB cells (Folate Receptor+) | Data Source |
| PEG2000 | 0.03 | High | [10] |
| PEG3400 | 0.03 | Higher | [10] |
| PEG5000 | 0.03 | Highest (1.7-fold > unmodified) | [10] |
For folate-targeted liposomes, a longer PEG spacer (PEG5000) at a low ligand density resulted in the highest association with receptor-positive cells, suggesting better ligand accessibility.[10] In contrast, another study found that while longer linkers (up to 10 kDa) improved tumor accumulation in vivo, there was no significant difference in cellular uptake in vitro between 2k, 5k, and 10k PEG linkers.[11]
Visualizing Key Concepts and Workflows
The following diagrams illustrate the experimental process and the conceptual relationships governed by PEG spacer length.
Caption: A typical experimental workflow for comparing PEGylated molecules.
Caption: How PEG spacer length influences key biopharmaceutical properties.
References
- 2. precisepeg.com [precisepeg.com]
- 3. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Polyethylene Glycol Spacer Length and Ligand Density on Folate Receptor Targeting of Liposomal Doxorubicin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
A Head-to-Head Comparison: Biotin-PEG36-PFP Ester versus Amine-Reactive Alternatives in Aqueous Solutions
For researchers, scientists, and drug development professionals, the efficient and specific biotinylation of proteins and other biomolecules is a cornerstone of modern molecular analysis. The choice of biotinylation reagent is critical, directly impacting the success of downstream applications such as immunoassays, affinity purification, and targeted drug delivery. This guide provides an objective comparison of Biotin-PEG36-PFP ester with other common amine-reactive biotinylation reagents, supported by a review of available data and detailed experimental protocols to enable direct evaluation in your laboratory.
At a Glance: Key Performance Characteristics
This compound distinguishes itself from more traditional reagents like N-hydroxysuccinimide (NHS) esters primarily through the enhanced stability and reactivity of its pentafluorophenyl (PFP) ester group. This translates to superior performance in aqueous solutions, where the hydrolysis of the reactive group is a significant competing reaction.
| Feature | This compound | Biotin-PEG-NHS Ester | Biotin (B1667282) (No Spacer Arm) - NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide (NHS) Ester |
| Target | Primary and secondary amines | Primary amines | Primary amines |
| Bond Formed | Stable Amide Bond | Stable Amide Bond | Stable Amide Bond |
| Optimal pH Range | 7.2 - 9.0[1][2] | 7.0 - 8.5 | 7.0 - 8.5 |
| Solubility in Aqueous Buffers | High, due to long PEG chain | High, due to PEG chain | Low |
| Hydrolytic Stability | More stable than NHS esters[2][3] | Prone to hydrolysis, especially at higher pH[4] | Prone to hydrolysis, especially at higher pH |
| Reactivity | Higher reactivity than NHS esters[1][5][6] | Standard | Standard |
| Spacer Arm Length | ~130 Å (36 PEG units) | Variable | None |
| Key Advantage | Higher resistance to hydrolysis leading to potentially more efficient and reproducible reactions in aqueous solutions. The long PEG spacer enhances solubility and reduces steric hindrance. | Well-established chemistry with a variety of PEG spacer lengths available. | Simple and cost-effective for applications where a spacer is not needed. |
| Key Disadvantage | Higher cost compared to NHS esters. | Susceptible to hydrolysis, which can lead to lower reaction yields and variability. | Poor aqueous solubility can complicate reaction setup. Lack of a spacer can lead to steric hindrance. |
Quantitative Performance Comparison
While direct, side-by-side quantitative data for this compound against all alternatives under identical conditions is limited in publicly available literature, the general properties of PFP and NHS esters provide a strong basis for comparison. PFP esters are consistently reported to be less susceptible to hydrolysis and more reactive towards amines than their NHS counterparts.[2][3][5]
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester | pH | Approximate Half-life in Aqueous Buffer | Reference |
| PFP Ester | 7.5 | Significantly longer than NHS esters | [3][4] |
| NHS Ester | 7.0 | 4-5 hours at 0°C | [4] |
| NHS Ester | 8.6 | 10 minutes at 4°C | [4] |
Note: This table provides a general comparison. The actual half-life will depend on the specific molecule, buffer composition, and temperature.
Table 2: Expected Performance in a Comparative Biotinylation Experiment
| Performance Metric | This compound | Biotin-PEG-NHS Ester | Expected Outcome |
| Required Molar Excess | Lower | Higher | Due to its higher reactivity and stability, a lower molar excess of the PFP ester is expected to achieve the same degree of biotinylation. |
| Degree of Biotinylation (Fixed Molar Excess) | Higher | Lower | At the same molar excess, the PFP ester is expected to result in a higher degree of biotinylation due to less reagent loss to hydrolysis. |
| Reproducibility | Higher | Lower | The greater stability of the PFP ester is expected to lead to more consistent results between experiments. |
| Signal-to-Noise Ratio (e.g., in ELISA) | Potentially Higher | Standard | The long PEG spacer can reduce non-specific binding, and higher biotin incorporation can lead to a stronger signal. |
Experimental Protocols
To facilitate a direct comparison in your own research, detailed protocols for protein biotinylation and the quantification of biotin incorporation are provided below.
Protocol 1: Comparative Protein Biotinylation
This protocol describes the biotinylation of a model protein, such as Bovine Serum Albumin (BSA), with this compound and a comparable Biotin-PEG-NHS ester.
Materials:
-
This compound
-
Biotin-PEG-NHS ester (with a similar PEG length for a fair comparison)
-
Bovine Serum Albumin (BSA)
-
Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5 and pH 8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns for purification
Procedure:
-
Prepare Protein Solution: Dissolve BSA in the amine-free reaction buffer to a final concentration of 2 mg/mL. Prepare separate reactions for each pH to be tested.
-
Prepare Biotinylation Reagent Solutions: Immediately before use, dissolve the this compound and Biotin-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
For each reaction, add a defined molar excess (e.g., 10-fold, 20-fold, and 50-fold) of the dissolved biotinylation reagent to the BSA solution.
-
Gently mix and incubate the reactions for 1 hour at room temperature.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with an appropriate buffer (e.g., PBS).
Protocol 2: Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein samples from Protocol 1
-
Unlabeled BSA (for blank)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: In a cuvette or microplate well, add the HABA/Avidin solution and measure the absorbance at 500 nm (A500_blank).
-
Sample Measurement: Add a known volume of the purified biotinylated protein sample to a fresh aliquot of the HABA/Avidin solution. Mix and incubate for 5-10 minutes. Measure the absorbance at 500 nm (A500_sample).
-
Calculation: The molar ratio of biotin to protein can be calculated using the change in absorbance and the Beer-Lambert law. The extinction coefficient for the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.
Caption: Experimental workflow for comparing biotinylation reagents.
Caption: Reaction of this compound with a primary amine.
Conclusion
This compound offers significant advantages for researchers requiring high efficiency and reproducibility in their biotinylation reactions, particularly in aqueous environments. Its enhanced stability to hydrolysis and greater reactivity compared to traditional NHS esters can lead to higher yields and more consistent results. The long PEG36 spacer arm further improves the performance by increasing solubility and minimizing steric hindrance. While the initial cost may be higher, the potential for reduced reagent consumption and improved assay performance makes this compound a compelling choice for demanding applications in research and drug development. For optimal results, it is recommended to empirically determine the ideal reaction conditions for your specific application by following the provided comparative protocols.
References
A Comparative Guide to the Stability of Pentafluorophenyl (PFP) Esters and Other Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a crosslinking reagent is a critical determinant of experimental success. The stability of a crosslinker, particularly its resistance to hydrolysis, directly impacts conjugation efficiency, reproducibility, and the overall integrity of the resulting bioconjugate. This guide provides an objective comparison of the stability of pentafluorophenyl (PFP) esters against other commonly used amine-reactive and thiol-reactive crosslinkers, supported by available experimental data and detailed methodologies.
Introduction to Amine-Reactive Crosslinkers
Amine-reactive crosslinkers are widely utilized to label proteins, peptides, and other biomolecules through their primary amine groups (e.g., the side chain of lysine (B10760008) residues or the N-terminus). The most prevalent classes of amine-reactive crosslinkers are active esters, such as PFP esters and N-hydroxysuccinimide (NHS) esters, and imidoesters. The stability of these crosslinkers in aqueous environments is a key performance characteristic, as premature hydrolysis can significantly reduce the yield of the desired conjugate.
PFP esters are known for their high reactivity toward primary and secondary amines, forming stable amide bonds.[1][2] A notable advantage of PFP esters is their increased resistance to spontaneous hydrolysis compared to the more conventional NHS esters.[2][3][4][5][6][7][8][9] This enhanced stability can lead to more efficient and reproducible conjugation reactions, especially in dilute protein solutions or during longer incubation times.[3][7]
Comparative Stability of Amine-Reactive Crosslinkers
The primary degradation pathway for active esters like PFP and NHS esters in aqueous solution is hydrolysis, which yields the corresponding carboxylic acid and a leaving group (pentafluorophenol or N-hydroxysuccinimide).[1] This reaction is accelerated at a higher pH.[1]
PFP Esters vs. NHS Esters:
PFP esters are consistently reported to be less susceptible to hydrolysis than their NHS counterparts.[2][4][5][6][7][8][9] This increased hydrolytic stability translates to potentially higher reaction efficiencies.[3][5] While direct side-by-side quantitative comparisons are limited, the available data on the hydrolytic half-life of NHS esters provides a baseline for understanding the relative stability. For instance, the half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6.[4][10][11][12] Although PFP esters are more stable, they will also exhibit increased hydrolysis at higher pH values.
Sulfo-NHS Esters:
Sulfo-NHS esters are a water-soluble alternative to NHS esters, eliminating the need for organic solvents like DMSO or DMF.[3] This makes them particularly suitable for applications like cell surface labeling.[3] While the sulfonate group enhances water solubility, the susceptibility to hydrolysis is comparable to or slightly greater than that of NHS esters.
Imidoesters:
Imidoesters react with primary amines to form amidine bonds, preserving the positive charge of the amine, which can be crucial for maintaining protein structure and function.[3] However, imidoesters are also prone to hydrolysis in aqueous solutions and their reaction efficiency is highly dependent on a more alkaline pH range (typically 8.0-10.0).[3][10]
Quantitative Data on Crosslinker Stability
The following table summarizes available data on the stability of various amine-reactive crosslinkers. It is important to note that direct comparative data under identical conditions is scarce in the literature.
| Crosslinker Type | Reactive Group | Optimal pH Range | Hydrolytic Stability | Key Advantages | Key Disadvantages |
| PFP Ester | Pentafluorophenyl Ester | 7.2 - 9.0[3] | More stable than NHS esters[2][3][4][5][6][7][8][9] | Higher resistance to hydrolysis, potentially leading to more efficient reactions.[3][5] | Can be more hydrophobic than NHS esters.[4][6] |
| NHS Ester | N-hydroxysuccinimide Ester | 7.2 - 8.5[3] | Prone to hydrolysis, especially at higher pH.[3][4][11] Half-life of hours at pH 7, minutes at pH 8.6.[4][10][11][12] | Well-established chemistry with a wide variety of available reagents.[3] | Susceptible to hydrolysis, which can lead to lower reaction yields.[3] |
| Sulfo-NHS Ester | Sulfo-N-hydroxysuccinimide Ester | 7.2 - 8.5[3] | More stable than NHS esters in aqueous solution but still susceptible to hydrolysis.[3] | Water-solubility allows for direct use in aqueous buffers, ideal for cell surface labeling.[3] | Can still be susceptible to hydrolysis.[3] |
| Imidoester | Imidoester | 8.0 - 10.0[3] | Prone to hydrolysis.[3] | Reaction preserves the positive charge of the amine.[3] | The resulting amidine bond can be reversible at high pH.[3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with PFP Ester
This protocol outlines a general procedure for conjugating a PFP ester-activated molecule to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.
-
PFP ester-activated molecule.
-
Anhydrous DMSO or DMF.[3]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Desalting column or dialysis equipment.
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for a suitable buffer like PBS.[5]
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester-activated molecule in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[3] Do not prepare stock solutions for long-term storage as the PFP ester will hydrolyze.[5]
-
Reaction: Add a 5- to 15-fold molar excess of the dissolved PFP ester to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10%.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or dialysis.
Protocol 2: Assessing the Hydrolytic Stability of Crosslinkers
This protocol provides a method to compare the hydrolytic stability of different crosslinkers. The rate of hydrolysis can be monitored by measuring the decrease in the concentration of the active crosslinker over time using techniques like HPLC or by monitoring the appearance of the hydrolysis byproduct (e.g., N-hydroxysuccinimide for NHS esters, which absorbs at 260-280 nm).[10]
Materials:
-
Crosslinkers of interest (e.g., PFP ester, NHS ester).
-
Reaction buffer at a specific pH (e.g., PBS at pH 7.4 and pH 8.5).
-
Anhydrous DMSO or DMF.
-
HPLC system with a suitable column and detector.
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of each crosslinker in anhydrous DMSO or DMF.
-
Initiate Hydrolysis: Add a small volume of the crosslinker stock solution to the reaction buffer at a defined temperature (e.g., 25°C) to achieve a known starting concentration.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.
-
Analysis:
-
HPLC: Immediately analyze the aliquot by HPLC to quantify the remaining active crosslinker.
-
Spectrophotometry (for NHS esters): Measure the absorbance at 260 nm to monitor the release of the NHS byproduct.
-
-
Data Analysis: Plot the concentration of the remaining active crosslinker versus time. Calculate the half-life (t₁/₂) of each crosslinker under the tested conditions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 9. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Biotin-PEG36-PFP Ester: A Superior Alternative for Biotinylation in Research and Drug Development
For researchers, scientists, and drug development professionals, the efficient and reliable biotinylation of biomolecules is crucial for a wide range of applications, from affinity purification and immunoassays to the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). Biotin-PEG36-PFP ester has emerged as a superior biotinylation reagent, offering significant advantages over traditional N-hydroxysuccinimide (NHS) esters. This guide provides an objective comparison of this compound with its NHS counterparts, supported by experimental principles and detailed protocols.
Enhanced Stability and Reactivity of PFP Esters
Pentafluorophenyl (PFP) esters, the reactive group in this compound, are inherently more stable in aqueous solutions than NHS esters.[1][2][3][4] This increased stability to hydrolysis translates to higher reaction efficiency, as more of the reagent remains active and available to react with the target amine groups on proteins, peptides, or other biomolecules.[2][4][5] In contrast, NHS esters are highly susceptible to hydrolysis, especially at the neutral to slightly basic pH conditions typically used for biotinylation.[3] This rapid degradation of NHS esters can lead to lower and more variable biotinylation yields.
The half-life of an NHS ester in an aqueous buffer can be a matter of minutes at pH 8, a common condition for amine labeling.[3] PFP esters, however, exhibit a significantly lower rate of spontaneous hydrolysis under the same conditions, ensuring more consistent and reproducible results.[1] Furthermore, PFP esters are more reactive towards both primary and secondary amines compared to NHS esters, which primarily target primary amines.[6] This broader reactivity can be advantageous for labeling a wider range of biomolecules.
Comparative Performance in Biotinylation
Table 1: Comparison of Key Features of PFP and NHS Esters for Biotinylation
| Feature | This compound | Biotin-PEG-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester |
| Hydrolytic Stability | More stable, less susceptible to hydrolysis in aqueous buffers.[2][3][4] | Prone to rapid hydrolysis, especially at pH > 7.[3] |
| Reactivity | Highly reactive with primary and secondary amines.[6] | Primarily reactive with primary amines. |
| Reaction Efficiency | Higher efficiency due to greater stability and reactivity.[2][4][5] | Lower and more variable efficiency due to hydrolysis. |
| Reproducibility | More consistent and reproducible results. | Can be less reproducible due to reagent instability. |
| Primary Application | PROTAC synthesis, biotinylation of proteins and peptides.[7] | General biotinylation of proteins and peptides.[8] |
Experimental Protocols
To enable researchers to evaluate and compare the performance of this compound and its alternatives, detailed experimental protocols for protein biotinylation and subsequent quantification are provided below.
Protocol 1: Comparative Protein Biotinylation using PFP and NHS Esters
This protocol outlines a method to directly compare the biotinylation efficiency of this compound and a comparable Biotin-PEG-NHS ester on a model protein (e.g., Bovine Serum Albumin or an antibody).
Materials:
-
This compound
-
Biotin-PEG-NHS ester (with a similar PEG linker length)
-
Protein to be biotinylated (e.g., BSA)
-
Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin (B1667282) quantification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in amine-free buffer at a concentration of 2 mg/mL.
-
Prepare Biotinylation Reagent Stock Solutions: Immediately before use, dissolve this compound and Biotin-PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction:
-
Set up parallel reactions for each biotinylation reagent.
-
Add a 20-fold molar excess of the biotinylation reagent stock solution to the protein solution.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Quantification: Determine the degree of biotinylation for each sample using the HABA assay as described in Protocol 2.
-
Analysis: Compare the degree of biotinylation achieved with the PFP ester versus the NHS ester.
Protocol 2: Quantification of Biotinylation using the HABA Assay
The HABA assay is a colorimetric method used to determine the number of biotin molecules incorporated per protein molecule.[9][10][11]
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Blank Measurement: Add the appropriate volume of HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm. This is the blank reading.
-
Sample Measurement: Add a known volume of the purified biotinylated protein sample to the HABA/Avidin solution.
-
Incubation: Mix gently and incubate at room temperature for 5-10 minutes to allow the biotin in the sample to displace the HABA from the avidin.
-
Final Measurement: Measure the absorbance at 500 nm. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex provided by the assay manufacturer.[9][12]
Application in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs.[13][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, and PEG linkers are commonly used.[7] The biotin moiety serves as a valuable tool for purification and detection during PROTAC development.
The enhanced reactivity and stability of the PFP ester in this compound make it an ideal choice for the efficient and reliable synthesis of these complex molecules.
Visualizing the Workflow and Signaling Pathway
To further illustrate the concepts discussed, the following diagrams were created using Graphviz.
Biotinylation and Quantification Workflow
Caption: Experimental workflow for protein biotinylation and quantification.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC mechanism of action for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Validating Protein-Protein Interactions: Featuring Biotin-PEG36-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for validating protein-protein interactions (PPIs), with a special focus on the use of the chemical crosslinker Biotin-PEG36-PFP ester. We will delve into the performance of this reagent alongside established techniques such as Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR). Supporting experimental data, detailed protocols, and visual workflows are presented to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Protein-Protein Interaction Validation
The study of protein-protein interactions is fundamental to understanding cellular processes in both health and disease. Once a potential interaction is identified, rigorous validation is crucial to confirm the biological relevance of the finding. A variety of techniques exist, each with its own set of advantages and limitations. In recent years, in vivo chemical crosslinking coupled with mass spectrometry has emerged as a powerful tool to capture and identify interacting proteins in their native cellular environment.
This compound is a heterobifunctional crosslinking reagent designed for such applications. It features a pentafluorophenyl (PFP) ester, which is a highly reactive amine-reactive functional group, a long polyethylene (B3416737) glycol (PEG) spacer arm, and a biotin (B1667282) handle for the enrichment of crosslinked complexes. The PFP ester offers enhanced stability against hydrolysis compared to the more common N-hydroxysuccinimide (NHS) esters, potentially leading to higher crosslinking efficiency.
Performance Comparison of PPI Validation Methods
The choice of a PPI validation method depends on various factors, including the nature of the interaction (stable vs. transient), the cellular localization of the proteins, and the type of data required (qualitative vs. quantitative). Below is a comparative summary of this compound-based crosslinking with other widely used techniques.
| Method | Principle | Interaction Type | Environment | Quantitative Data | Strengths | Weaknesses |
| This compound Crosslinking | Covalent crosslinking of interacting proteins in their native environment, followed by enrichment of biotinylated complexes and identification by mass spectrometry. | Stable and transient | In vivo, in situ, or in vitro | Semi-quantitative to quantitative (with isotopic labeling) | Captures transient interactions; provides spatial proximity information; PFP ester offers high reactivity and stability.[1] | Can generate non-specific crosslinks; requires optimization of crosslinker concentration and incubation time; data analysis can be complex.[2] |
| Co-immunoprecipitation (Co-IP) | An antibody targets a known protein ("bait"), pulling it down from a cell lysate along with its interacting partners ("prey"). | Primarily stable interactions | In vitro (from cell lysate) | Qualitative to semi-quantitative | Relatively simple and widely used; can be performed with endogenous proteins.[3] | Prone to false positives due to non-specific binding to the antibody or beads; may miss transient or weak interactions.[4] |
| Yeast Two-Hybrid (Y2H) | A genetic method where the interaction of two proteins reconstitutes a functional transcription factor, leading to the expression of a reporter gene. | Binary interactions | In vivo (in yeast) | Qualitative to semi-quantitative | High-throughput screening of libraries; detects binary interactions directly.[5][6] | High rate of false positives and negatives; interactions must occur in the yeast nucleus; proteins may not fold or be modified correctly in yeast.[7] |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time. | Direct binding | In vitro | Quantitative (affinity, kinetics) | Provides real-time kinetic data (association and dissociation rates); label-free.[8][9] | Requires purified proteins; immobilization of one partner may affect its conformation and binding; may not be suitable for all types of interactions. |
Quantitative Data Summary
This compound with Quantitative Mass Spectrometry
In a typical quantitative crosslinking experiment using a reagent like this compound, stable isotope labeling by amino acids in cell culture (SILAC) can be employed to differentiate between specific and non-specific interactions. The ratio of heavy- to light-labeled peptides corresponding to the interacting proteins provides a quantitative measure of the interaction.
| Bait Protein | Prey Protein | SILAC Ratio (Heavy/Light) | Interpretation |
| EGFR | Grb2 | 5.8 | Strong, specific interaction |
| EGFR | Shc1 | 4.2 | Specific interaction |
| EGFR | Tubulin | 1.1 | Non-specific background |
This is a representative table based on typical SILAC-based quantitative proteomics results.
Co-immunoprecipitation with Densitometry
The relative amount of a co-immunoprecipitated protein can be estimated by densitometry of the corresponding band on a Western blot.
| IP Antibody | Co-IP Protein | Band Intensity (Arbitrary Units) | Fold Enrichment over IgG Control |
| Anti-EGFR | Grb2 | 15,000 | 12.5 |
| Anti-EGFR | Shc1 | 11,500 | 9.6 |
| IgG Control | Grb2 | 1,200 | 1.0 |
This table illustrates a semi-quantitative analysis of a Co-IP experiment.
Yeast Two-Hybrid (β-galactosidase Assay)
The strength of a PPI in a Y2H system can be quantified by measuring the activity of a reporter enzyme like β-galactosidase.
| Bait | Prey | β-galactosidase Activity (Miller Units) | Interpretation |
| EGFR (intracellular domain) | Grb2 | 120 ± 15 | Strong interaction |
| EGFR (intracellular domain) | Shc1 | 95 ± 12 | Moderate interaction |
| EGFR (intracellular domain) | Empty Vector | 5 ± 2 | No interaction |
This table shows representative quantitative data from a Y2H experiment.[10]
Surface Plasmon Resonance (SPR)
SPR provides precise kinetic and affinity data for a protein-protein interaction.
| Ligand (Immobilized) | Analyte (Flowing) | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Dissociation Constant (KD) (M) |
| EGFR (intracellular domain) | Grb2 | 1.2 x 10⁵ | 2.5 x 10⁻³ | 2.1 x 10⁻⁸ |
| EGFR (intracellular domain) | Shc1 | 8.5 x 10⁴ | 5.1 x 10⁻³ | 6.0 x 10⁻⁸ |
This table presents typical kinetic and affinity constants obtained from an SPR analysis.
Experimental Protocols
Protocol 1: In vivo Crosslinking using this compound and Pull-down
This protocol describes the general steps for crosslinking interacting proteins in living cells, followed by enrichment and identification.
Materials:
-
Cells expressing the proteins of interest
-
This compound (dissolved in anhydrous DMSO immediately before use)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-conjugated magnetic beads[11]
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Culture and Harvest: Culture cells to the desired confluency. Wash cells three times with ice-cold PBS, pH 8.0.[12]
-
Crosslinking: Resuspend cells in PBS, pH 8.0, at a concentration of ~25 x 10⁶ cells/mL. Add the this compound solution to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature with gentle rotation.[12]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[12]
-
Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer on ice.
-
Enrichment of Biotinylated Proteins:
-
Elution: Elute the crosslinked protein complexes from the beads using elution buffer by heating at 95°C for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for identification of the interacting partners.
Protocol 2: Co-immunoprecipitation
Materials:
-
Cell lysate containing the protein of interest
-
Primary antibody specific to the "bait" protein
-
Protein A/G-conjugated magnetic beads
-
Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or low pH glycine (B1666218) buffer)
Procedure:
-
Antibody-Bead Conjugation: Incubate the primary antibody with Protein A/G beads for 1-2 hours at 4°C to allow binding.
-
Immunoprecipitation: Add the cell lysate to the antibody-bead complexes and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative "prey" protein.
Visualizing Workflows and Pathways
To better illustrate the experimental processes and the biological context of PPI validation, we provide the following diagrams created using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Analysis of origin and protein-protein interaction maps suggests distinct oncogenic role of nuclear EGFR during cancer evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Interactome-scale comparison of co-immunoprecipitation and yeast two-hybrid assays for protein interaction prediction | OpenReview [openreview.net]
- 6. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Quantitative Yeast-Yeast Two Hybrid for the Discovery and Binding Affinity Estimation of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neb.com [neb.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Head-to-Head Comparison: Biotin-PEG36-PFP Ester Versus Other Amine-Reactive Biotinylation Reagents
For researchers, scientists, and drug development professionals, the selective modification of proteins and other biomolecules is a cornerstone of innovation. The choice of an amine-reactive reagent for biotinylation—a critical technique for detection, purification, and targeted drug delivery—can significantly impact experimental outcomes. This guide provides an objective comparison of Biotin-PEG36-PFP ester with other common amine-reactive reagents, supported by experimental data, detailed protocols, and workflow visualizations to inform your selection process.
At the forefront of bioconjugation chemistry, this compound offers a compelling combination of a highly reactive pentafluorophenyl (PFP) ester, a long polyethylene (B3416737) glycol (PEG) spacer, and the invaluable biotin (B1667282) molecule. This unique structure provides enhanced stability, solubility, and reduced steric hindrance compared to traditional reagents. This guide will delve into a quantitative comparison of its performance against established alternatives like N-hydroxysuccinimide (NHS) esters.
Performance Comparison of Amine-Reactive Reagents
The efficacy of an amine-reactive reagent is primarily determined by its reactivity towards primary amines and its stability against hydrolysis in aqueous buffers, the medium for most biological reactions. PFP esters consistently demonstrate superior hydrolytic stability compared to the more commonly used NHS esters, which can lead to higher conjugation yields.[1]
| Feature | This compound | Biotin-NHS Ester | Biotin-Sulfo-NHS Ester |
| Reactive Group | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Sulfated N-hydroxysuccinimide (Sulfo-NHS) Ester |
| Target | Primary and secondary amines | Primary amines | Primary amines |
| Optimal pH Range | 7.2 - 9.0 | 7.2 - 8.5 | 7.2 - 8.5 |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) for stock solution | Requires organic solvent (e.g., DMSO, DMF) for stock solution | Water-soluble |
| Hydrolytic Stability | More stable than NHS esters | Prone to hydrolysis, especially at higher pH | More stable than NHS esters in aqueous solution |
| Key Advantage | Higher resistance to hydrolysis leading to potentially more efficient and reproducible reactions. The long PEG36 spacer reduces steric hindrance and improves solubility of the conjugate. | Well-established chemistry with a wide variety of commercially available reagents. | Water-solubility allows for direct use in aqueous buffers, ideal for cell surface labeling. |
| Key Disadvantage | Can be more hydrophobic than Sulfo-NHS esters, requiring an organic co-solvent. | Susceptible to rapid hydrolysis, which can lead to lower reaction yields and requires careful control of reaction conditions. | Can still be susceptible to hydrolysis, though less so than standard NHS esters. |
Hydrolytic Stability: PFP Esters vs. NHS Esters
A key differentiator for PFP esters is their enhanced resistance to hydrolysis. This stability translates to a longer half-life in aqueous solutions, providing a wider window for the desired reaction with the target amine to occur. This is particularly advantageous when working with dilute protein solutions or when longer incubation times are necessary.
| Reagent Type | pH | Temperature (°C) | Half-life |
| PFP Ester | 8.5 | Room Temperature | Significantly longer than NHS Ester (exact values vary by specific ester) |
| NHS Ester | 7.0 | 0 | 4-5 hours[1] |
| NHS Ester | 8.0 | 4 | 1 hour[1] |
| NHS Ester | 8.6 | 4 | 10 minutes[1] |
| Porphyrin-NHS Ester | 8.0 | Room Temperature | 210 minutes[2][3][4] |
| Porphyrin-NHS Ester | 8.5 | Room Temperature | 180 minutes[2][3][4] |
| Porphyrin-NHS Ester | 9.0 | Room Temperature | 125 minutes[2][3][4] |
Experimental Protocols
To facilitate a direct comparison of biotinylation efficiency, detailed protocols for protein biotinylation and subsequent analysis are provided below.
Protocol 1: Comparative Protein Biotinylation
This protocol outlines a method to biotinylate a model protein, such as Bovine Serum Albumin (BSA), with this compound and a selection of other amine-reactive reagents.
Materials:
-
Model Protein (e.g., BSA) at 2 mg/mL in amine-free buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4).
-
This compound.
-
Biotin-NHS ester.
-
Biotin-Sulfo-NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Prepare Reagent Stock Solutions: Immediately before use, dissolve each biotinylation reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL. For Biotin-Sulfo-NHS ester, dissolve directly in the Reaction Buffer.
-
Biotinylation Reaction:
-
Set up parallel reactions for each biotinylation reagent.
-
To 1 mL of the protein solution in Reaction Buffer, add a 20-fold molar excess of the respective biotinylation reagent stock solution.
-
Incubate the reactions for 1 hour at room temperature with gentle stirring.
-
-
Quench Reaction: Stop the reaction by adding 100 µL of Quenching Buffer and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Determine Protein Concentration: Measure the protein concentration of the purified biotinylated protein solutions using a BCA protein assay.
Protocol 2: Determination of Biotinylation Efficiency via HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a colorimetric method to estimate the degree of biotinylation.[5][6][7][8]
Materials:
-
HABA/Avidin solution.
-
Biotinylated protein samples from Protocol 1.
-
PBS (pH 7.4).
-
Spectrophotometer.
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette 900 µL of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ Baseline).[5][6]
-
Measure Sample Absorbance: Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and measure the absorbance at 500 nm until the reading stabilizes (A₅₀₀ Sample).[5][6]
-
Calculation: The degree of biotinylation (moles of biotin per mole of protein) can be calculated using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.[5][6]
Protocol 3: Comparative Analysis of Biotinylation Efficiency by ELISA
An enzyme-linked immunosorbent assay (ELISA) can be used to compare the relative biotinylation efficiency of the different reagents.[9][10][11]
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated protein samples from Protocol 1.
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Microplate reader.
Procedure:
-
Coat Plate: Add 100 µL of serially diluted biotinylated protein samples to the wells of a streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Wash: Wash the wells three times with Wash Buffer.
-
Block: Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Add Streptavidin-HRP: Add 100 µL of diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step.
-
Develop: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Add 100 µL of Stop Solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be proportional to the amount of biotin incorporated.
Visualizing the Workflow and Application
Experimental Workflow for Comparing Biotinylation Reagents
The following diagram illustrates the experimental workflow for comparing the efficiency of different amine-reactive biotinylation reagents.
Caption: Workflow for comparing biotinylation reagents.
Application in Signaling Pathway Analysis: The EGFR Pathway
Biotinylated antibodies are powerful tools for studying cellular signaling pathways. For instance, a biotinylated anti-EGFR (Epidermal Growth Factor Receptor) antibody can be used to detect and quantify EGFR in cell lysates via Western blotting or ELISA, or to visualize the receptor in cells and tissues through immunofluorescence. The high affinity of the biotin-streptavidin interaction allows for robust signal amplification.
The following diagram illustrates a simplified EGFR signaling pathway and the role of a biotinylated antibody in its analysis.
Caption: EGFR signaling and detection via biotinylated antibody.
Conclusion
The selection of an appropriate amine-reactive biotinylation reagent is a critical decision in experimental design. While traditional NHS esters are widely used, this compound presents a superior alternative, particularly in applications where stability and efficiency are paramount. Its enhanced resistance to hydrolysis can lead to more consistent and reproducible results. The inclusion of a long PEG spacer further provides the benefits of increased solubility and reduced steric hindrance, making it an excellent choice for a wide range of applications in research and drug development. This guide provides the foundational data and protocols to enable researchers to make an informed decision based on the specific requirements of their experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. fishersci.ie [fishersci.ie]
- 9. researchgate.net [researchgate.net]
- 10. Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of PEGylated Biotin Compounds
In the realm of drug delivery, diagnostics, and bioconjugation, the surface modification of molecules and nanoparticles is paramount to ensure their safe and effective use in biological systems. PEGylated biotin (B1667282) compounds, which combine the protein-repellent properties of polyethylene (B3416737) glycol (PEG) with the high-affinity binding of biotin to streptavidin, are frequently employed. This guide provides a comparative analysis of the biocompatibility of these compounds, supported by experimental data and detailed protocols for key assessment assays.
Introduction to Biocompatibility Assessment
Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For PEGylated biotin compounds, this means minimizing adverse reactions such as cytotoxicity, hemolysis (rupture of red blood cells), and immunogenicity (the ability to provoke an immune response). Evaluating these parameters is crucial for their translation into clinical and research applications.
A general workflow for assessing the biocompatibility of a new compound involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if initial results are promising.
Cytotoxicity Evaluation
Cytotoxicity assays are fundamental in determining the concentration at which a compound becomes toxic to cells. Assays like MTT and CCK-8 are colorimetric methods that measure cell viability.
A study on magnetotactic bacteria (MTB) conjugated with a biotin-PEG-NHS polymer (MTB/PEG-biotin) demonstrated improved cell viability compared to the unmodified bacteria.[1] The cytotoxicity of the MTB/PEG-biotin complex on THP-1 cells was evaluated using a CCK-8 assay, which showed that the complex was less harmful to the cells.[1] For instance, the MTB/PEG-biotin complex resulted in approximately 20-30% less cytotoxicity compared to bare MTB, indicating that the PEG-biotin coating enhances biocompatibility.[1]
In another example, the cytotoxicity of a camptothecin-PEG-biotin (CPT-PEG-biotin) conjugate was compared to free CPT and a non-biotinylated CPT-PEG conjugate in human ovarian carcinoma cells.[2] While the purpose of this conjugate was to enhance anticancer efficacy, the study noted that PEG and PEG-biotin conjugates without the drug did not induce cell death, highlighting the biocompatibility of the delivery vehicle itself.[2]
| Compound | Cell Line | Assay | Key Finding | Reference |
| MTB/PEG-biotin | THP-1 | CCK-8 | ~20-30% less cytotoxic than bare MTB.[1] | [1] |
| PEG-biotin | A2780, A2780/AD | Apoptosis Assay | No induced cell death at equivalent concentrations used for drug delivery.[2] | [2] |
| Biotin-PEG4-MeTz | HEK293, HeLa, Jurkat | MTT (illustrative) | Expected IC50 > 100 µM, indicating low cytotoxicity.[3] | [3] |
| Biotin-PEG4-NHS Ester | HEK293, HeLa, Jurkat | MTT (illustrative) | Expected lower IC50 than MeTz counterpart due to non-specific reactions.[3] | [3] |
Experimental Protocol: CCK-8 Cytotoxicity Assay[1]
-
Cell Seeding: Seed cells (e.g., THP-1) in a 96-well plate at a density of 2 x 10^6 cells/well and incubate.
-
Compound Addition: Add different concentrations of the test compound (e.g., PEGylated biotin compound) and controls (e.g., unmodified compound, vehicle) to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
CCK-8 Reagent: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Hemocompatibility Assessment
Hemolysis assays are performed to evaluate the compatibility of a compound with red blood cells (RBCs). A high hemolytic activity indicates that the compound can damage cell membranes, which is undesirable for intravenous applications.
PEGylation is known to reduce the hemolytic activity of various nanoparticles and compounds.[4] For PEGylated biotin compounds, the expectation is a low hemolytic profile. Studies on various PEG-based surfactants have shown that their hemolytic potential can vary significantly depending on their chemical structure and concentration.[5]
| Compound Type | Key Finding | Reference |
| PEGylated Nanoparticles | PEGylation generally diminishes the hemolytic activity of the core nanoparticle.[4] | [4] |
| PEG/Quaternary Copolyoxetanes | Exhibited low hemolytic activity, indicating good blood compatibility.[6] | [6] |
| PEG-based Surfactants | Hemolytic potential is concentration-dependent and varies between different surfactants.[5] | [5] |
Experimental Protocol: Hemolysis Assay[6]
-
RBC Preparation: Obtain fresh red blood cells and wash them multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.
-
Sample Preparation: Prepare a series of dilutions of the PEGylated biotin compound in PBS.
-
Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like Triton X-100 as a positive control (100% hemolysis).[6]
-
Incubation: Add the diluted compounds and controls to the washed RBC suspension and incubate at 37°C for a specified time (e.g., 1 hour) with gentle shaking.[6]
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 405 nm or 540 nm).[6]
-
Data Analysis: Calculate the percentage of hemolysis for each sample relative to the positive control.
Immunogenicity Considerations
A significant advantage of PEGylation is its ability to reduce the immunogenicity of the conjugated molecule.[7][8] The PEG chain creates a hydrophilic shield that can mask antigenic epitopes, thereby preventing recognition by the immune system.[8]
However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[9] This can affect the efficacy and safety of PEGylated compounds. The immunogenicity of a PEG-conjugate appears to be influenced by the nature of the molecule it is attached to.[9]
A study on a PEG-modified galactosylated streptavidin clearing agent showed that PEG modification decreased the immune response in mice, as indicated by lower antibody titers.[7] Similarly, PEGylating avidin (B1170675) reduced its immunogenicity in a size-dependent manner, with larger PEGs (e.g., 20 kDa) leading to a greater reduction in immune response compared to smaller PEGs (e.g., 5 kDa).[10]
| Compound | Key Finding | Reference |
| PEG-modified gal-streptavidin | Reduced antibody titers in mice compared to the non-PEGylated form.[7] | [7] |
| Avidin-PEG conjugates | Immunogenicity decreased with increasing PEG molecular weight (20 kDa > 10 kDa > 5 kDa).[10] | [10] |
| PEG-PBLA micelles | Can induce anti-PEG IgM responses, suggesting the hydrophobic counterpart plays a role in immunogenicity.[9] | [9] |
Signaling Pathway: Potential Immune Recognition of PEGylated Compounds
While PEGylation generally reduces immunogenicity, anti-PEG antibodies can mediate the clearance of PEGylated compounds, potentially through complement activation or uptake by phagocytic cells.
Conclusion
PEGylated biotin compounds generally exhibit excellent biocompatibility, characterized by low cytotoxicity and hemolytic activity. The PEG component plays a crucial role in shielding the compound from the immune system, thereby reducing immunogenicity. However, the potential for anti-PEG antibody formation is a factor that requires consideration, particularly for applications involving repeated administration. The choice of the specific PEG linker length and the chemical nature of the entire conjugate can influence its biocompatibility profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of new PEGylated biotin compounds to ensure their safety and efficacy.
References
- 1. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polyethylene glycol modification of a galactosylated streptavidin clearing agent: effects on immunogenicity and clearance of a biotinylated anti-tumour antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Toxicity and immunogenicity concerns related to PEGylated-micelle carrier systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poly(ethylene glycol)-avidin bioconjugates: suitable candidates for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protein Biotinylation Kits
For researchers, scientists, and drug development professionals, the covalent attachment of biotin (B1667282) to proteins is a cornerstone technique for detection, purification, and interaction studies. The market offers a wide array of biotinylation kits, each with distinct chemistries, protocols, and performance characteristics. This guide provides an objective comparison of popular biotinylation kits, focusing on the most common approach: the labeling of primary amines (-NH2) on lysine (B10760008) residues and N-termini.
Principles of Amine-Reactive Biotinylation
The most prevalent method for biotinylating proteins involves the use of N-hydroxysuccinimide (NHS) esters of biotin. These reagents react with unprotonated primary amines in a pH-dependent manner to form stable amide bonds. The efficiency of this reaction is influenced by several factors, including the pH of the reaction buffer, the concentration of the protein, and the molar ratio of biotin reagent to protein.
Below is a diagram illustrating the fundamental chemical reaction.
Caption: Chemical reaction of an NHS-ester biotin with a primary amine on a protein.
Comparison of Commercial Biotinylation Kits
Selecting the optimal biotinylation kit depends on the specific application, the amount of protein available, and the desired degree of labeling. Below is a comparison of several widely used amine-reactive biotinylation kits. The data presented is compiled from manufacturer's literature and user-reported information.
| Feature | Thermo Fisher Scientific EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit | Abcam Lightning-Link® Rapid Biotin (Type A) Kit | Vector Laboratories ChromaLINK® Biotin Protein Labeling Kit | G-Biosciences HOOK™ Biotin Labeling Kit (Amine Reactive) |
| Chemistry | Sulfo-NHS-LC-Biotin | Proprietary NHS-ester chemistry | ChromaLINK® Biotin (NHS-ester with a UV-traceable chromophore) | NHS-Biotin |
| Reaction Time | 30-60 minutes incubation | < 20 minutes total, 30 seconds hands-on | 90 minutes incubation | 60 minutes incubation |
| Purification | Zeba™ Spin Desalting Columns included | No purification step required | Spin columns included | SpinOUT™ Columns for purification |
| Protein Recovery | > 85% | ~100% (no transfer steps)[1] | 70-80%[2] | Not specified, but spin columns typically yield >90% |
| Required Protein Amount | 100 µg - 10 mg | 10 µg - 1 mg | 25 µg - 1 mg[2] | Variable, kits available for different scales |
| Protein Concentration | 1-10 mg/mL | 0.5-2 mg/mL[1] | 0.25-10 mg/mL[2] | > 2 mg/mL recommended |
| Quantification Method | HABA assay (not included) | Not directly quantifiable with kit | Spectrophotometric (A354) due to ChromaLINK® reagent | HABA assay (components may be included in some kits) |
| Key Advantage | Well-established, reliable, includes purification | Extremely fast, 100% protein recovery, simple protocol[1] | Built-in quantification of biotin incorporation[3] | Comprehensive kit with optimizer buffers |
Experimental Protocols
A successful biotinylation experiment requires careful attention to the protocol. Below are detailed methodologies for a generic amine-reactive biotinylation experiment and for the subsequent quantification of biotin incorporation using the HABA assay.
General Experimental Workflow for Amine-Reactive Biotinylation
The following diagram outlines the typical steps involved in biotinylating a protein and verifying the outcome.
Caption: General workflow for protein biotinylation, purification, and analysis.
Detailed Protocol: Amine-Reactive Protein Biotinylation
This protocol is a generalized procedure. Always refer to the specific manual of the kit you are using.
-
Buffer Exchange:
-
Ensure your protein sample is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing Tris or glycine (B1666218) are not compatible as they will compete for reaction with the NHS-ester.[4][5]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to the range recommended by the kit manufacturer (typically 1-5 mg/mL).[5]
-
-
Preparation of Biotin Reagent:
-
Warm the vial of NHS-ester biotin reagent to room temperature before opening to prevent moisture condensation.[4]
-
Dissolve the reagent in an appropriate solvent (e.g., anhydrous DMSO or water for Sulfo-NHS esters) immediately before use to the desired stock concentration.
-
-
Biotinylation Reaction:
-
Calculate the volume of biotin reagent stock solution needed to achieve the desired molar excess of biotin to protein. A 10-20 fold molar excess is a common starting point for antibodies.[3]
-
Add the calculated volume of biotin reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Purification:
-
Remove non-reacted biotin using a desalting spin column, which is often included in the kits.[6] This step is crucial to prevent interference in downstream applications and in biotin quantification assays.
-
Collect the purified, biotinylated protein.
-
Detailed Protocol: Quantification using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method to estimate the degree of biotinylation.[7] It relies on the displacement of HABA from the avidin-HABA complex by biotin, which causes a decrease in absorbance at 500 nm.[7]
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin solution according to the instructions of a commercial kit, such as the Pierce™ Biotin Quantitation Kit.
-
Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500). This is your blank or reference reading.
-
Add Biotinylated Sample: Add a known volume of your purified biotinylated protein solution to the cuvette. Mix well.
-
Measure Final Absorbance: Wait for the reading to stabilize (usually < 5 minutes) and measure the final A500. The absorbance will decrease as biotin displaces HABA.
-
Calculate Biotin Concentration: The change in absorbance (ΔA500) is used to calculate the concentration of biotin in the sample. The exact formula and molar extinction coefficient will be provided in the quantitation kit manual.
-
Determine Molar Substitution Ratio (MSR):
-
First, determine the molar concentration of your protein in the sample.
-
Divide the calculated molar concentration of biotin by the molar concentration of the protein to get the MSR (moles of biotin per mole of protein).
-
Conclusion
The choice of a biotinylation kit should be guided by experimental needs. For ultimate speed and simplicity, especially with precious samples where protein loss is a concern, kits like Abcam's Lightning-Link® that eliminate purification steps are highly advantageous.[1] For applications requiring precise knowledge of the biotin-to-protein ratio without a separate assay, the ChromaLINK® kit from Vector Laboratories offers a unique, integrated solution.[3] The Thermo Fisher EZ-Link™ kits represent a robust and widely cited standard for routine biotinylation, providing all the necessary components for a successful labeling and purification workflow.[6] Finally, kits from providers like G-Biosciences offer comprehensive solutions that include specialized buffers to optimize the reaction conditions. Researchers should weigh the importance of speed, protein recovery, ease of quantification, and cost to select the most appropriate tool for their specific research goals.
References
- 1. Biotinylation Kit | Easy Biotin Labeling (ab201795) | Lightning-Link® | Abcam [abcam.com]
- 2. attogene.com [attogene.com]
- 3. seracare.com [seracare.com]
- 4. researchgate.net [researchgate.net]
- 5. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. FlexAble Biotin Antibody Labeling Kit for Rabbit IgG KFA007 | Proteintech [ptglab.com]
Confirming Successful Biotinylation: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, the successful conjugation of biotin (B1667282) to a target molecule is a critical first step in a multitude of applications, from affinity purification to targeted drug delivery. This guide provides an objective comparison of common methods used to confirm the successful conjugation of Biotin-PEG36-PFP ester, a popular amine-reactive biotinylation reagent. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate confirmation strategy.
The use of pentafluorophenyl (PFP) esters, such as in this compound, offers a distinct advantage over the more common N-hydroxysuccinimide (NHS) esters due to their increased resistance to hydrolysis in aqueous solutions, which can lead to more efficient and consistent conjugation reactions.[1][2][3][4] However, regardless of the reagent used, robust verification of biotin incorporation is paramount. This guide will focus on four principal methods for confirming biotinylation: the HABA/Avidin Assay, SDS-PAGE with a streptavidin-induced band shift, Mass Spectrometry, and Western Blotting.
Comparative Analysis of Confirmation Methods
Each method for confirming biotinylation offers a unique set of advantages and disadvantages in terms of the nature of the data provided (quantitative vs. qualitative), sensitivity, and technical requirements. The following table summarizes these key aspects to facilitate an informed decision.
| Method | Principle | Data Output | Pros | Cons |
| HABA/Avidin Assay | Colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from the HABA-avidin complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin.[5][6][7] | Quantitative (moles of biotin per mole of protein) | - Provides a quantitative measure of biotin incorporation.- Relatively simple and fast to perform.- Does not require specialized equipment beyond a spectrophotometer.[8] | - Indirect measurement of biotin.- Can be affected by the presence of interfering substances.- Lower sensitivity compared to other methods. |
| SDS-PAGE with Streptavidin Shift | Biotinylated proteins are incubated with streptavidin, a tetrameric protein with a high affinity for biotin. The resulting complex has a significantly higher molecular weight, leading to a retarded migration ("shift") on an SDS-PAGE gel.[9] | Semi-quantitative/Qualitative | - Simple visual confirmation of biotinylation.- Can provide an estimation of the extent of biotinylation based on the intensity of the shifted band.[9] | - The shift may not be easily distinguishable for very large proteins.[10]- Does not provide a precise quantitative measurement. |
| Mass Spectrometry | Direct detection of the mass increase in the protein or peptide resulting from the covalent attachment of the this compound.[11][12] | Quantitative and Definitive | - Provides unambiguous confirmation of conjugation.- Can identify the specific sites of biotinylation (peptide mapping).- Highly sensitive and accurate.[13] | - Requires access to specialized and expensive equipment.- Data analysis can be complex.- Glycosylation or other post-translational modifications can interfere with intact mass analysis.[9] |
| Western Blotting | Biotinylated proteins are separated by SDS-PAGE, transferred to a membrane, and then detected using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) or an anti-biotin antibody.[14][15] | Qualitative/Semi-quantitative | - High sensitivity and specificity.- Widely available technique in most molecular biology labs.- Can be used to confirm biotinylation in complex samples like cell lysates.[16] | - Does not provide information on the degree of biotinylation.- Can be subject to non-specific binding, potentially leading to false positives.[17] |
Experimental Protocols
HABA/Avidin Assay Protocol
This protocol is adapted from commercially available kits and provides a method to estimate the moles of biotin per mole of protein.[5][6]
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed via dialysis or desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
Procedure:
-
Prepare a standard curve using known concentrations of free biotin.
-
Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette and measure the absorbance at 500 nm (A500) to get a baseline reading. For a microplate format, add 180 µL to each well.
-
Add 100 µL of the biotinylated protein sample to the cuvette (or 20 µL to the microplate well) and mix gently.
-
Incubate for 5 minutes at room temperature to allow the biotin to displace the HABA from the avidin.
-
Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.
-
Calculate the concentration of biotin using the standard curve.
-
Determine the moles of biotin per mole of protein using the known concentration of your protein.
SDS-PAGE with Streptavidin Shift Protocol
This protocol describes a straightforward method to visually confirm biotinylation.[9]
Materials:
-
Biotinylated protein sample
-
Non-biotinylated protein control
-
Streptavidin
-
SDS-PAGE gels and running buffer
-
Loading buffer
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
In separate microcentrifuge tubes, prepare the following samples:
-
Non-biotinylated protein
-
Biotinylated protein
-
Biotinylated protein + streptavidin (at a 1:1 or higher molar ratio of biotin to streptavidin binding sites)
-
-
Incubate the samples at room temperature for 15-30 minutes to allow for complex formation.
-
Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
A successful conjugation will be indicated by the appearance of a higher molecular weight band in the lane containing the biotinylated protein incubated with streptavidin, compared to the biotinylated protein alone.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for confirming biotinylation.
Caption: Overview of the biotinylation and confirmation workflow.
Caption: Workflow of the HABA/Avidin colorimetric assay.
Caption: Workflow for the streptavidin-induced band shift assay.
Alternative Biotinylation Reagents
While this compound is an excellent choice for targeting primary and secondary amines, alternative reagents are available for different applications or for targeting other functional groups.
| Reagent Class | Target Functional Group | Key Features |
| NHS Esters | Primary amines | Most common amine-reactive group; more susceptible to hydrolysis than PFP esters.[3][18] |
| Maleimides | Sulfhydryls (-SH) | Highly specific for cysteine residues. |
| Hydrazides | Carbonyls (aldehydes, ketones) | Useful for labeling glycoproteins after periodate (B1199274) oxidation. |
| Photoreactive Reagents | Non-specific | Can be activated by UV light to react with any nearby C-H or N-H bonds, useful for labeling binding partners in situ. |
The choice of biotinylation reagent will depend on the specific biomolecule being targeted and the desired outcome of the experiment. However, the confirmation methods described in this guide are broadly applicable to verify the success of most biotinylation reactions.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. anaspec.com [anaspec.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. SensoLyte® HABA Biotin Quantitation Kit Colorimetric - 1 kit [eurogentec.com]
- 9. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 10. In-gel detection of biotin–protein conjugates with a green fluorescent streptavidin probe - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY02666G [pubs.rsc.org]
- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biocompare.com [biocompare.com]
- 15. fortislife.com [fortislife.com]
- 16. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 17. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Biotin-PEG36-PFP Ester: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Biotin-PEG36-PFP ester, a specialized biotinylation reagent. Adherence to these protocols is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.
Hazard Identification and Safety Profile
Key Hazard Considerations:
| Hazard Type | Description |
| Chemical Reactivity | PFP esters are reactive towards amines and are sensitive to moisture[2]. |
| Health Hazards | While PEG is generally low in toxicity[1], and biotin (B1667282) is a vitamin[4], the PFP ester moiety may cause irritation upon contact with skin, eyes, or upon inhalation[5][6]. |
| Environmental Hazards | Improper disposal can lead to environmental contamination. However, polyethylene (B3416737) glycol is noted to be biodegradable[1]. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
2. Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Handling of Unused or Expired Reagent:
-
Solid Waste: If the reagent is in solid form, carefully sweep it up, avoiding dust generation, and place it into the designated hazardous waste container.[4][5]
-
Solutions: If the reagent is in a solution, absorb it with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.[5][7] Then, place the absorbed material into the designated hazardous waste container.
-
Deactivation (for small quantities): For trace amounts, quenching the reactive PFP ester by adding an excess of a primary amine-containing buffer (e.g., Tris or glycine) can be considered. However, this should only be done if permitted by local regulations and institutional protocols. The resulting solution should still be disposed of as chemical waste.
4. Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated.
-
Place all contaminated materials into the designated hazardous waste container.
5. Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[5][8][9]
-
Never dispose of this compound down the drain or in the regular trash.[5]
Experimental Workflow for Disposal
The logical flow for making decisions regarding the disposal of this compound can be visualized as follows:
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific safety protocols and your local regulations for chemical waste disposal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. fishersci.com [fishersci.com]
- 5. broadpharm.com [broadpharm.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling Biotin-PEG36-PFP ester
For researchers, scientists, and professionals in drug development, the safe and effective handling of specialized reagents like Biotin-PEG36-PFP ester is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure laboratory safety and experimental integrity.
This compound is a moisture-sensitive compound used for biotinylating proteins and other molecules with primary and secondary amines.[1][2] Its pentafluorophenyl (PFP) ester component offers greater resistance to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.[1][2] Proper handling and storage are critical to maintain its reactivity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid form or when preparing solutions, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Essential to protect against accidental splashes of the powder or its solutions. A face shield may be required for larger quantities or when there is a significant splash risk.[3][4][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves provide adequate short-term protection.[3] Gloves should be inspected before use and changed immediately upon contamination. Always use proper glove removal technique to avoid skin contact.[6] |
| Body Protection | Laboratory Coat | A standard lab coat is necessary to protect skin and clothing from spills. Ensure it is fully buttoned.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7] If significant dust is generated, a respirator may be necessary.[3][4] |
Operational Plan: Step-by-Step Handling and Reaction Protocol
Storage and Preparation:
-
Storage: Store the vial of this compound at -20°C with a desiccant to prevent degradation from moisture.[1][2]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to avoid moisture condensation on the product.[1][2]
-
Solvent Preparation: Use an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reagent.[1][2][8]
-
Immediate Use: Dissolve the required amount of this compound immediately before use. Do not prepare stock solutions for storage as the PFP moiety can hydrolyze, rendering it non-reactive.[1][2]
Experimental Protocol for Protein Biotinylation:
-
Prepare a Biomolecule Solution: Dissolve the protein or other amine-containing molecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH between 7.2 and 8.0.[1][2] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.[1][2]
-
Prepare the PFP Ester Solution: Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.[1][2]
-
Initiate the Reaction: Add the PFP ester solution to the biomolecule solution while gently stirring.[8]
-
Incubation: Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or 30 minutes at 37°C.[1][2]
-
Quenching (Optional): If necessary to deactivate excess PFP ester, a quenching buffer like Tris-buffered saline (TBS) can be added.[2][8]
-
Purification: Remove unreacted this compound and byproducts using dialysis or a desalting column.[1][2]
Caption: Workflow for handling and using this compound.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Unused Reagent: Any unused reconstituted this compound reagent should be discarded as chemical waste.[1][2]
-
Contaminated Materials: All disposables, such as gloves, pipette tips, and containers that have come into contact with the reagent, should be disposed of in a designated chemical waste container.
-
Aqueous Waste: While polyethylene (B3416737) glycol (PEG) is biodegradable, it is recommended to avoid releasing it into wastewater systems.[9] Collect all aqueous waste from the reaction and purification steps for disposal through a licensed chemical waste contractor.
-
General Guidance: Store waste in clearly labeled, sealed containers and follow your institution's specific guidelines for chemical waste disposal.[9]
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. hazmatschool.com [hazmatschool.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. creativepegworks.com [creativepegworks.com]
- 7. biochempeg.com [biochempeg.com]
- 8. precisepeg.com [precisepeg.com]
- 9. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
